Rocuronium

Catalog No.
S541754
CAS No.
119302-91-9
M.F
C32H53N2O4+
M. Wt
529.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocuronium

CAS Number

119302-91-9

Product Name

Rocuronium

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C32H53N2O4+

Molecular Weight

529.8 g/mol

InChI

InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

YXRDKMPIGHSVRX-OOJCLDBCSA-N

SMILES

Array

solubility

Complete
2.84e-05 g/L

Synonyms

1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium, Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-, Esmeron, Esmerone, ORG 9426, ORG-9426, ORG9426, pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide, rocuronium, rocuronium bromide, Zemuron

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

The exact mass of the compound Rocuronium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Peripheral Nervous System Agents - Neuromuscular Agents - Neuromuscular Blocking Agents - Neuromuscular Nondepolarizing Agents. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

rocuronium mechanism of action acetylcholine receptor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Rocuronium primarily exerts its effect by competitively binding to the nicotinic acetylcholine receptor (nAChR) at the postjunctional membrane of the neuromuscular junction [1] [2] [3].

  • Competitive Antagonism: this compound competes with the natural neurotransmitter, acetylcholine (ACh), for binding to the two α-subunits of the postsynaptic nAChR [2] [4]. By occupying this site without activating the receptor, it prevents ACh from binding.
  • Prevention of Depolarization: When ACh binds normally, it causes a conformational change that opens the receptor's ion channel, allowing sodium ions to flow in and potassium ions to flow out. This ion flux depolarizes the muscle cell membrane, leading to muscle contraction. By blocking ACh binding, this compound prevents this ion flux and subsequent depolarization, resulting in skeletal muscle paralysis [1] [2].
  • State Stabilization: Recent cryo-electron microscopy (cryo-EM) studies show that this compound binding stabilizes the nAChR in a resting, non-conducting state. This is in contrast to depolarizing blockers like succinylcholine, which stabilize a desensitized state [4].

The diagram below illustrates this competitive antagonism.

G ACh ACh nAChR Nicotinic Acetylcholine Receptor (Postsynaptic Membrane) ACh->nAChR  Binds This compound This compound This compound->nAChR  Competes for Binding Depolarization Depolarization nAChR->Depolarization Normal Signal Paralysis Paralysis nAChR->Paralysis Signal Blocked

Figure: this compound competitively antagonizes acetylcholine at the nAChR, preventing depolarization and causing muscle paralysis.

Structural Insights from Cryo-EM

A 2023 cryo-EM study provided high-resolution structural details of this compound bound to the muscle-type nAChR, clarifying its mechanism of inhibition [4].

  • Binding Site: The structure confirms that a single this compound molecule binds directly to the classical neurotransmitter binding site at the α–δ subunit interface of the receptor.
  • Receptor State: The receptor complexed with this compound is in a resting state, with the channel pore remaining closed. This contrasts with the depolarizing blocker succinylcholine, which stabilizes a desensitized state after initial channel activation [4].

Quantitative Pharmacological Data

The following table summarizes key pharmacological parameters for this compound [1] [2].

Parameter Value Notes / Conditions
ED95 0.3 mg/kg Dose for 95% neuromuscular blockade [2].
Intubating Dose 0.6 - 1.2 mg/kg Provides conditions for tracheal intubation [2].
Onset of Action 1 - 2 minutes At a dose of 0.6 mg/kg [2].
Duration of Action 20 - 35 minutes Intermediate duration; dose-dependent [2].
Protein Binding ~30% Bound to human plasma proteins [1].
Volume of Distribution 0.21 - 0.26 L/kg In pediatric patients (1 to <8 yrs) [1].
Clearance 0.16 L/kg/hr In adults with normal renal and hepatic function [1].
Elimination Half-life 1.4 - 2.4 hours [2]

Key Experimental Protocols for Investigating Mechanism

To study this compound's effects on the nAChR, several established in vitro and ex vivo methodologies are used.

  • Patch Clamp Electrophysiology

    • Purpose: To measure the half-maximal inhibitory concentration (IC50) of this compound and study its direct effect on ion channel function.
    • Typical Protocol: The nAChR is expressed in a cell line or studied in isolated muscle cells. Using a patch clamp setup, the cell membrane is voltage-clamped, and the ionic currents through the nAChR are measured in response to acetylcholine application, both with and without this compound present. The concentration of this compound that reduces the ACh-induced current by 50% is the IC50 [5].
  • Western Blotting

    • Purpose: To quantify the expression levels of specific nAChR subunits (e.g., the γ-subunit) under different physiological or experimental conditions.
    • Typical Protocol: Muscle tissue or cells are lysed, and proteins are separated by gel electrophoresis. They are then transferred to a membrane and probed with a primary antibody specific for the nAChR γ-subunit. A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, and the signal is developed to quantify protein levels. This method was used to correlate increased γ-AChR expression with resistance to this compound in denervated muscle [5].
  • Cryo-Electron Microscopy (Cryo-EM)

    • Purpose: To determine the high-resolution three-dimensional structure of the nAChR with this compound bound.
    • Typical Protocol: The muscle-type nAChR is purified and incubated with this compound. A small aliquot of the sample is applied to a grid and rapidly frozen in liquid ethane. Thousands of electron micrograph images are collected and computationally processed to reconstruct a 3D density map. Atomic models of the receptor and drug are then built into this map to visualize the precise binding interactions [4].

Clinical and Off-Target Effects

Understanding this compound's profile beyond its primary mechanism is crucial for its safe clinical application.

  • Reversal of Blockade: The neuromuscular blockade induced by this compound can be reversed.

    • Sugammadex: A modified γ-cyclodextrin that encapsulates this compound molecules in the plasma, creating a concentration gradient that draws the drug away from the nAChR. This is the most effective reversal agent [1] [3].
    • Acetylcholinesterase Inhibitors (e.g., neostigmine): Increase the concentration of ACh in the synaptic cleft to competitively displace this compound. This is less effective than sugammadex and is often used due to cost considerations [3].
  • Off-Target Effects on Platelets: An in vitro study found that this compound, via its morpholine ring, suppresses ADP-induced platelet aggregation by blocking the P2Y12 receptor pathway. This effect is not reversed by sugammadex, as the morpholine ring is not encapsulated by the cyclodextrin [6]. The clinical significance of this finding is not yet fully established.

References

rocuronium pharmacokinetics hepatic elimination biliary excretion

Author: Smolecule Technical Support Team. Date: February 2026

Rocuronium Elimination Pathways & Pharmacokinetics

Elimination Route Typical Contribution Key Transporters/Pathways Clinical Impact
Hepatic/Biliary Primary route (majority) [1] [2] Uptake into hepatocytes; excretion into bile [2] Liver disease can prolong duration of action [1]
Renal Minor route (~30% in healthy individuals) [1] [3] Organic anion transporting polypeptides (OATPs/Oatps), specifically Oatp2 in rodents [2] [4] Renal failure can prolong duration; kidneys can compensate in chronic liver disease [5] [2]
Pharmacokinetic Parameter Healthy Patients Patients with Renal Failure Patients with Hepatic Disease
Clearance - Reduced by 39% [5] [6] Can be maintained via renal compensation [2] [4]
Volume of Distribution 78 ± 24 mL/kg (central volume) [1] Unaffected [5] [6] -
Elimination Half-Life 1.4 - 2.4 hours [1] - -
Mean Residence Time - Increased by 84% [5] [6] -
Clinical Duration (0.6 mg/kg dose) Healthy Patients Patients with Renal Failure Notes
Clinical Duration (to 25% T1 recovery) ~32 min [5] [6] ~49 min [5] [6] -
Recovery Time (to 70% Train-of-Four) ~55 min [5] [6] ~88 min [5] [6] -

Mechanism of Renal Compensation in Liver Dysfunction

In chronic cholestatic liver disease, the body adapts to the loss of biliary excretion by upregulating specific transport systems in the kidneys. The following diagram illustrates this compensatory pathway and a key experimental model used to confirm it.

G cluster_1 Experimental Model (Rat BDL) LiverDysfunction Chronic Liver Dysfunction (Loss of Bile Excretion) Signal Systemic Signal LiverDysfunction->Signal BDL Bile Duct Ligation (BDL) OATP2Up Upregulation of Oatp2 Transporter in Kidney Signal->OATP2Up RenalComp Increased Renal Clearance of this compound OATP2Up->RenalComp StableConcentration Stable Plasma Concentration RenalComp->StableConcentration Obs1 Observed: Increased Urinary Excretion BDL->Obs1 Exp1 Oatp2 Knock-down Obs2 Observed: Eliminated Renal Compensation Exp1->Obs2

Mechanism and experimental validation of renal compensation for this compound clearance.

Detailed Experimental Protocols

The following methodologies are adapted from key studies to illustrate how the pharmacokinetics and compensatory mechanisms of this compound are investigated.

Human Pharmacokinetic-Pharmacodynamic (PK/PD) Study in Renal Failure

This protocol is based on a clinical trial comparing patients with and without renal failure [5] [6].

  • Subjects & Anesthesia: The study enrolled 17 healthy patients and 17 patients with renal failure. Anesthesia was maintained with propofol.
  • Drug Administration & Monitoring: A single bolus of this compound (0.6 mg/kg) was administered after anesthesia induction.
  • Pharmacodynamic Measurement: Neuromuscular block was measured using mechanomyography. The "train-of-four" (TOF) response of the thumb to ulnar nerve stimulation was recorded to determine the onset of block, clinical duration, and recovery time.
  • Pharmacokinetic Sampling: Venous blood samples (4 mL) were collected at 13 time points, from immediately before administration up to 360 minutes after. Plasma concentrations of this compound and its metabolites were measured.
  • Data Analysis: Pharmacokinetic data were fitted using two- and three-exponential equations. Parameters like clearance, volume of distribution, and mean residence time were compared between groups using the Wilcoxon signed-rank sum test.
Investigating Hepato-Renal Compensation in Liver Dysfunction

This combined human and animal study design explored the adaptive clearance pathway [2] [4].

  • Human Clinical Component:
    • Subjects: 16 children with congenital biliary atresia (a model of obstructive jaundice) undergoing liver transplantation.
    • Intervention: this compound was administered via continuous infusion to maintain neuromuscular blockade during surgery.
    • Primary Measurement: The reduction in this compound infusion requirement during the anhepatic phase (when the liver is removed) was compared to the paleohepatic phase. A smaller reduction suggests greater pre-existing renal compensation.
  • Animal Model Component (Rat Bile Duct Ligation - BDL):
    • Model Induction: Rats underwent bile duct ligation to induce obstructive jaundice, mimicking human liver disease.
    • Functional Organ Removal Studies: In BDL rats, the functional contribution of the liver versus kidneys to this compound's duration of action was assessed by comparing the TOF50 recovery time in models where each organ was functionally removed.
    • Excretion Quantification: The percentage of the administered this compound dose excreted in urine and bile over 4 hours was measured and compared between BDL and control rats.
    • Molecular Mechanism Investigation:
      • Immunostaining & Western Blot: Used to track the expression and localization of Oatp transporters in kidney tissue over time after BDL.
      • Gene Knock-down: Adeno-associated virus (AAV) vectors carrying short hairpin RNA (ShRNA) were used to selectively knock down Oatp2 expression in the kidneys of BDL rats. The effect on this compound's duration of action and urinary excretion was then measured.

Drug Interactions & Clinical Implications

This compound's interactions and behavior in special populations are critical for clinical practice and research.

  • Enzyme Inhibition: In vitro, this compound acts as a concentration-dependent inhibitor of CYP3A4 and, to a lesser extent, CYP2C9 and CYP2C19. This suggests a potential for pharmacokinetic interactions with drugs metabolized by these pathways, such as diazepam [7].
  • Impact of Ulinastatin: The serine protease inhibitor ulinastatin has been shown to delay the onset and accelerate the recovery from this compound-induced neuromuscular block in human clinical trials. This is hypothesized to occur due to increased hepatic blood flow and urine output, enhancing this compound elimination, and possibly through acetylcholine release at the neuromuscular junction [3].
  • Official Dosing Guidance: According to the official UK product summary, for patients with hepatic and/or biliary tract disease and/or renal failure, the standard intubation dose is 0.6 mg/kg. However, the maintenance dose should be reduced to 0.075 - 0.1 mg/kg, and infusion rates should be lowered to 0.3 - 0.4 mg/kg/h, as these patients are prone to a prolonged duration of action [8].

References

rocuronium pharmacodynamics onset duration recovery

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacodynamic Data Summary

Patient Population / Condition Onset Time (mean) Clinical Duration (mean) Key Findings & Context
Sickle Cell Disease (0.6 mg/kg) [1] 6.3 ± 2.1 min 19.2 ± 7.1 min Onset significantly longer, duration significantly shorter vs. control group (onset: 2.5 min, duration: 28.9 min).
Cholestatic Patients (Initial 0.6 mg/kg) [2] No significant difference No significant difference (vs. control) Onset and duration for the initial dose were comparable to controls.
Cholestatic Patients (After 5th repeated dose) [2] Not Applicable 31 ± 8 min (with injury), 28 ± 5 min (without injury) Duration prolonged after repeated dosing (0.15 mg/kg). Recovery index also significantly longer.
Anesthetic Agent: Propofol (2nd dose 0.3 mg/kg) [3] [4] Not Specified 20 ± 6 min Clinical duration was significantly shorter compared to isoflurane anesthesia.
Anesthetic Agent: Isoflurane (2nd dose 0.3 mg/kg) [3] [4] Not Specified 39 ± 8 min Clinical duration was significantly longer vs. propofol, indicating a pharmacodynamic potentiating effect.
Intensive Care Patients (Bolus 25 mg) [5] Not Specified Recovery to TOF: 100 (45-300) min Prolonged recovery and altered pharmacokinetics (longer half-life) in ICU patients versus surgical patients.
Storage: Refrigerated (0.45 mg/kg) [6] Faster 28.3 ± 6.3 min Refrigerated rocuronium had a faster onset and longer clinical duration.
Storage: Room Temperature (0.45 mg/kg) [6] Slower 24.1 ± 5.6 min Storage at room temperature for 14 days led to slower onset and shorter clinical duration.

Experimental Methodologies in Detail

The data in the table above were derived from rigorous clinical protocols. Here is a detailed breakdown of the key methodological elements:

  • Study Designs: The cited studies primarily employed prospective, controlled designs. This often involves comparing a group of patients with a specific condition (e.g., sickle cell disease, cholestasis) to a matched control group without the condition [1] [2]. Some studies randomized patients to different anesthetic regimens to isolate their effects [3] [4].
  • Dosing Protocols: A common protocol is an initial intubating dose of 0.6 mg/kg, followed by maintenance doses of 0.15 mg/kg when twitch height recrades to a predetermined level (e.g., 25% of control) [2]. Other studies use a two-bolus design, with a larger initial dose (e.g., 0.5 mg/kg) followed by a smaller one (0.3 mg/kg) to assess pharmacokinetics and pharmacodynamics after the second dose [3] [4].
  • Monitoring Techniques: The gold standard for monitoring is quantitative neuromuscular transmission monitoring. Key methods include:
    • Acceleromyography (AMG): Measures the acceleration of the thumb (adductor pollicis muscle) in response to ulnar nerve stimulation. This was used with a TOF-Watch device in several studies [1] [2] [6]. It is crucial to note that non-normalized acceleromyographic TOF ratios may overestimate recovery due to an inherent "inverse fade" artefact [7].
    • Mechanomyography (MMG): Measures the force of muscle contraction in response to nerve stimulation and is considered a reference standard [3] [4].
  • Key Measured Endpoints:
    • Onset Time: Time from injection to maximum twitch depression (or 0% twitch height) [1] [6].
    • Clinical Duration: Defined as the time from injection to recovery of twitch height to 25% of control (or recovery of the first twitch, T1, in a Train-of-Four) [1] [3].
    • Recovery Index: The time for twitch height to recover from 25% to 75% of control [2].
    • Time to Next Dose: Time from injection until the reappearance of the second twitch (T2) in a Train-of-Four, indicating the need for a maintenance dose [1].

Mechanism of Action and Monitoring Workflow

The following diagram illustrates the core mechanism of this compound and the standard experimental workflow used to study its effects, integrating the methodologies described above.

G cluster_mechanism Mechanism of Action at Neuromuscular Junction cluster_workflow Experimental & Clinical Monitoring Workflow ACh Acetylcholine (ACh) Neurotransmitter nAChR Nicotinic ACh Receptor (Post-Junctional Membrane) ACh->nAChR Binds to Receptor Block Inhibition of Depolarization Prevention of Muscle Contraction nAChR->Block ROC This compound Molecule (Competitive Antagonist) ROC->nAChR Competitively Blocks ROC->Block Start Patient Selection & Grouping (e.g., by pathology, anesthetic) Stim Nerve Stimulation (Ulnar or Facial Nerve) Start->Stim Monitor Response Monitoring Stim->Monitor AMG Acceleromyography (AMG) (Measures acceleration) Monitor->AMG MMG Mechanomyography (MMG) (Measures force - Gold Standard) Monitor->MMG Data Data Collection & Analysis (Onset, Duration, Recovery Index) AMG->Data MMG->Data Note Note: AMG requires normalized TOF ratios for accurate recovery assessment.

This diagram outlines the pharmacodynamic principles and assessment methods. This compound exerts its effect by competitively antagonizing acetylcholine at the post-junctional nicotinic receptors, preventing the depolarization needed for muscle contraction [8] [9]. This block is quantified in clinical experiments by stimulating a peripheral nerve and measuring the evoked response of the skeletal muscle (e.g., adductor pollicis) using techniques like acceleromyography (AMG) or mechanomyography (MMG) [1] [3].

Key Implications for Research and Development

The collected data highlights several critical considerations for drug development and clinical research:

  • Pathophysiology is a Major Variability Source: Conditions like sickle cell disease and cholestasis profoundly alter this compound's profile. Research protocols must account for these factors, as standard dosing regimens may be suboptimal [1] [2].
  • Methodological Rigor is Critical: The choice of monitoring equipment and data processing (e.g., TOF ratio normalization in AMG) is not trivial. Inaccurate methods can lead to false conclusions about recovery and drug potency, impacting patient safety and study validity [7].
  • Consider the Entire Dosing Schedule: The pharmacodynamic profile can change with repeated administration, as seen in cholestatic patients. Studies focusing only on the initial dose may miss cumulative effects that are critical for longer procedures [2].
  • Anesthetic Synergy is a Key Factor: The potentiation of this compound by volatile anesthetics like isoflurane is a clear example of a pharmacodynamic interaction. This must be standardized or controlled for in clinical trials evaluating neuromuscular blocking agents [3] [4].

References

rocuronium metabolism 17-desacetylrocuronium metabolite activity

Author: Smolecule Technical Support Team. Date: February 2026

Rocuronium & 17-Desacetylthis compound Profile

Property This compound (Parent Drug) 17-Desacetylthis compound (Metabolite)
Metabolic Pathway Primarily hepatic (minimal metabolism) [1] [2] Formed via deacetylation [3] [4]
Potency/Activity Active neuromuscular blocking agent Very low potency; negligible clinical contribution [2]
Quantitative Presence in Plasma - Mean ~178 μg/L after 0.6 mg/kg dose [2]

| Primary Elimination Routes | Bile/Feces: Major route (up to ~43% of dose) [5] Urine: ~26% of dose (0.6 mg/kg) [5] | Detected in small amounts in urine, bile, and feces [5] [4] | | Analytical LOQ | 26 ng/mL [3] | 870 ng/mL [3] | | Extraction Efficiency in Assay | ~75% [3] | ~50% [3] |

Experimental Protocol for Quantification

The established method for simultaneous determination of this compound and 17-desacetylthis compound in human plasma uses gas chromatography-mass spectrometry (GC-MS) [3].

  • Sample Preparation: The method involves forming an iodide ion pair and a single-step liquid-liquid extraction using dichloromethane [3].
  • Internal Standard: 3-Desacetylvecuronium is used as the internal standard [3].
  • Key Performance Metrics:
    • The limit of quantification (LOQ) is significantly higher for the metabolite, indicating low abundance and limiting its practical pharmacokinetic study [3].
    • The extraction efficiency is approximately 75% for this compound and 50% for its metabolite [3].
  • Application: This assay has been successfully used to measure plasma concentrations in patients undergoing general surgery and liver transplantation [3].

Pharmacological and Clinical Significance

  • Minimal Metabolic Involvement: this compound is viewed as a drug that undergoes no detectable metabolism to a pharmaceutically active or significant extent [2]. This is an advantage over vecuronium, which forms active metabolites that can lead to prolonged paralysis [2].
  • Elimination Pathways: this compound is excreted largely unchanged. A study found 57% of the administered dose was recovered over 4-8 days, with ~27% in urine and ~31% in feces [5]. Biliary excretion is a major pathway, with high drug concentrations found in bile and liver tissue [5].
  • Low Metabolite Impact: The high quantification limit and low plasma concentrations of 17-desacetylthis compound make it very unlikely to contribute to neuromuscular blocking effects [2].

This compound Metabolism and Elimination Pathway

The following diagram summarizes the metabolic fate and elimination pathways of this compound bromide based on the available research data.

rocuronium_pathway This compound This compound Metabolite 17-Desacetylthis compound (Very low potency) This compound->Metabolite Minimal Hepatic Metabolism Bile Bile This compound->Bile Major Route Excreted Unchanged Urine Urine This compound->Urine Significant Route Excreted Unchanged Metabolite->Urine Trace Amounts

This visualization shows that this compound is primarily eliminated unchanged via hepatic (bile) and renal routes, with minimal conversion to a clinically insignificant metabolite.

Research Gaps and Future Directions

  • Limited Metabolite Studies: The 17-desacetylthis compound metabolite is poorly characterized due to low plasma concentrations and high analytical detection limits [3] [4].
  • Analytical Challenges: The high LOQ for 17-desacetylthis compound limits practical application in pharmacokinetic studies [3]. More sensitive modern LC-MS/MS methods could provide better insight.
  • Clinical Impact: The low potency and minimal plasma levels of 17-desacetylthis compound indicate it does not contribute to neuromuscular blockade, making this compound preferable to vecuronium in critical care [2].

References

rocuronium half-life liver dysfunction renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Rocuronium Pharmacokinetics in Organ Dysfunction

The following tables summarize the key changes to this compound's behavior in patients with liver disease or renal failure.

Table 1: Impact of Liver Dysfunction on this compound [1] [2]

Pharmacokinetic Parameter Change in Liver Disease Clinical Pharmacodynamic Impact
Volume of Distribution (Vd) ↑ Increase (Approx. +30-40%) Prolonged Duration of Action [1]
Plasma Clearance Minimal Change Longer Elimination Half-life (111 min vs. 75 min in controls) [1]
Elimination Half-life ↑ Increase Slower Onset of Block (158 sec vs. 108 sec in controls) [2]

Table 2: Impact of Renal Failure on this compound [3] [4]

Pharmacokinetic Parameter Change in Renal Failure Clinical Pharmacodynamic Impact
Plasma Clearance ↓ Decrease (Approx. -39%) Prolonged Clinical Duration (49 min vs. 32 min in controls) [3]
Mean Residence Time ↑ Increase (Approx. +84%) Prolonged Recovery Time (88 min to TOF 70% vs. 55 min in controls) [3]
Volume of Distribution No Significant Change --
Onset of Block No Significant Change --

Mechanism of Altered Pharmacokinetics

The changes in this compound's profile are due to its unique elimination pathways and how organ failure disrupts them.

  • Primary Elimination Pathway: this compound is primarily eliminated unchanged in the bile via hepatic uptake transporters, specifically Organic Anion Transporting Polypeptides (OATPs) [5] [6].
  • Impact of Liver Disease: Cirrhosis and end-stage liver disease lead to an increased volume of distribution, likely due to reduced plasma protein binding and expanded extracellular fluid (e.g., ascites). This larger volume dilutes the drug, explaining the slower onset. While clearance is largely preserved, the increased volume results in a longer elimination half-life and prolonged effect [1] [2].
  • Impact of Renal Failure: The kidneys play a minor role in eliminating this compound in healthy individuals. However, in end-stage renal disease, the primary finding is a significant reduction in plasma clearance. This is not due to the loss of renal excretion, but is likely related to the disease process itself or concomitant medications that inhibit drug clearance pathways [3] [4].
  • Compensatory Renal Excretion: Notably, research indicates that in chronic cholestatic liver disease (like biliary atresia), the kidneys can compensate for the loss of biliary function. There is an upregulation of the Oatp2 transporter in the kidneys, which increases the renal clearance of this compound. This mechanism helps explain why its total clearance remains relatively stable in patients with pure liver dysfunction [6].

This diagram illustrates the compensatory mechanism that occurs in chronic liver dysfunction:

G A Chronic Liver Disease (Impaired Bile Flow) B Downregulation of Hepatic OATP Transporters A->B C Upregulation of Renal OATP2 Transporters A->C E Partial Compensation for Reduced Hepatic Elimination B->E D Increased Renal Clearance of this compound C->D D->E

Compensatory renal excretion in liver disease.

Key Experimental Methodologies

The data presented above is derived from rigorous clinical studies. Here are the standard methodologies employed in such pharmacokinetic and pharmacodynamic (PK/PD) research.

1. Standard Clinical PK/PD Study Design

  • Population: Typically compares a cohort of patients with the organ impairment (e.g., cirrhosis, end-stage renal failure) against a control group of healthy surgical patients [1] [3] [2].
  • Anesthesia & Dosing: A standardized anesthetic technique is used (e.g., propofol/opioid or inhaled anesthetic). A set bolus dose of this compound (typically 0.6 mg/kg) is administered intravenously [3] [2].
  • Pharmacodynamic Monitoring: The neuromuscular block is quantified using a mechanomyograph or accelerometer. The ulnar nerve is stimulated with Train-of-Four (TOF) patterns, and the twitch response of the adductor pollicis muscle is measured. Key metrics recorded include:
    • Onset time: Time to maximal block.
    • Clinical duration: Time until 25% recovery of the first twitch (T1).
    • Recovery time: Time for the TOF ratio to recover to 0.7 or 0.9 [3] [2].
  • Pharmacokinetic Sampling: Serial venous blood samples are collected at frequent intervals (e.g., over 6 hours) after the this compound bolus. Plasma concentrations of this compound are measured using high-performance liquid chromatography (HPLC) or gas chromatography [1] [2].
  • Data Analysis: Plasma concentration-time data are fitted to multi-compartmental pharmacokinetic models (e.g., two-compartment) using specialized software (e.g., NONMEM). The model is linked to the pharmacodynamic effect (twitch depression) via an effect-site compartment model [2].

2. Investigating Compensatory Pathways More complex studies, such as the one identifying renal compensation, involve:

  • Human Model: Studying this compound requirements in children with obstructive jaundice during the anhepatic phase of liver transplantation, comparing them to controls [6].
  • Animal Model: Using bile duct-ligated (BDL) rats to simulate chronic liver disease [6].
  • Functional Removal: Assessing the impact on recovery time (e.g., TOF50) after functionally removing the liver or kidneys in the animal model [6].
  • Molecular Techniques: Using Western blot and immunohistochemistry to measure transporter protein expression (Oatp1/Oatp2) in tissues. Gene knock-down (e.g., with adeno-associated virus vectors) is used to confirm the specific transporter's role [6].

Clinical and Research Implications

The summarized data has direct applications:

  • For Clinicians: Dosing of this compound does not typically require adjustment for a single bolus in renal failure, but providers should be aware of a potentially prolonged duration of action. In liver disease, the onset may be slower and duration prolonged, especially with repeated dosing or infusions [7] [8]. Neuromuscular function must be monitored throughout with a peripheral nerve stimulator [7] [8].
  • For Drug Development: this compound is a model drug for studying transporter-mediated elimination. Understanding the OATP-mediated hepatic uptake and potential for renal compensation is crucial for predicting drug-drug interactions and the impact of organ dysfunction on new chemical entities that use these pathways [6].

References

Comprehensive Technical Guide: Rocuronium and the Neuromuscular Junction

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Rocuronium bromide is an aminosteroid non-depolarizing neuromuscular blocking agent (NMBA) that acts primarily through competitive antagonism at the postjunctional nicotinic acetylcholine receptor (nAChR) of the neuromuscular junction (NMJ) [1] [2] [3].

  • Receptor Binding: this compound competitively binds to the two α-subunits of the postsynaptic nAChR, specifically at the classical neurotransmitter binding sites located at the α-ε and α-δ subunit interfaces in adults [4]. This binding prevents acetylcholine (ACh) from binding to its receptor.
  • State Stabilization: Unlike depolarizing agents, this compound does not activate the receptor. Structural studies demonstrate that this compound binding locks the receptor in a resting, non-conducting state, preventing the conformational changes necessary for channel opening and subsequent depolarization [4].
  • Synaptic Cleft Dynamics: The drug's quaternary ammonium structure maintains positive charge, ensuring it remains in the synaptic cleft and does not cross lipid membrane barriers significantly [1].

The following diagram illustrates this compound's competitive antagonism at the neuromuscular junction:

G ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR  Normal Binding This compound This compound This compound->nAChR  Competitive Inhibition Depolarization Muscle Depolarization nAChR->Depolarization  Channel Opening Paralysis Muscle Paralysis nAChR->Paralysis  Blocked Channel

Figure 1: this compound competes with acetylcholine for nAChR binding, preventing depolarization.

Quantitative Pharmacological Profile

Key Pharmacological Parameters
Parameter Value Conditions / Notes
ED₉₅ 0.3 mg/kg Dose for 95% twitch suppression [1]
Onset Time 1-2 minutes At 0.6-1.2 mg/kg dosing [5] [1] [3]
Duration of Action 20-60 minutes Dose-dependent; intermediate duration [5] [1] [6]
Volume of Distribution 0.21-0.26 L/kg Pediatric patients (1-8 years) [5]
Protein Binding ~30% Bound to human plasma proteins [5] [2]
Elimination Half-life 66-80 minutes [2]
Clearance 0.16 L/kg/hr Normal renal and hepatic function [5]
Clinical Dosing and Response
Clinical Scenario Dose Onset Duration
Routine Intubation 0.6 mg/kg <2 minutes ~31 minutes [7]
Rapid Sequence Intubation 1.0-1.2 mg/kg ~1 minute 58-67 minutes [1] [7]
Maintenance Bolus 0.1-0.2 mg/kg - 12-24 minutes [7]
Continuous Infusion 10-12 mcg/kg/min - Titrated [7]

Structural Biology and Binding Insights

Recent cryo-EM structural studies have provided atomic-level insights into this compound's mechanism:

  • Binding Site Location: this compound binds within the aromatic gorge of the nAChR extracellular domain, competing directly with acetylcholine for binding at the α-δ and α-γ interfaces [4].
  • Receptor Conformation: The this compound-bound receptor maintains a closed-channel, resting state conformation, distinct from the desensitized state stabilized by depolarizing agents like succinylcholine [4].
  • Allosteric Effects: Binding induces subtle conformational changes in the receptor that prevent the rotational movements necessary for channel opening, thereby stabilizing the non-conducting state [4].

Presynaptic Actions and Differential Sensitivity

Beyond postjunctional effects, this compound exhibits presynaptic activity that modulates acetylcholine release:

  • Quantal Release Inhibition: Research demonstrates this compound dose-dependently inhibits presynaptic quantal release of acetylcholine, measured by decreased endplate potential (EPP) to miniature EPP ratios [8].
  • Differential Sensitivity: Neuromuscular junctions show varying sensitivity to this compound based on innervation type: somatic nerve > damaged facial nerve > normal facial nerve. This differential effect stems from variations in presynaptic acetylcholine release capacity [8].
  • Clinical Relevance: This differential sensitivity is crucial for surgeries requiring facial nerve electromyographic monitoring, particularly with pre-existing nerve impairment [8].

The experimental methodology for investigating presynaptic effects is outlined below:

G NervePrep Nerve Preparation (Facial/Somatic) InjuryModel Nerve Injury Model (Crush Axotomy) NervePrep->InjuryModel Electrophys Intracellular Recording (EPP/MEPP Measurement) InjuryModel->Electrophys QuantalAnalysis Quantal Analysis (EPP/MEPP Ratio) Electrophys->QuantalAnalysis RocuroniumExp This compound Application (5, 7.5, 10 µg/mL) RocuroniumExp->Electrophys  Treatment

Figure 2: Experimental workflow for studying this compound's presynaptic effects.

Pharmacokinetics and Metabolism

  • Metabolism: this compound undergoes hepatic metabolism to a less active metabolite, 17-desacetyl-rocuronium, via de-acetylation [5] [1] [2].
  • Elimination: Eliminated primarily unchanged in bile (~70%) with approximately 30% renal excretion [1] [2].
  • Special Populations: Patients with hepatic impairment experience nearly doubled half-life, while renal impairment has minimal effect on pharmacokinetics [5] [1].

Reversal of Neuromuscular Blockade

The introduction of sugammadex, a modified γ-cyclodextrin, represents a significant advancement in this compound reversal:

  • Mechanism: Sugammadex encapsulates this compound molecules in a 1:1 ratio, creating an inactive complex that reduces free this compound concentration in plasma and at the NMJ [2].
  • Efficacy: Provides rapid and complete reversal, even from deep blockade, superior to traditional acetylcholinesterase inhibitors like neostigmine [2] [9].
  • Novel Agents: Emerging reversal agents include adamgammadex (also known as奥美克松钠), which shows similar efficacy with potentially reduced side effects [9].

Experimental Protocols and Methodologies

Key Experimental Approaches for NMJ Physiology Research
Method Application Key Measurements
Cryo-EM Structural Biology Determine drug-receptor complexes at atomic resolution [4] Ligand binding poses; Receptor conformational states
Intracellular Microelectrode Recording Measure postsynaptic electrical activity [8] Endplate potentials (EPP); Miniature EPP (MEPP)
Mechanomyography Monitor neuromuscular function in vivo [10] Muscle twitch force; Train-of-four (TOF) ratio
Peripheral Nerve Stimulation Clinical monitoring of blockade depth [1] TOF count; Twitch height; Post-tetanic count
Cryo-EM Workflow for Structural Studies

The structural insights regarding this compound's mechanism derive from sophisticated cryo-EM methodologies [4]:

  • Receptor Preparation: Purify native nAChR from Torpedo californica electric organ and reconstitute into lipid nanodiscs
  • Complex Formation: Incubate receptor with this compound before freezing
  • Grid Preparation and Vitrification: Apply sample to cryo-EM grids and rapid-freeze in liquid ethane
  • Data Collection: Image samples using transmission electron microscope at liquid nitrogen temperatures
  • Image Processing: Reconstruct 3D density maps from 2D particle images
  • Model Building and Refinement: Build atomic models into density maps and refine structures

Conclusion and Research Implications

This compound's action on the neuromuscular junction represents a sophisticated example of competitive pharmacological antagonism. The detailed structural and mechanistic insights now available through cryo-EM studies provide a foundation for rational drug design of novel neuromuscular blocking agents with improved safety profiles. The differential sensitivity observed across nerve types and the presynaptic actions of this compound offer important considerations for both clinical practice and future research directions in neuromuscular physiology.

References

Comprehensive Technical Guide: Rocuronium Pharmacogenomics for Researchers and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Determinants of Rocuronium Response

This compound exhibits significant interindividual variability in its pharmacological effects, with emerging evidence indicating that genetic factors play a crucial role in determining dose requirements and response profiles. The SLCO1A2 gene, which encodes the organic anion transporter polypeptide OATP1A2, has been identified as a key genetic determinant of this compound pharmacokinetics. This transporter facilitates the hepatic uptake of this compound, with genetic variations directly influencing drug clearance and duration of action.

A groundbreaking genome-wide association study (GWAS) published in 2021 analyzed this compound requirements in 918 women undergoing breast cancer surgery and identified significant associations between single nucleotide polymorphisms (SNPs) in the SLCO1A2 gene and this compound dosage needs. The two most significant SNPs—rs7967354 and rs11045995—accounted for approximately 4% of the variability in this compound consumption, while clinical factors including age, BMI, ASA physical status, and propofol co-administration explained a substantially larger portion of the variability (approximately 37%) [1] [2].

The following table summarizes the key genetic and clinical factors affecting this compound response:

Table: Factors Influencing this compound Dose Requirements

Factor Type Specific Factor Effect on this compound Requirements Magnitude of Effect
Genetic SLCO1A2 polymorphisms (rs7967354, rs11045995) Altered hepatic uptake and clearance ~4% of total variability
Demographic Advanced age Reduced requirements ~37% of total variability (combined clinical factors)
Higher BMI Increased requirements
Female sex Increased requirements
Clinical Hepatic dysfunction Significantly prolonged duration Clearance reduced by ~50%
Renal impairment Moderately prolonged duration Variable effect
ASA physical status ≥3 Altered requirements
Concurrent Medications Propofol infusion Correlated with dose requirements Significant correlation (P<0.001)

The SLCO1A2 transporter is primarily expressed in the blood-brain barrier and hepatocytes, where it mediates the cellular uptake of various drug molecules. This compound has been identified as a substrate for this transporter system, explaining how genetic variations in SLCO1A2 can significantly impact its hepatic clearance and overall pharmacokinetic profile [1]. The identified SNPs likely alter the function or expression of OATP1A2, thereby changing the efficiency of this compound transport into hepatocytes and ultimately affecting the dose-response relationship.

Table: this compound Pharmacokinetic Profile Across Patient Populations

Parameter Healthy Adults Pediatric Patients Hepatic Impairment Renal Impairment
Volume of Distribution (L/kg) 0.21-0.26 0.21-0.35 (age-dependent) Increased Minimally changed
Clearance (L/kg/hr) 0.16 0.32-0.44 (age-dependent) 0.13 (~50% reduction) 0.13 (~20% reduction)
Elimination Half-life 1-2 min (rapid), 14-18 min (slower) Shorter in children Almost doubled Moderately increased
Primary Elimination Route Biliary (>70%) Biliary Impaired biliary excretion Reduced renal excretion (10-25%)

Clinical Pharmacology and Pharmacogenomics

Mechanism of Action and Basic Pharmacology

This compound bromide is an aminosteroid non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the postjunctional nicotinic acetylcholine receptors in the neuromuscular junction. By competitively binding to these receptors, this compound decreases the opportunity for acetylcholine to bind, thereby preventing depolarization and subsequent muscle contraction. This mechanism results in dose-dependent skeletal muscle relaxation that can be reversed by acetylcholinesterase inhibitors such as neostigmine or through the novel selective reversal agent sugammadex [3] [4].

The drug exhibits a rapid onset of action and intermediate duration, making it particularly useful for rapid sequence intubation when succinylcholine is contraindicated. The onset time for standard intubating doses (0.6 mg/kg) typically ranges from 50-80 seconds in pediatric populations and can be reduced to approximately 30 seconds with higher doses (0.8 mg/kg) [3]. The duration of action is age-dependent, with recovery to T25 taking approximately 45 minutes in infants under 10 months compared to 27 minutes in children aged 1-5 years [3].

Pharmacogenomic Considerations in Metabolism and Excretion

While this compound is primarily excreted unchanged (with 75% hepatobiliary clearance and 9% renal clearance), emerging evidence suggests potential genetic influences on its metabolic fate. Although traditionally considered to undergo minimal metabolism (approximately 3%), recent in vitro studies indicate that this compound can interact with human liver cytochromes P450, particularly CYP3A4, and to a lesser extent CYP2C9 and CYP2C19 [5].

These findings suggest that genetic polymorphisms in these CYP enzymes could potentially influence this compound metabolism, particularly in scenarios of high-dose or prolonged infusion. The drug has been shown to cause concentration-dependent inhibition of CYP3A4 activity down to 42% at high concentrations (189 μM), raising the possibility of metabolic interactions with concurrently administered drugs that are substrates for these enzymes, such as diazepam [5].

Experimental Approaches and Methodologies

GWAS Study Design for this compound Pharmacogenomics

The first genome-wide association study on this compound dose requirements provides an exemplary methodological framework for investigating the pharmacogenetics of neuromuscular blocking agents. The study enrolled 1000 women undergoing breast cancer surgery, with 918 individuals ultimately included in the final genetic analysis. This homogeneous patient population minimized confounding variables while maintaining statistical power for genetic discovery [1] [2].

The experimental protocol involved:

  • Standardized Anesthetic Protocol: All patients received consistent anesthetic management with propofol induction (2-3 mg/kg), remifentanil infusion (0.2 mg/kg/min), and this compound (0.6 mg/kg) for tracheal intubation. During surgery, anesthesia was maintained with propofol infusion (50-100 μg/kg/min) and remifentanil (0.05-0.25 μg/kg/min) to maintain state entropy at 50 [1].
  • Precise Neuromuscular Monitoring: Neuromuscular block was maintained with this compound boluses of 10 mg to keep the train-of-four ratio at 0-10% using objective monitoring (E-NMT module; GE Healthcare Finland) [1].
  • Comprehensive Genotyping: DNA was extracted from peripheral blood and genotyped using the HumanOmniExpress Illumina BeadChip. Stringent quality control measures included filtering SNPs based on minor allele frequency (>0.0005), Hardy-Weinberg equilibrium (P>1×10⁻⁶), and success rate (>0.97) [1].

G Patient Recruitment Patient Recruitment Standardized Anesthesia Standardized Anesthesia Patient Recruitment->Standardized Anesthesia Precise Neuromuscular Monitoring Precise Neuromuscular Monitoring Standardized Anesthesia->Precise Neuromuscular Monitoring Blood Collection for DNA Blood Collection for DNA Precise Neuromuscular Monitoring->Blood Collection for DNA Genotype Quality Control Genotype Quality Control Blood Collection for DNA->Genotype Quality Control GWAS Statistical Analysis GWAS Statistical Analysis Genotype Quality Control->GWAS Statistical Analysis Variant Annotation & Interpretation Variant Annotation & Interpretation GWAS Statistical Analysis->Variant Annotation & Interpretation

GWAS Methodology Flowchart: This diagram illustrates the key steps in genome-wide association studies for this compound pharmacogenomics, highlighting critical methodological components.

Statistical Analysis Approaches

The statistical methodology employed in this compound pharmacogenomic studies involves sophisticated linear regression modeling to identify genetic associations while controlling for clinical covariates. Key aspects include:

  • Additive Genetic Model: The GWAS was conducted using an additive linear regression model with PLINK software, testing the null hypothesis that each SNP has no effect on this compound dose requirements [1].
  • Covariate Adjustment: Initial univariate testing identified clinical variables significantly correlated with this compound dose, including age, BMI, ASA physical status, and total propofol dose (all P<0.001). These factors were included as covariates in the genetic association models to account for their effects [1].
  • Genome-wide Significance Threshold: The standard genome-wide significance threshold (P<5×10⁻⁸) was applied to account for multiple testing across the approximately one million SNPs typically tested in GWAS [1].
  • Post-GWAS Analyses: Following the identification of significant loci, fine mapping using tools such as FINEMAP and integration with functional genomic data from resources like the Genotype-Tissue Expression (GTEx) project help identify potential causal variants and their tissue-specific regulatory effects [1].

Clinical Applications and Practical Implications

Pharmacogenomic Testing and Personalized Dosing

While pharmacogenomic testing for this compound is not yet standard clinical practice, the identification of SLCO1A2 variants associated with this compound requirements represents a significant step toward personalized dosing in anesthesia. The convergence of findings from the GWAS study and in vitro transporter data suggests that genetic variation in the OATP1A2 uptake transporter contributes to the well-documented interindividual variability in this compound response [1] [2].

For drug development professionals, these findings highlight the potential for genetically-informed dosing algorithms that incorporate both clinical and genetic factors to optimize this compound administration. The combined model including SLCO1A2 variants and clinical factors explained approximately 41% of the variability in this compound dosage, suggesting substantial room for discovery of additional genetic and non-genetic factors [1].

Drug Interactions and Clinical Considerations

This compound exhibits several clinically significant interactions that may be modulated by genetic factors:

  • CYP-Mediated Interactions: Although this compound undergoes minimal metabolism, its interaction with CYP3A4 suggests potential relationships with drugs that induce or inhibit this enzyme system. This may be particularly relevant in patients with specific CYP genotypes who are receiving concomitant medications that are CYP3A4 substrates [5].
  • Transport-Mediated Interactions: As a substrate for OATP1A2, this compound may compete with other drugs transported by this system, potentially leading to transporter-mediated drug interactions that could be influenced by SLCO1A2 genotype [1].
  • Hemodynamic Interactions: this compound causes a transient increase in heart rate (approximately 15 beats/minute) following bolus administration of 0.6 mg/kg, which may be related to its structural similarity to vagolytic agents or pain on injection [3].

The following diagram illustrates the key pharmacokinetic and pharmacodynamic interactions:

G This compound Administration This compound Administration Plasma Compartment Plasma Compartment This compound Administration->Plasma Compartment OATP1A2-mediated Hepatic Uptake OATP1A2-mediated Hepatic Uptake Plasma Compartment->OATP1A2-mediated Hepatic Uptake SLCO1A2 Genotype Neuromuscular Junction Neuromuscular Junction Plasma Compartment->Neuromuscular Junction Biliary Excretion Biliary Excretion OATP1A2-mediated Hepatic Uptake->Biliary Excretion Nicotinic Receptor Blockade Nicotinic Receptor Blockade Neuromuscular Junction->Nicotinic Receptor Blockade Muscle Relaxation Muscle Relaxation Nicotinic Receptor Blockade->Muscle Relaxation CYP3A4 Inhibitors CYP3A4 Inhibitors CYP3A4 Inhibitors->OATP1A2-mediated Hepatic Uptake Potential Interaction Other OATP1A2 Substrates Other OATP1A2 Substrates Other OATP1A2 Substrates->OATP1A2-mediated Hepatic Uptake Competition SLCO1A2 Genotype SLCO1A2 Genotype

This compound Pharmacokinetic Pathway: This diagram shows the major pathways of this compound disposition, highlighting key processes and potential sites for drug interactions and genetic modulation.

Management of Adverse Effects

This compound administration is associated with injection-related pain and withdrawal responses that occur in a significant proportion of patients. A systematic review and network meta-analysis of 43 studies (5,291 patients) identified several effective interventions for preventing these adverse effects [6]:

  • Most Effective Interventions: Oxycodone, combination of lidocaine and sodium bicarbonate, esmolol, and alfentanil were most effective in reducing withdrawal responses.
  • Local Anesthetic Techniques: Lidocaine administration significantly reduced injection pain regardless of administration method, with combinations of lidocaine and sodium bicarbonate being particularly effective.
  • Novel Formulation Approaches: Mixing this compound with sodium bicarbonate directly was also effective in reducing both pain and withdrawal responses.

Future Directions and Research Opportunities

The field of this compound pharmacogenomics presents several promising research directions and clinical development opportunities:

  • Additional Genetic Loci: While SLCO1A2 represents an important initial discovery, it explains only 4% of this compound dose variability. Larger GWAS in more diverse populations will likely identify additional genetic factors contributing to this compound response [1] [2].
  • Functional Validation: In vitro and in vivo studies are needed to definitively establish the mechanistic relationship between SLCO1A2 variants and this compound pharmacokinetics, including detailed characterization of how specific SNPs alter transporter function and expression [1].
  • Clinical Implementation Studies: Research is needed to develop and validate clinical decision support tools that incorporate both genetic and clinical factors to guide this compound dosing, particularly in special populations such as patients with hepatic impairment or the elderly [7].
  • Drug Development Applications: These pharmacogenomic insights could inform the development of novel neuromuscular blocking agents with more predictable pharmacokinetic profiles or genetically-tailored dosing recommendations [7].

References

Comprehensive Application Notes and Clinical Protocols for Rocuronium Continuous Infusion in Profound Neuromuscular Blockade

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Profound neuromuscular blockade (NMB) represents the deepest level of muscle relaxation achievable in clinical practice, characterized by a post-tetanic count (PTC) of 1-2 responses with complete absence of train-of-four (TOF) responses. This degree of blockade is particularly valuable in specialized surgical procedures where optimal surgical conditions are critical, including laparoscopic surgeries, microsurgical operations, and procedures in confined anatomical spaces where even minimal patient movement could compromise surgical safety and precision. The clinical rationale for utilizing profound NMB extends beyond simple paralysis—it enables improved surgical field visibility, reduced intra-abdominal pressure during laparoscopic procedures, and potentially enhances patient outcomes by facilitating technically challenging operations.

Rocuronium bromide, an aminosteroidal non-depolarizing neuromuscular blocking agent, has emerged as the preferred agent for achieving profound NMB in modern anesthesia practice. This preference stems from its favorable pharmacokinetic profile with rapid onset of action and intermediate duration, combined with its specific binding relationship with the selective reversal agent sugammadex. Unlike benzylisoquinolinium compounds, this compound's steroidal structure allows for rapid encapsulation by sugammadex, facilitating prompt reversal even from deep levels of blockade. The continuous infusion modality for this compound administration represents a significant advancement over intermittent bolus dosing, as it maintains stable therapeutic concentrations within the biophase, minimizing fluctuations in blockade depth and reducing total drug consumption while ensuring consistent surgical conditions throughout the procedure.

Dosing Protocols and Administration Guidelines

Evidence-Based Dosing Recommendations

The administration of this compound via continuous infusion for profound neuromuscular blockade requires careful consideration of dosing strategies based on current clinical evidence. Recent systematic reviews and meta-analyses have quantified the dose requirements for maintaining profound NMB (PTC 1-2) during continuous this compound infusion.

Table 1: this compound Dosing for Profound Neuromuscular Blockade

Depth of NMB Initial Bolus Dose Continuous Infusion Rate Additional Bolus (if needed)
Profound (PTC 1-2) 0.6 mg/kg 1.0 ± 0.27 mg/kg/hour 0.1-0.2 mg/kg
Deep (PTC 2-5) 0.6 mg/kg 0.6-0.8 mg/kg/hour 0.1 mg/kg
Moderate (TOF 1-2) 0.6 mg/kg 0.3-0.5 mg/kg/hour 0.05-0.1 mg/kg

Meta-analysis data demonstrates that maintenance of profound muscle relaxation requires a mean difference of 0.251 mg/kg per hour (95% CI = 0.169-0.334) of this compound compared to moderate NMB, significantly improving surgical conditions (mean difference = 0.653, 95% CI = 0.451-0.856, on a 5-point surgical condition scale) [1]. The continuous infusion approach provides superior maintenance and stability of paralysis compared to intermittent bolus administration, with the added benefit of reducing total drug consumption by approximately 30-40% over the course of prolonged surgical procedures.

ROCURITHM Dosing Algorithm

Recent evidence has led to the development of structured dosing algorithms to optimize this compound administration. The ROCURITHM algorithm, validated in patients receiving total intravenous anesthesia, provides a systematic approach to achieving and maintaining profound NMB [2]:

  • Induction phase: Administer this compound 0.6 mg/kg based on actual body weight.
  • Assessment phase: After 11 minutes (average), assess PTC level:
    • If PTC 1-5 (approximately 25% of patients): Begin continuous infusion at 1.0 mg/kg/hour.
    • If too shallow (PTC >5): Administer additional bolus of 0.1-0.2 mg/kg and immediately start continuous infusion.
    • If too deep (PTC 0): Wait 15 minutes for return of PTC to ≥1 before starting infusion.
  • Maintenance phase: Adjust infusion rate to maintain PTC 1-2, typically requiring 1.0 ± 0.27 mg/kg/hour.
  • Monitoring: Assess PTC every 5-10 minutes during initial stabilization, then every 15-30 minutes once stable.

This algorithm has demonstrated significantly superior performance compared to manual titration without structured guidance, maintaining 76% of all 5-minute measurements within the target PTC 1-2 range throughout surgery compared to only 42-61% with experienced anesthesia providers not using the algorithm [2].

Preparation and Administration Practicalities

For practical implementation in the clinical setting, this compound continuous infusion requires specific preparation and administration protocols:

  • Solution Preparation: this compound is supplied as a 10 mg/mL solution. For continuous infusion, dilute to a concentration of 1-2 mg/mL in compatible IV fluids (normal saline or 5% dextrose in water).
  • Infusion Equipment: Use a dedicated IV line or port close to the IV site to minimize dead space. Programmable infusion pumps with precise flow rate control are essential.
  • Initial Setup: Begin infusion after the initial intubating dose demonstrates recovery (typically appearance of first twitch or PTC response).
  • Rate Adjustment: Make incremental changes of 0.1-0.2 mg/kg/hour every 5-10 minutes based on PTC measurements until target depth achieved.

Monitoring Requirements and Equipment

Quantitative Neuromuscular Monitoring Standards

Objective quantitative monitoring is an absolute requirement for the safe administration of profound neuromuscular blockade, as clinical assessment or subjective evaluation cannot accurately discern the depth of blockade beyond superficial levels. The current gold standard for monitoring profound NMB involves the use of acceleromyography or mechanomyography with standardized stimulation patterns.

The recommended monitoring protocol involves:

  • Placement of Sensors: The ulnar nerve is the standard site for stimulation, with sensors placed on the volar surface of the wrist with the accelerometric transducer on the thumb.
  • Calibration: Performed after induction of anesthesia but before this compound administration using the CAL 2 mode after 5-second 50 Hz tetanic stimulation preceded by repetitive TOF stimulation for 1 minute.
  • Stabilization: A 3-4 minute period of repetitive TOF stimulation every 15 seconds is required before this compound administration to ensure stable baseline responses.
  • Stimulation Pattern: For profound NMB monitoring, PTC stimulation is essential, as TOF stimulation cannot quantify blockade beyond deep levels.

Table 2: Neuromuscular Monitoring Parameters for Different Blockade Depths

Blockade Depth Stimulation Mode Target Response Clinical Correlate Assessment Frequency
Profound PTC 1-2 responses No diaphragmatic movement Every 5-15 minutes
Deep PTC 3-5 responses Diaphragmatic movement present Every 10-20 minutes
Moderate TOF 1-2 responses Fade detectable Every 15-30 minutes
Reversal TOF Ratio ≥0.9 Adequate reversal Continuous until extubation
Site-Specific Pharmacodynamic Considerations

Understanding the differential sensitivity of various muscle groups to neuromuscular blocking agents is crucial for proper interpretation of monitoring data. Research has demonstrated significant pharmacodynamic variations between different muscle groups:

  • The laryngeal adductor muscles and diaphragm exhibit faster onset (transport half-life 2.7 ± 0.6 minutes) but require higher concentrations for 50% effect (EC50 1424 ± 148 μg/L) compared to the adductor pollicis (transport half-life 4.4 ± 1.5 minutes, EC50 823 ± 157 μg/L) [3].
  • This explains the clinical observation where laryngeal muscles recover faster than peripheral muscles, potentially creating a situation where the adductor pollicis monitoring suggests adequate blockade while laryngeal function begins to return.
  • For procedures where diaphragmatic movement is particularly problematic, a deeper level of blockade (PTC 1-2) is recommended to ensure complete diaphragmatic paralysis.

The following workflow diagram illustrates the recommended monitoring process for this compound continuous infusion:

G Start Start this compound Infusion Calibrate Calibrate TOF Monitor Start->Calibrate Assess Assess PTC Response Calibrate->Assess Adjust Adjust Infusion Rate Assess->Adjust PTC >2 Maintain Maintain PTC 1-2 Assess->Maintain PTC 1-2 Monitor Continuous Monitoring Assess->Monitor PTC 0 Wait 15 min Adjust->Maintain Rate Increased Maintain->Monitor Reversal Initiate Reversal Monitor->Reversal Surgery Complete Recovery TOF Ratio ≥0.9 Reversal->Recovery Recovery->Monitor No Extubate Safe Extubation Recovery->Extubate Yes

Reversal Strategies and Recovery Protocols

Sugammadex Versus Neostigmine Reversal

The introduction of sugammadex, a selective relaxant binding agent, has revolutionized the reversal of this compound-induced neuromuscular blockade, particularly for profound NMB. Compared to traditional acetylcholinesterase inhibitors like neostigmine, sugammadex offers a mechanistically distinct approach by directly encapsulating this compound molecules in the plasma, creating a concentration gradient that draws this compound away from neuromuscular junctions.

Table 3: Comparison of Reversal Agents for this compound-Induced NMB

Parameter Sugammadex Neostigmine
Mechanism of Action Selective relaxant binding agent Acetylcholinesterase inhibitor
Dosing for Profound NMB 4 mg/kg (PTC 1-2) 50-70 μg/kg (+glycopyrrolate/atropine)
Time to TOF Ratio ≥0.9 1.4-1.6 minutes 6.7-9.1 minutes
Cardiovascular Effects Minimal Requires co-administration with anticholinergics
PONV Incidence Similar to neostigmine Similar to sugammadex
Recurarization Risk No reported cases Possible with inadequate dosing

Evidence from direct comparison studies demonstrates that sugammadex provides significantly faster recovery from this compound-induced NMB compared to neostigmine. In Chinese subjects, the geometric mean time to recovery of TOF ratio to 0.9 was 1.6 minutes with sugammadex versus 9.1 minutes with neostigmine, representing a 5.7-fold faster recovery [4]. Similarly, in Caucasian subjects, recovery times were 1.4 minutes with sugammadex versus 6.7 minutes with neostigmine [4].

Dosing and Administration of Reversal Agents

The appropriate dosing of reversal agents depends on the depth of neuromuscular blockade at the time of reversal:

  • Profound blockade (PTC 1-2): Sugammadex 4 mg/kg is recommended
  • Deep blockade (PTC 2-5): Sugammadex 2-4 mg/kg is effective
  • Moderate blockade (TOF 1-2): Sugammadex 2 mg/kg or neostigmine 50 μg/kg with glycopyrrolate 10 μg/kg

For sugammadex administration:

  • Administer as a single intravenous bolus over 10-15 seconds
  • No dose adjustment required for renal impairment, though patients with severe renal impairment should be monitored for recurrence of NMB
  • Can be administered immediately after this compound in emergency situations

For neostigmine administration:

  • Administer slowly over several minutes to minimize muscarinic side effects
  • Must be co-administered with an anticholinergic agent (glycopyrrolate 10 μg/kg or atropine 10-20 μg/kg)
  • Avoid exceeding maximum dose of 70 μg/kg due to ceiling effect and increased side effects

Special Population Considerations

Hepatic Impairment

This compound undergoes primarily hepatic elimination with approximately 70-80% of the drug cleared through liver-mediated mechanisms. This has significant implications for patients with hepatic dysfunction or those undergoing procedures that temporarily alter hepatic blood flow:

  • Patients with severe liver disease (Child-Pugh Class C) demonstrate prolonged duration of action after single bolus doses, with elimination half-life increased by up to 50% compared to patients with normal hepatic function.
  • During liver transplantation, this compound requirements decrease significantly during the anhepatic phase. Studies have demonstrated reduction in infusion requirements from 0.468 ± 0.167 mg/kg/hour during the paleohepatic phase to 0.303 ± 0.134 mg/kg/hour during the anhepatic phase, returning to 0.429 ± 0.130 mg/kg/hour during the neohepatic phase once graft function is established [5].
  • In patients with hepatic impairment, continuous infusion is preferable to repeated bolus dosing as it allows more precise titration and reduces the risk of drug accumulation.
  • Monitoring should be intensified in this population, with more frequent PTC assessments (every 5-10 minutes) during critical phases of surgery.
Renal Impairment

Although this compound is not primarily dependent on renal elimination, patients with renal failure demonstrate altered pharmacokinetics and pharmacodynamics:

  • The clearance of this compound is reduced by approximately 39% in renal failure patients compared to those with normal renal function, with an 84% increase in mean residence time [6].
  • The volume of distribution is generally unaffected by renal failure alone.
  • Clinical duration is prolonged in renal failure patients, with time to recovery of TOF to 70% extended to 88 minutes compared to 55 minutes in healthy controls following a 0.6 mg/kg bolus dose [6].
  • For continuous infusion in renal impairment, consider reducing the initial infusion rate by 25-30% and titrate to effect based on PTC monitoring.
  • Sugammadex elimination may be delayed in severe renal impairment, though no dosage adjustment is currently recommended.
Other Special Populations
  • Elderly Patients: Reduced clearance and prolonged duration of action require dose reduction of 20-30% and careful monitoring.
  • Pediatric Patients: Infants (3 months-2 years) may require slightly higher initial bolus doses but similar weight-based infusion rates.
  • Obese Patients: Dosing should be based on ideal body weight rather than total body weight to avoid overdosing.
  • Critically Ill Patients: Increased volume of distribution and possible organ dysfunction necessitate reduced dosing and intensive monitoring.

The following decision algorithm provides guidance for managing this compound infusion in special populations:

G Start Patient Assessment Hepatic Hepatic Impairment? Start->Hepatic Renal Renal Impairment? Hepatic->Renal No DoseAdjust Reduce Initial Infusion Rate by 25-30% Hepatic->DoseAdjust Yes Elderly Elderly Patient? Renal->Elderly No Renal->DoseAdjust Yes Obese Obese Patient? Elderly->Obese No Elderly->DoseAdjust Yes IdealWeight Base Dose on Ideal Body Weight Obese->IdealWeight Yes StandardRegimen Standard Dosing Regimen Obese->StandardRegimen No MonitorFreq Increase Monitoring Frequency DoseAdjust->MonitorFreq IdealWeight->MonitorFreq StandardRegimen->MonitorFreq

Summary and Clinical Recommendations

The implementation of this compound continuous infusion for profound neuromuscular blockade represents an advanced anesthesia technique that offers superior stability of surgical conditions compared to intermittent bolus dosing. Based on the current evidence and clinical experience, the following recommendations are provided:

  • Patient Selection: Profound NMB with this compound continuous infusion is particularly beneficial for procedures requiring exceptional surgical conditions such as laparoscopic surgery, microsurgery, and operations in confined anatomical spaces.
  • Monitoring Mandate: Quantitative neuromuscular monitoring with PTC assessment is essential and should be continuously utilized throughout the administration of profound NMB.
  • Dosing Strategy: Implement the ROCURITHM algorithm or similar structured approach, beginning with 0.6 mg/kg bolus followed by continuous infusion at approximately 1.0 mg/kg/hour, titrated to maintain PTC 1-2.
  • Reversal Protocol: Sugammadex 4 mg/kg is the reversal agent of choice for profound NMB, providing rapid and predictable recovery superior to neostigmine.
  • Special Populations: Adjust dosing and intensify monitoring in patients with hepatic or renal impairment, elderly patients, and those with physiological alterations affecting drug disposition.

Future research directions should focus on closed-loop infusion systems that automatically adjust this compound delivery based on continuous monitoring feedback, further optimizing the stability of profound neuromuscular blockade while minimizing human intervention. Additionally, more precise pharmacokinetic-pharmacodynamic modeling in extreme populations such as morbidly obese patients and those with multi-organ dysfunction will enhance the safety profile of this technique across diverse patient populations.

References

Rocuronium Dose-Response and ED95: Key Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

The effective dose for 95% suppression of twitch response (ED95) varies significantly with patient age. The table below summarizes foundational ED95 values established during nitrous oxide-oxygen-thiopentone-alfentanil anesthesia, recorded from the adductor pollicis muscle in response to supramaximal train-of-four (TOF) ulnar nerve stimulation [1].

Age Group ED95 (μg/kg) 25-75% Recovery Time (minutes) [1]
Infants (1-11 months) 255 ± 62 6.5 ± 1.8
Children (2-12 years) 402 ± 68 5.7 ± 1.8
Adults (20-40 years) 350 ± 78 6.7 ± 1.6

Additional factors influencing dosing include:

  • Elderly Patients (>70 years): Exhibit a prolonged duration of action due to a decreased plasma clearance (3.67 vs. 5.03 mL·kg⁻¹·min⁻¹ in younger adults) and a reduced volume of distribution (399 vs. 553 mL/kg) [2].
  • Clinical Dosing: A common intubating dose is 2x ED95 (e.g., 0.6 mg/kg). For thyroid surgery with neuromonitoring, one meta-analysis concluded a double dose of rocuronium can meet anesthesia induction needs, though it impacts intraoperative electromyography (EMG) recovery [3].

Experimental Protocol: Determining ED95 and Time-Course of Effect

This protocol outlines the methodology for establishing a dose-response curve and monitoring the spontaneous recovery of neuromuscular block, based on standardized clinical trial designs [1].

1. Patient Population and Anesthesia

  • Subjects: Group patients by age (e.g., infants, children, adults) with appropriate sample sizes (e.g., n=10-20 per group).
  • Anesthesia: Maintain stable anesthesia using a standardized protocol like nitrous oxide-oxygen-thiopentone-alfentanil [1].

2. Neuromuscular Monitoring Setup

  • Nerve Stimulation: Apply supramaximal TOF stimuli to the ulnar nerve every 10-12 seconds [1] [4].
  • Response Measurement: Record the electromyographic (EMG) response of the adductor pollicis muscle. Calibrate the monitor after induction but before administering the muscle relaxant [4].

3. Drug Administration and Data Collection

  • Dosing: Administer a single, predetermined dose of this compound bromide. Test a range of doses (e.g., 0.1-0.4 mg/kg) across different subjects to construct the dose-response curve.
  • Data Recording: For the chosen ED95 dose, record:
    • Onset Time: Time from injection to 95% suppression of the first twitch (T1) in the TOF.
    • Duration: Time from injection to 5% recovery of T1.
    • Recovery Profile: Time for T1 to recover from 25% to 75% [1].

4. Pharmacokinetic-Pharmacodynamic (PK-PD) Simulation (Advanced)

  • For sophisticated modeling of effect-site concentrations, use a PK-PD simulation model, such as the one adapted from Kleijn et al. [4].
  • Input real-time data on this compound dosing and TOF counts to simulate effect-site concentrations (Ce_Rb) and predict recovery, especially when a reversal agent like sugammadex is used [4].

Conceptual Workflow for this compound PK-PD Modeling

The following diagram illustrates the logical workflow for integrating monitoring data with a PK-PD model to predict this compound's effect and ensure safe reversal, helping to prevent post-operative recurarization [4].

rocuronium_pk_pd Start Start: this compound Administration Monitor Monitor TOF Count & Ratio Start->Monitor PK_Model PK-PD Simulation Model (Estimate Effect-Site Concentration, Ce_Rb) Monitor->PK_Model Decision Ce_Rb at Recovery Threshold? PK_Model->Decision Decision->Monitor No Administer Administer Sugammadex Decision->Administer Yes Confirm Confirm TOF Ratio ≥ 0.9 Administer->Confirm End Safe Recovery No Recurarization Confirm->End

Application Notes for Researchers

  • Precision in Modeling: Strictly maintaining a TOF count of 1 during this compound infusion and administering sugammadex until TOF ratio ≥0.9 effectively prevents post-operative recurarization. PK-PD simulations show that under these conditions, the recovered effect-site concentration (Ce_r) does not rebound to a level that causes re-paralysis [4].
  • Mechanism of Action: this compound is an aminosteroid, non-depolarizing neuromuscular blocking agent. It acts by competitively binding to post-junctional nicotinic acetylcholine receptors at the motor end-plate, preventing depolarization and thus muscle contraction [5].
  • Visualization of Complex Systems: For illustrating detailed, site-specific biochemical interactions (e.g., signaling pathways affected by this compound in novel research contexts [6]), the concept of extended contact maps is highly valuable. This formalism helps visualize molecules, their components, interactions, and allosteric effects clearly, which is crucial for communicating complex models [7].

I hope this structured application note and protocol provides a solid foundation for your research and development work.

Reference List

  • Eur J Anaesthesiol Suppl. 1995; 11:19-22. Dose-response and time-course of effect of this compound bromide in paediatric patients [1].
  • J Clin Med. 2025; 14(6):2043. Pharmacodynamic Simulation of Muscle Relaxation [4].
  • Gland Surg. 2021; 10(12):3241–3251. A systematic review and meta-analysis of the effect of this compound in thyroid surgery [3].
  • Anesth Analg. 1993; 77(6):1193-1197. Pharmacokinetics and Pharmacodynamics of this compound in Elderly Surgical Patients [2].
  • Mol Biosyst. 2011; 7(10):2779–2795. Guidelines for visualizing and annotating rule-based models [7].
  • DrugBank: this compound - Uses, Interactions, Mechanism of Action [5].
  • Int J Mol Sci. 2023; 24(10):8776. Innovative this compound Bromide Topical Formulation for Targeted Skin Drug Delivery [6].

References

Rocuronium Dosing for Rapid Sequence Intubation

Author: Smolecule Technical Support Team. Date: February 2026

The intubating dose of rocuronium varies depending on the desired speed of onset and the expected duration of the procedure. Higher doses are used for RSI to achieve faster onset, while standard doses are suitable for routine intubation [1] [2].

Parameter Standard Intubation Rapid Sequence Intubation (RSI) Maintenance Dosing
Recommended Dose 0.6 mg/kg [1] [2] 0.6 - 1.2 mg/kg [1] [2] 0.1 - 0.2 mg/kg (intermittent) OR 10-12 mcg/kg/min (infusion) [1] [2]
Onset of Action 1 - 2 minutes [2] < 2 minutes (for 0.6-1.2 mg/kg) [1]; ~1 minute (for 1.0-1.2 mg/kg) [2] N/A
Duration of Action ~31 minutes (range: 15-85 min) for 0.6 mg/kg [1] ~58-67 minutes for 0.9-1.2 mg/kg doses [1] ~12-24 minutes (for intermittent doses) [1]
Clinical Context Suitable for routine tracheal intubation [2]. Used when swift airway security is critical; 1.2 mg/kg provides onset similar to succinylcholine [3] [2]. Administered upon return of twitch response (e.g., T1 to 25%) to maintain blockade [1].

Pharmacological Profile & Mechanism of Action

This compound bromide is an aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA). Its primary mechanism involves competitive antagonism of acetylcholine at the postjunctional nicotinic receptors at the neuromuscular junction [2] [4] [5]. By preventing acetylcholine from binding, it inhibits depolarization of the motor endplate and thus prevents skeletal muscle contraction [6] [4].

rocuronium_mechanism Mechanism of Action: Competitive Neuromuscular Blockade A Nerve Impulse Arrives B Vesicles Release ACh A->B C ACh Binds to nAChR B->C D Muscle Depolarization C->D E Muscle Contraction D->E F This compound Administration G Binds to nAChR F->G H Prevents ACh Binding G->H H->C Competitive Inhibition I No Depolarization H->I J Muscle Relaxation I->J

Key Pharmacokinetics [2] [6]
  • Distribution: Distributes into extracellular space. The central volume of distribution is approximately 78 ± 24 mL/kg in patients with normal liver function.
  • Metabolism: Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.
  • Elimination: Eliminated mainly in the bile and, to a lesser extent (about 30%), in the urine [2]. It has an elimination half-life of 1.4 to 2.4 hours.
  • Protein Binding: Approximately 30%.

This compound vs. Succinylcholine in RSI

Succinylcholine has traditionally been the comparator for RSI due to its rapid onset. The evidence comparing the two is summarized below.

Characteristic This compound Succinylcholine
Mechanism Non-depolarizing NMBA [7] [5] Depolarizing NMBA [7]
RSI Dose 0.6 - 1.2 mg/kg [1] 1 - 2 mg/kg [8]
Onset 1-2 minutes (dose-dependent) [2] 45-60 seconds [8]
Duration Intermediate (30-60 min, dose-dependent) [1] [4] Short (6-10 minutes) [8]
Key Advantages Fewer serious side effects; no contraindications in burns, crush injuries, or hyperkalemia [3]. Shortest onset/offset; desirable if extubation or neurological assessment is planned shortly after [3] [8].
Key Disadvantages Longer duration; can be problematic in "can't intubate, can't ventilate" scenario without sugammadex [7]. Serious side effects: hyperkalemia, malignant hyperthermia, bradycardia [3] [7].
Reversal Agent Sugammadex (preferred) or neostigmine [1] [5] Plasma cholinesterase (metabolism); no specific reversal agent [3]

A Cochrane meta-analysis of 50 trials concluded that succinylcholine is statistically superior to this compound for achieving excellent intubating conditions. However, the evidence is of moderate quality, and the clinical significance of this difference is debated [3]. When using a high dose of this compound (1.2 mg/kg), no statistical difference in intubation conditions was found, though succinylcholine retains a clinical advantage due to its shorter duration [3].

Detailed Experimental RSI Protocol

This protocol outlines a standardized methodology for conducting RSI in a research or clinical setting, utilizing a common induction agent.

Title: Evaluation of this compound for Rapid Sequence Intubation Objective: To assess the efficacy and intubation conditions provided by this compound 1.2 mg/kg during RSI.

Materials:

  • Drugs: this compound bromide (10 mg/mL), Induction agent (e.g., Etomidate 0.3 mg/kg or Ketamine 1.5 mg/kg), Fentanyl [8].
  • Equipment: Laryngoscope, Endotracheal tubes, Video laryngoscope (backup), Mechanical ventilator, Suction, Standard patient monitoring (ECG, SpO₂, NIBP), Peripheral nerve stimulator [1] [8].

Methodology:

  • Preparation (Plan & Preparation): Confirm a functioning suction, laryngoscope, endotracheal tube, and backup airway equipment (e.g., bougie, LMA) are at bedside. Draw up induction agent and this compound. Assign team roles [8].
  • Pre-oxygenation: Administer 100% oxygen via a tight-fitting mask for 3-5 minutes to denitrogenate the lungs [8].
  • Pretreatment (Optional): Administer an opioid (e.g., Fentanyl 1-3 mcg/kg) to blunt the sympathetic response to laryngoscopy, if not contraindicated [8] [9].
  • Induction & Paralysis: Administer the induction agent (e.g., Propofol 2 mg/kg) followed immediately by a rapid intravenous push of This compound 1.2 mg/kg. Do not provide manual ventilation before intubation to minimize aspiration risk [8] [9].
  • Intubation: Begin laryngoscopy 50-60 seconds after this compound administration. Intubate the trachea and inflate the cuff. Confirm placement with continuous waveform capnography [8].
  • Post-intubation Management: Secure the tube, initiate mechanical ventilation, and administer appropriate sedation and analgesia [8].

Monitoring & Data Collection:

  • Primary Outcome: Intubating conditions scored as Excellent, Good, or Poor based on ease of laryngoscopy, vocal cord position, and response to tube insertion/inflation [9]. Use the Fuchs-Buder scale [9].
  • Secondary Outcomes: Hemodynamic parameters (HR, BP) before induction and for 10 minutes post-intubation. Time to onset of paralysis (loss of twitch on nerve stimulator). Incidence of adverse events (e.g., hypoxemia, hypotension, anaphylaxis) [2] [9].

Critical Safety & Monitoring Considerations

  • Adequate Sedation: this compound provides no sedation or analgesia. Patients must be under adequate general anesthesia/analgosedation before and after administration to prevent awareness. [2].
  • Advanced Airway Skills: this compound should only be administered by clinicians trained in its use and airway management. Facilities for intubation, mechanical ventilation, and oxygen must be immediately available [1].
  • Neuromuscular Monitoring: Use a peripheral nerve stimulator to monitor the depth of blockade and guide the need for maintenance doses or reversal. Confirm a train-of-four (TOF) ratio ≥0.9 before extubation [1] [2].
  • Reversal Agents:
    • Sugammadex: A selective relaxant binding agent that rapidly reverses this compound-induced blockade. It is recommended over neostigmine for deep and moderate blockade [1] [5].
    • Neostigmine: An acetylcholinesterase inhibitor used for reversal at minimal depth of blockade. It must be co-administered with an anticholinergic (e.g., atropine or glycopyrrolate) [1].
  • Special Populations:
    • Hepatic Impairment: Onset may be delayed, and duration of action can be significantly prolonged. Dose reduction may be necessary [1] [2].
    • Renal Impairment: No specific dosage adjustment is generally required, but interpatient variability is wide [1] [2].
    • Geriatric Patients: Duration of action may be prolonged due to reduced clearance [1] [2].
    • Obese Patients: Dosing is generally based on actual body weight, though some experts suggest using ideal body weight to avoid overdosing [1].

Conclusion

This compound is a versatile non-depolarizing NMBA and a key agent for RSI, particularly when succinylcholine is contraindicated. Successful use hinges on dose selection tailored to clinical needs, strict adherence to safety protocols including adequate sedation and advanced airway management, and the availability of sugammadex for rapid reversal. For researchers, focusing on standardized outcome measures like the Fuchs-Buder score and robust monitoring is essential for generating high-quality evidence.

References

Comprehensive Application Notes and Protocols for Rocuronium Train-of-Four Monitoring Using Acceleromyography in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Neuromuscular Monitoring and Acceleromyography

Acceleromyography (AMG) has emerged as one of the most widely adopted technologies for quantitative neuromuscular monitoring in clinical practice and research settings. This technique operates on Newton's second law of motion (Force = Mass × Acceleration), utilizing a piezoelectric sensor with constant mass attached to the muscle to detect acceleration voltage signals during contraction [1]. When evaluating rocuronium-induced neuromuscular blockade, AMG provides objective, quantitative measurements of the train-of-four (TOF) ratio, which represents the ratio of the fourth twitch to the first twitch in a series of four supramaximal stimulations delivered at 2 Hz [2].

The clinical importance of precise neuromuscular monitoring cannot be overstated. Studies have revealed that the incidence of residual neuromuscular blockade can reach 45% even after a single dose of neuromuscular blocking agent (NMBA) [1]. This residual blockade significantly increases the risk of serious postoperative complications including aspiration, pneumonia, pharyngeal dysfunction, hypoxemia, and airway obstruction [1]. Quantitative monitoring with AMG guides researchers and clinicians in determining the optimal timing for reversal agent administration and safe extubation, with current guidelines recommending a minimum TOF ratio of 0.9 before reversal of neuromuscular blockade [1].

Principles of Acceleromyography and Technical Considerations

Fundamental Operating Mechanism

AMG technology functions by measuring the acceleration of muscle contraction in response to peripheral nerve stimulation [1]. The piezoelectric sensor attached to the muscle detects minute movements during contraction, converting mechanical energy into electrical signals that are amplified, processed, and displayed as quantitative measurements [1]. For this compound monitoring, the ulnar nerve is most commonly stimulated at the wrist, with measurements taken at the adductor pollicis muscle [3] [2]. Alternative monitoring sites include the foot (flexor hallucis brevis) and facial muscles (orbicularis oculi and corrugator supercilii) when limb access is compromised [1].

AMG Device Technology Variants

AMG systems are available in both one-dimensional (1D) and three-dimensional (3D) sensor configurations [1]. Traditional 1D devices measure acceleration in a single plane and require meticulous calibration before each use, a process that involves detecting supramaximal current and adjusting the twitch response to 100% to determine full-scale deviation [1]. In contrast, modern 3D devices (e.g., Stimpod NMS450X) measure acceleration in multiple planes and feature automated calibration that typically completes within 20 seconds, significantly streamlining the setup process [1].

G Acceleromyography Signal Pathway Stimulus Stimulus NMJ Neuromuscular Junction Stimulus->NMJ Electrical Impulse Muscle Muscle Contraction NMJ->Muscle Acetylcholine Release Piezoelectric Piezoelectric Sensor Muscle->Piezoelectric Mechanical Movement Signal Electrical Signal Piezoelectric->Signal Transduction Processor Signal Processor Signal->Processor Amplification Display TOF Ratio Display Processor->Display Quantitative Measurement

Figure 1: Acceleromyography Signal Pathway - This diagram illustrates the complete pathway from nerve stimulation to TOF ratio measurement in AMG-based neuromuscular monitoring.

Detailed Experimental Protocols

Pre-Monitoring Setup and Calibration

Equipment Preparation:

  • Select appropriate AMG device (1D or 3D based on research requirements)
  • Ensure piezoelectric sensor is functional and properly connected
  • Prepare skin electrode sites by cleaning with alcohol to reduce impedance
  • Position stimulating electrodes over the ulnar nerve course at the wrist, with the negative electrode placed distally [2]

Calibration Procedure for 1D AMG Devices:

  • Secure the patient's hand and arm to prevent movement artifacts, ensuring thumb movements occur in a horizontal plane [1]
  • Apply preload if available to enhance measurement precision [1]
  • Initiate calibration sequence to determine supramaximal current (typically 50-60 mA) [4]
  • Adjust twitch response to 100% to establish baseline for full-scale deviation
  • Stabilize signals for at least 2 minutes before this compound administration [5]

Calibration Procedure for 3D AMG Devices:

  • Position sensor on the thumb (adductor pollicis)
  • Activate automated calibration function (completes in <20 seconds) [1]
  • Verify supramaximal stimulation achieved
  • Confirm stable baseline TOF response before proceeding
Monitoring During this compound Administration

Baseline Establishment:

  • Record stable control TOF responses for at least 2 minutes before this compound administration [5]
  • Document baseline TOF ratio, which may exceed 1.0 due to the "reverse fade" effect characteristic of AMG [1]

Intraoperative Monitoring Protocol:

  • Administer this compound bolus (typically 0.6 mg/kg for routine induction, 1.0-1.2 mg/kg for rapid sequence intubation) [2]
  • Record time from administration to:
    • Onset of block (time to T1 depression)
    • Maximum T1 depression
    • Time to 25% T1 recovery
    • Time to 90% TOF recovery [3]
  • Maintain TOF count at 1-2 responses during prolonged procedures requiring muscle relaxation
  • For continuous infusion studies, use pharmacokinetic models (e.g., Magorian or Kleijn models) to predict plasma concentrations [6]
Recovery and Reversal Assessment

Recovery Phase Monitoring:

  • Document spontaneous recovery profile from this compound-induced blockade
  • Record times from last dose to:
    • Reappearance of T1 response
    • Recovery to TOF ratio of 0.7
    • Recovery to TOF ratio of 0.9 [3] [7]
  • Administer reversal agents (sugammadex or neostigmine) only after confirmation of T2 response or higher
  • Continue monitoring until TOF ratio ≥0.9 is sustained for at least 5 minutes [1]

Comparative Data and Methodological Considerations

Table 1: Recovery Times for this compound at Different Monitoring Sites Using AMG

Parameter Adductor Pollicis Trapezius Muscle P-value Limits of Agreement
Onset Time (min) 2.6 ± 0.7 2.3 ± 0.8 0.007 -1.6 to +1.0 min
Time to 25% T1 Recovery (min) 20.0 ± 5.2 18.2 ± 5.7 0.039 -11.1 to +7.5 min
Time to 90% TOF Recovery (min) 37.0 ± 9.1 32.6 ± 7.9 0.004 -18.4 to +9.7 min
Baseline Repeatability Coefficient 4.2 ± 1.6% 6.1 ± 1.9% 0.001 N/A

Data adapted from observational trial comparing monitoring sites [3]

Table 2: Impact of Patient Factors on this compound Pharmacodynamics

Patient Factor Effect on this compound Dosing Considerations Monitoring Recommendations
Renal Failure Prolonged clinical duration (49 vs 32 min) and recovery to TOF 0.7 (88 vs 55 min) [7] No dose adjustment needed [2] Extend monitoring into postoperative period
Hepatic Impairment Reduced clearance, prolonged effect [2] Exercise caution, consider reduced maintenance dosing [2] Increased monitoring frequency
Advanced Age Prolonged duration (51 vs 31 min in younger patients) [2] Administer carefully after TOF reappearance [2] Monitor until complete recovery
Steroid Therapy Potential resistance requiring increased dosing [8] May require higher doses; consider benzylisoquinoline alternatives [8] Monitor closely for inadequate block
Special Population Considerations

Renal Impairment: Patients with end-stage renal failure exhibit significantly prolonged this compound effects, with clinical duration extending from 32 minutes in healthy patients to 49 minutes, and time to 70% TOF recovery prolonging from 55 to 88 minutes [7]. This appears attributable to a 39% reduction in this compound clearance and an 84% increase in mean residence time, while volume of distribution remains unaffected [7].

Resistance Conditions: Several clinical conditions may manifest resistance to this compound, including:

  • Upper motor neuron lesions, severe thermal injuries, liver disease, renal failure, disuse atrophy [8]
  • Concurrent medications including some antibiotics, furosemide, β-agonists, phosphodiesterase inhibitors, calcium antagonists, and anticonvulsants [8]
  • Chronic glucocorticoid therapy which may upregulate nicotinic acetylcholine receptors through genomic effects [8]

Figure 2: AMG Experimental Workflow for this compound Studies - This diagram outlines the sequential steps for conducting this compound monitoring studies using acceleromyography.

Comparison with Electromyography and Method Selection

Technical Comparison Between AMG and EMG

AMG Advantages:

  • Cost-effective technology with reusable sensors [1]
  • Extensive clinical validation and widespread familiarity [1]
  • Portable standalone units available from multiple manufacturers [1]

AMG Limitations:

  • Requires meticulous setup and positioning (especially 1D devices) [1]
  • Exhibits "reverse fade" effect with baseline TOF ratios potentially exceeding 1.0 [1]
  • Susceptible to movement artifacts requiring limb stabilization [1]
  • Longer calibration times compared to EMG (28.1 ± 13.4 s vs 16.7 ± 11.0 s) [5]

EMG Advantages:

  • More physiological measurement of compound muscle action potential [5] [1]
  • No reverse fade phenomenon, providing more stable baseline measurements [1]
  • Faster calibration and stabilization periods [5]
  • Can be used when rigid patient positioning restricts movement [1]

EMG Limitations:

  • Higher per-case costs with specialized electrodes [1]
  • Potential electrical interference from other operating room equipment [1]
  • Temperature sensitivity with amplified responses during hypothermia [1]
Methodological Recommendations for Specific Research Scenarios

For routine pharmacological studies: AMG provides sufficient precision with greater cost efficiency, particularly when using 3D technology that minimizes setup limitations [1].

For studies requiring restricted positioning: EMG may be preferable due to its independence from muscle movement and greater stability in challenging surgical positions [5].

For pediatric populations: Consider EMG due to faster calibration (16.7 ± 11.0 s vs 28.1 ± 13.4 s for AMG) and improved intubation condition scores (2.27 ± 0.65 vs 1.86 ± 0.50) [5].

For special populations (myasthenia gravis, resistance cases): Combined AMG and EMG monitoring may provide complementary information, as demonstrated in cases where AMG showed complete suppression while EMG TOF count remained at 4 [4].

References

Rocuronium Priming Technique: Scientific Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The rocuronium priming technique is a pharmacodynamic strategy designed to accelerate the onset of neuromuscular blockade. This method exploits the principles of receptor pharmacology at the neuromuscular junction.

  • Mechanism of Action: this compound is an aminosteroid, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at postjunctional nicotinic acetylcholine receptors (nAChRs) [1] [2] [3]. The priming dose saturates a portion of these receptors, reducing the receptor reserve. When the larger intubating dose is administered, the critical threshold for neuromuscular blockade is achieved more rapidly [4].
  • Presynaptic Action: An alternative theory suggests the priming dose may also block presynaptic nAChRs, which modulate acetylcholine release. This reduction in acetylcholine release facilitates faster paralysis upon administration of the second dose [4].
  • Clinical Need for Rapid Onset: In scenarios like rapid sequence induction (RSI), a fast and predictable onset of muscle relaxation is critical to secure the airway and minimize the risk of pulmonary aspiration [4]. While succinylcholine has been the traditional agent for RSI due to its rapid onset, its association with serious side effects like hyperkalaemia, malignant hyperthermia, and muscle pains has driven the search for safer alternatives [5] [4]. This compound, when used with a priming strategy, offers a favorable alternative.

Experimental Protocols & Methodologies

Protocol 1: Standard Priming for Rapid Sequence Intubation

This protocol is adapted from multiple clinical studies involving adult patients under general anesthesia [5] [6] [4].

  • Drug Preparation: Dilute this compound bromide for injection to a concentration of 1 mg/mL in normal saline [7].
  • Priming Dose Administration: Administer a dose of 0.06 mg/kg intravenously [5] [6] [8].
  • Priming Interval: Wait for a period of 3 to 4 minutes [5] [8] [4]. During this time, patients should be monitored for signs of muscle weakness or respiratory distress.
  • Anesthesia Induction: Induce general anesthesia using a standard intravenous regimen (e.g., propofol 2.0–2.5 mg/kg and fentanyl 1–2 µg/kg) [5].
  • Intubating Dose Administration: Administer the remaining dose of this compound (0.54 mg/kg) as a rapid IV bolus, for a total cumulative dose of 0.6 mg/kg [6] [4] [7].
  • Endpoint Monitoring and Intubation: Use acceleromyography (e.g., TOF-Watch) to monitor neuromuscular function. Apply stimuli every 15 seconds. Tracheal intubation should be performed when the first twitch (T1) is completely suppressed or the train-of-four (TOF) count reaches zero [5] [4].
Protocol 2: Priming with a Higher Intubating Dose for Burned Patients

Patients with major burns (>20% TBSA) develop resistance to non-depolarizing muscle relaxants [5]. This protocol investigates a modified approach for this population.

  • Study Groups: Compare a primed group (0.06 mg/kg + 0.94 mg/kg, total 1.0 mg/kg) against a group receiving a single high bolus dose of 1.5 mg/kg [5].
  • Key Findings: The single 1.5 mg/kg bolus produced an onset time (30 sec to first twitch depression, 135 sec to maximum) equivalent to priming but resulted in superior intubating conditions and avoided the respiratory side effects associated with priming [5].
  • Conclusion: In burned patients, a single higher bolus may be preferable to the priming technique [5].
Protocol 3: Cross-Priming with this compound to Accelerate Cisatracurium

This protocol evaluates using this compound as a priming agent to accelerate the onset of another neuromuscular blocker, cisatracurium [8].

  • Design: A prospective study comparing this compound 0.06 mg/kg vs. cisatracurium 0.01 mg/kg as priming doses.
  • Procedure: After a 3-minute priming interval, all patients received an intubating dose of cisatracurium (0.14 mg/kg). A control group received saline priming followed by 0.15 mg/kg cisatracurium [8].
  • Outcome: Priming with this compound reduced the onset time of cisatracurium to 117.0 ± 29.0 seconds, which was significantly faster than priming with cisatracurium itself (151.0 ± 37.5 seconds) or no priming (221.5 ± 36.6 seconds) [8].

Comparative Quantitative Data

The following table synthesizes key quantitative findings from the cited research, allowing for a direct comparison of intervention outcomes.

Study & Intervention Onset Time to First Twitch Depression Onset Time to Maximum Block Intubating Conditions (Excellent/Good) Incidence of Adverse Events
Priming (Roc 0.06+0.54 mg/kg) [6] [7] 30-34 sec 61.97-75 sec 97-100% [7] Respiratory distress in 10% [5]
Single Dose (Roc 0.6 mg/kg) [6] [7] 45-59 sec 114.57 sec 97% [7] Not reported
High Bolus in Burns (Roc 1.5 mg/kg) [5] 30 sec 135 sec Superior to priming None reported related to technique
Cross-Priming (Roc → Cis) [8] Not specified 117.0 ± 29.0 sec Not specified Not specified

Critical Safety Considerations & Monitoring

  • Risk of Respiratory Distress: The primary safety concern with the priming technique is the potential for partial neuromuscular weakness before induction. One study reported a 10% incidence of respiratory distress (e.g., difficulty breathing, swallowing, or ptosis) following the priming dose [5]. Patients must be closely monitored and reassured during the priming interval.
  • Monitoring for Awareness: It is paramount to ensure adequate anesthesia and sedation before administering any neuromuscular blocking agent. A patient can be paralyzed but conscious, leading to traumatic awareness [2].
  • Neuromuscular Monitoring: Quantitative monitoring of neuromuscular function is essential. A peripheral nerve stimulator should be used to track the train-of-four (TOF) ratio. Confirming a TOF ratio ≥0.9 at the adductor pollicis muscle is recommended prior to extubation [2] [9].
  • Dosing in Special Populations:
    • Obese Patients: Dose should be based on Ideal Body Weight (IBW), not actual body weight, as this compound is a water-soluble drug with a distribution volume unaffected by fat stores [9] [4].
    • Burned Patients: Patients with major burns exhibit resistance and may require higher doses, though a single high bolus (1.5 mg/kg) may be safer and more effective than priming [5].
    • Elderly Patients: The duration of action may be prolonged in older patients [2] [9].

Experimental Workflow Visualization

The following diagram illustrates the standard protocol for the this compound priming technique:

Start Start Protocol Prime Administer Priming Dose (0.06 mg/kg this compound IV) Start->Prime Wait Priming Interval (3-4 Minutes) Prime->Wait Monitor Monitor for: - Respiratory Distress - Muscle Weakness Wait->Monitor Induce Induce General Anesthesia (e.g., Propofol + Fentanyl) Monitor->Induce IntubateDose Administer Intubating Dose (0.54 mg/kg this compound IV) Induce->IntubateDose MonitorBlock Monitor Neuromuscular Blockade (TOF-Watch until T1/T0 = 0%) IntubateDose->MonitorBlock Intubate Perform Tracheal Intubation MonitorBlock->Intubate End Endpoint: Airway Secured Intubate->End

Future Research & Protocol Refinements

While the this compound priming technique is established, several areas warrant further investigation:

  • Optimal Priming Intervals: Further research could refine the ideal priming interval for different patient populations to balance speed of onset against the risk of weakness.
  • Cross-Priming Applications: The successful use of this compound to accelerate the onset of cisatracurium opens avenues for researching its utility with other intermediate or long-acting neuromuscular blocking agents [8].
  • Standardization with Sugammadex: With the widespread availability of sugammadex as a specific reversal agent for this compound, new protocols could explore the safety margins of higher or modified priming doses in various clinical scenarios [1] [3].

Conclusion

The this compound priming technique is a validated and effective pharmacological strategy to achieve a rapid onset of neuromuscular blockade, providing a viable alternative to succinylcholine in rapid sequence induction. Successful implementation requires strict adherence to the detailed protocol, vigilant patient monitoring during the priming interval, and dosing adjustments for specific patient populations. Future research continues to refine its application and explore novel combinations.

References

Comprehensive Application Notes and Protocols: Rocuronium Bromide Pediatric Dosing and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Rocuronium bromide is a nondepolarizing neuromuscular blocking agent (NMBA) of the aminosteroid class that is widely used in pediatric anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures or mechanical ventilation. The developmental changes in pediatric patients significantly impact the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound, necessitating age-specific dosing regimens and clinical monitoring protocols. For researchers and drug development professionals, understanding these age-related variations is crucial for optimizing dosing strategies, designing clinical trials, and developing personalized approaches to neuromuscular blockade in pediatric populations. These application notes synthesize current evidence on this compound pharmacology in children, with particular emphasis on PK-PD relationships, age-stratified dosing, and advanced modeling approaches that can inform drug development and clinical practice.

Pharmacokinetic Properties in Pediatric Populations

The pharmacokinetics of this compound bromide in pediatric patients exhibit distinct ontogeny patterns that differentiate them from adult profiles. A seminal study investigating this compound 0.8 mg/kg in children aged 3 months to 8 years found that the pharmacokinetics were best described by a two-compartment model, with volumes and clearances proportional to weight [1]. Interestingly, this study demonstrated that the volume of the central compartment was larger than figures obtained in adult populations, potentially explaining differences in dosing requirements and onset characteristics [1].

Age-Related Pharmacokinetic Variations

A comprehensive analysis of this compound pharmacokinetics in children aged 4-11 years revealed important developmental patterns:

  • Weight-normalized plasma clearance varied significantly with weight (79.4 ml/min + 3.13 ml/kg/min) [2]
  • Neither weight-normalized distributional clearance (2.67 ml/kg/min) nor weight-normalized central compartment volume (106 ml/kg) varied with weight, height, or age [2]
  • The volume of distribution at steady-state was 224 ml/kg, showing no significant age-dependent variation in children over 4 years [2]

These findings suggest that maturational changes primarily affect this compound's clearance rather than its distribution characteristics in pediatric populations. From a drug development perspective, these PK alterations have direct implications for dosing strategies: the more rapid clearance in younger children necessitates either more frequent bolus dosing or higher infusion rates to maintain target neuromuscular blockade levels [2].

Table 1: Pharmacokinetic Parameters of this compound in Pediatric Populations

Parameter Children (4-11 years) Adults Study Conditions
Volume of Central Compartment (Vc) 106 mL/kg Smaller than pediatric 0.8 mg/kg dose during N₂O/O₂ and halothane anesthesia [1]
Volume of Distribution at Steady State (Vss) 224 mL/kg Not specified 600 μg/kg dose during N₂O/O₂ and ≤1% halothane anesthesia [2]
Plasma Clearance (CL) 79.4 mL/min + 3.13 mL/kg/min Lower than pediatric 600 μg/kg dose, mixed-effects modeling [2]
Distributional Clearance (CLd) 2.67 mL/kg/min Not specified 600 μg/kg dose, population approach [2]
Optimal Dosing Basis Body weight Body weight Body surface area not supported for dosing calculations [1]

Dosing Guidelines and Clinical Recommendations

Age-Stratified Dosing Protocols

This compound dosing in pediatric patients requires careful consideration of age-dependent pharmacodynamic responses and clinical requirements. The following structured dosing guidelines are compiled from available literature:

Table 2: Age-Stratified this compound Dosing Guidelines for Pediatric Patients

Age Group Intubation Dose Onset Time Duration Maintenance Dosing Anesthetic Context
Neonates (birth to <28 days) Not fully specified Longest time to maximum block Longest duration 7-10 mcg/kg/min (upon T2 return) Sevoflurane induction [3]
Infants (28 days to 3 months) 0.6 mg/kg Shortest time to maximum block Longest duration 0.15 mg/kg (at T3 reappearance) Halothane anesthesia [3]
Children (≥2 years to 11 years) 0.45-0.6 mg/kg Intermediate Shortest duration 0.075-0.15 mg/kg OR 7-10 mcg/kg/min Sevoflurane/isoflurane with N₂O [3]
Adolescents (≥12 years) 0.6 mg/kg Similar to adults Intermediate 0.1-0.2 mg/kg (at 25% T1 recovery) Opioid/N₂O/O₂ anesthesia [3]
Special Dosing Considerations

For rapid sequence intubation in pediatric patients, higher doses of 0.9-1.2 mg/kg may be used off-label, though clinical experience with this indication in children is limited [3] [4]. Maintenance dosing can be administered as intermittent boluses (0.075-0.15 mg/kg) when recovery from neuromuscular blockade is evident, typically at the reappearance of T2 or T3 in train-of-four (TOF) monitoring [3]. Continuous infusion is an alternative approach, with initial rates of 10-12 mcg/kg/min upon early evidence of spontaneous recovery, titrated to maintain the desired level of blockade (typically 4-16 mcg/kg/min) [3].

Renal impairment does not typically require dose adjustment, while hepatic dysfunction may necessitate dose reduction due to potential prolonged clinical effect [3] [4]. In obese pediatric patients, the initial dose should be based on actual body weight rather than ideal body weight [3].

Experimental Protocols and Methodologies

Pharmacokinetic Study Design

For researchers investigating this compound pharmacokinetics in pediatric populations, the following protocol outlines a standardized approach:

  • Patient Population: Include stratified age groups (neonates, infants, children, adolescents) with appropriate sample sizes (typically 20-30 patients per group) [1] [2]
  • Anesthesia Protocol: Standardize anesthetic agents (e.g., N₂O/O₂ 60:40 with halothane or sevoflurane) to minimize confounding variables [1] [5]
  • Dosing and Sampling: Administer this compound 0.6 mg/kg IV; collect blood samples at predetermined intervals (e.g., 0.5, 1, 3, 5, 7, 10, 12, 15, 20, 30 minutes and during recovery phase) [6]
  • Sample Handling: Draw 0.1 mL blood samples, transfer to EP tubes containing 400 μL HPLC-grade acetonitrile, mix thoroughly for analysis [6]
Neuromuscular Monitoring Protocol

Accurate assessment of this compound pharmacodynamics requires standardized neuromuscular monitoring:

  • Equipment Setup: Use acceleromyography (AMG) monitors (e.g., TOF-Watch SX) with silver needle electrodes placed subcutaneously to stimulate peripheral nerves [6] [5]
  • Nerve Stimulation: Apply train-of-four (TOF) stimulation with parameters: pulse duration of 0.2 ms, frequency of 2 Hz, intervals of 15 seconds [6]
  • Calibration: Initiate TOF stimulation 15 minutes before this compound administration; use CAL2 function for calibration; ensure TOF ratio variation <5% for 5 minutes [6]
  • Data Collection: Record TOF ratios every 20 seconds during first 2 minutes, then every minute from 2-5 minutes after administration; during surgery, record at 5-10 minute intervals [5]
Bioanalytical Methods for this compound Quantification

Recent advances in analytical techniques enable rapid quantification of this compound concentrations:

  • Portable Mass Spectrometry: Utilizes in-situ ionization technology and ion trap mass spectrometry for rapid detection [6]
  • Linear Range: 50-10,000 ng/mL with limit of quantification (LOQ) of 50 ng/mL and limit of detection (LOD) of 10 ng/mL [6]
  • Sample Preparation: Dilute blood samples with acetonitrile (1:4 ratio), mix thoroughly, and analyze using portable MS or HPLC-MS [6]
  • HPLC-MS Validation: Strong linear correlation between portable MS and HPLC-MS (y = 1.07 * x + 30.08, R² = 0.8948) with relative standard deviation <15% for all concentrations [6]

The following workflow diagram illustrates the integrated PK-PD study design for this compound investigation in pediatric populations:

workflow Start Study Population Stratification by Age Anesthesia Standardized Anesthesia Protocol Start->Anesthesia Dosing This compound Administration (0.6 mg/kg IV) Anesthesia->Dosing PK_Sampling Blood Sample Collection (11 time points) Dosing->PK_Sampling PD_Monitoring Neuromuscular Monitoring (TOF Ratio Measurement) Dosing->PD_Monitoring Bioanalysis Sample Analysis Portable MS or HPLC-MS PK_Sampling->Bioanalysis PD_Modeling PD Modeling IC50 and Emax Estimation PD_Monitoring->PD_Modeling PK_Modeling PK Modeling Two-Compartment Analysis Bioanalysis->PK_Modeling Integration PK-PD Model Integration PK_Modeling->Integration PD_Modeling->Integration End Dosing Optimization Recommendations Integration->End

Mechanism of Action and Pharmacodynamic Relationships

Neuromuscular Junction Pharmacology

This compound exerts its effects by competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate. It blocks acetylcholine from binding to receptors on the motor endplate, inhibiting depolarization and preventing neuromuscular transmission [4]. The nAChR is a pentameric structure composed of subunit combinations (2α1, β1, γ/ε, and δ) that can be categorized into adult-type (ε-AChR) and fetal-type (γ-AChR) receptors with different electrophysiological characteristics [7].

Research has demonstrated that facial nerve-innervated muscles (e.g., orbicularis oris) are less sensitive to this compound than somatic nerve-innervated muscles (e.g., gastrocnemius), with IC₅₀ values of 7.28 (7.10-7.46) versus 6.17 (6.00-6.35), respectively [7]. This differential sensitivity appears related to muscle fiber characteristics rather than nAChR density, specifically smaller muscle fiber cross-sectional area (CSA) and larger ratio of endplate surface area to muscle fiber CSA (ESA/CSA) in facial muscles [7].

Nerve Injury-Induced Pharmacodynamic Changes

Following facial nerve injury, significant alterations in pharmacodynamic responses to this compound occur:

  • Increased resistance to this compound observed with higher grade nerve injuries (DIII and DIV Sunderland classification) [7]
  • Upregulation of nAChR subunits (α1, β1, δ, ε, and γ) on postsynaptic membranes and extra-junctional muscle membranes after severe nerve injury [7]
  • Altered receptor composition with appearance of fetal-type (γ-AChR) receptors that have different pharmacologic properties [7]
  • Reduced twitch tension in severely injured muscles despite increased receptor expression [7]

These changes have important implications for patients with pre-existing neuromuscular disorders or nerve injuries, as they may exhibit altered sensitivity to nondepolarizing neuromuscular blocking agents like this compound.

The following diagram illustrates the molecular and neuromuscular mechanisms underlying this compound's action and the changes observed with nerve injury:

mechanisms This compound This compound Administration NMJ Binds to nAChR Competitive Antagonism This compound->NMJ Normal Normal Neuromuscular Transmission NMJ->Normal Prevents Blockade Neuromuscular Blockade NMJ->Blockade NerveInjury Nerve Injury SubunitChange nAChR Subunit Changes (α1, β1, δ, ε, γ upregulation) NerveInjury->SubunitChange ReducedTwitch Reduced Twitch Tension NerveInjury->ReducedTwitch Extrajunctional Extra-junctional Receptor Expression SubunitChange->Extrajunctional FetalType Fetal-Type (γ) Receptor Appearance SubunitChange->FetalType Resistance Increased this compound Resistance Extrajunctional->Resistance FetalType->Resistance

PK-PD Modeling and Dose Optimization Approaches

Population PK-PD Modeling

Advanced modeling approaches enable more precise dosing recommendations for this compound in pediatric populations:

  • Sparse sampling population approaches using mixed-effects modeling and naive pooled data analysis are appropriate for pediatric studies [2]
  • Bayesian-based population PK-PD models can integrate prior knowledge with limited pediatric data to estimate individual parameters [5] [8]
  • Mechanistic models incorporating equilibrium dissociation constants (Kd) for this compound-sugammadex complex formation can predict reversal dynamics [5]
Probability of Target Attainment (PTA) Analysis

PTA analysis, commonly used in antibiotic development, can be applied to optimize this compound reversal with sugammadex in pediatric patients:

  • Target definition: Neuromuscular blockade reversal measured by TOF ratio >90% at 1.5, 3, and 5 minutes post-sugammadex dose [5] [8]
  • Dosing optimization: PTA curves identify sugammadex doses achieving 90% target attainment based on body weight, this compound dose, and time between administration [5] [8]
  • Clinical implementation: For children receiving 0.6 mg/kg this compound, sugammadex 2.0 mg/kg provides higher PTA than 1.0 mg/kg or 0.5 mg/kg doses [5]

Conclusion

This compound bromide exhibits age-dependent pharmacokinetics and pharmacodynamics in pediatric patients that must be considered for optimal dosing and monitoring. Key considerations for researchers and drug development professionals include:

  • The more rapid clearance in younger children necessitates higher weight-based infusion rates or more frequent dosing compared to older children and adults [2]
  • Differential sensitivity between muscle types and alterations in nAChR subunit expression following nerve injury can significantly impact this compound pharmacodynamics [7]
  • Advanced modeling approaches like population PK-PD and PTA analysis provide powerful tools for dose optimization and individualization in pediatric populations [5] [8]
  • Novel analytical techniques such as portable mass spectrometry enable rapid this compound quantification, supporting therapeutic drug monitoring and PK-PD study designs [6]

Further research is needed to fully characterize this compound pharmacokinetics in neonatal populations and to validate PK-PD models across the entire pediatric age spectrum, particularly in special populations with hepatic impairment or neurological conditions affecting neuromuscular junction biology.

References

Comprehensive Application Notes and Protocols for Rocuronium in Neurosurgical Anesthesia: Focus on Intracranial Pressure Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rocuronium in Neurosurgical Anesthesia

This compound bromide is a steroidal non-depolarizing neuromuscular blocking agent (NMBA) with an intermediate duration of action that has gained significant importance in neurosurgical anesthesia due to its favorable hemodynamic stability and minimal effects on intracranial pressure (ICP). As an adjunct to general anesthesia, this compound facilitates both rapid sequence and routine tracheal intubation while providing optimal surgical conditions through skeletal muscle relaxation. In neurosurgical procedures, where minute changes in ICP can have profound clinical consequences, the selection of neuromuscular blocking agents requires careful consideration of their effects on cerebral hemodynamics. This compound's pharmacological profile—characterized by rapid onset, intermediate duration, and minimal histamine release—makes it particularly suitable for neurosurgical patients who may have compromised intracranial compliance. The development of sugammadex as a selective reversal agent has further enhanced the safety profile of this compound by providing rapid and predictable reversal of neuromuscular blockade, a critical advantage in neurosurgery where postoperative neurological assessment is paramount.

The unique requirements of neuroanesthesia demand agents that maintain cerebral perfusion pressure (CPP) while minimizing ICP elevations. This compound has demonstrated particular value in this specialty, as it does not cross the blood-brain barrier to a significant extent and exerts only indirect effects on the central nervous system. Unlike other neuromuscular blocking agents that may stimulate histamine release—potentially leading to cerebral vasodilation and increased ICP—this compound has minimal histamine-releasing properties, making it preferable for patients with suspected or confirmed elevated intracranial pressure. This application note provides comprehensive protocols for the use of this compound in neurosurgical settings, incorporating current evidence-based practices and addressing special considerations for this vulnerable patient population.

Pharmacological Basis and Cerebral Effects

Chemical Properties and Mechanism of Action

This compound bromide is a monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent with molecular weight of 609.7 Da. Its chemical structure features a tetrahydroaporphine skeleton with an allyl substituent at the nitrogen atom, contributing to its rapid onset of action. As a highly ionized compound with minimal lipid solubility, this compound does not effectively cross lipid membrane barriers, including the blood-brain barrier, which prevents direct effects on the central nervous system. The drug acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors of the neuromuscular junction, preventing acetylcholine from binding to its receptors and thus inhibiting depolarization of the muscle fiber endplate. This competitive blockade results in flaccid paralysis of skeletal muscles, the intensity and duration of which depend on dosage and patient-specific factors.

This compound's intermediate duration of action stems from its distribution and elimination characteristics. The drug has an ED95 (effective dose for 95% suppression) of 0.3 mg/kg, with clinical doses typically ranging from 0.6 mg/kg for routine intubation to 1.0-1.2 mg/kg for rapid sequence intubation. Following intravenous administration, this compound is essentially completely absorbed and distributes rapidly into the extracellular space, with a central volume of distribution measuring approximately 78 ± 24 mL/kg in patients with normal hepatic function. The onset of action generally occurs within 60-90 seconds at higher doses (0.9-1.2 mg/kg), making it the fastest onset non-depolarizing neuromuscular blocker currently available, while lower doses (0.6 mg/kg) typically produce complete blockade within 90-120 seconds. The clinical duration of action ranges from 30-60 minutes depending on dosage, patient factors, and concomitant medications.

Effects on Intracranial and Cerebral Perfusion Pressures

The impact of neuromuscular blocking agents on intracranial dynamics is a critical consideration in neurosurgical anesthesia. Research specifically evaluating this compound's effects on ICP has demonstrated favorable characteristics for neurosurgical applications. A clinical trial investigating this compound (0.6 mg/kg) in neurosurgical patients undergoing mechanical ventilation with continuous sedation using sufentanil and midazolam found that administration caused no significant changes in ICP, cerebral perfusion pressure (CPP), or mean arterial pressure (MAP). There was no evidence of histamine release, which is particularly important as histamine can cause cerebral vasodilation and potentially increase ICP. The study did note a slight but statistically significant increase in heart rate (7±4%) following this compound administration, though this was not clinically significant in terms of cerebral hemodynamics [1].

The cerebrovascular stability associated with this compound contrasts with that of other neuromuscular blocking agents, particularly succinylcholine, which has been shown to increase ICP in some studies. This difference is attributed to this compound's minimal histamine-releasing properties compared to agents like tubocurarine, metocurine, atracurium, and mivacurium, which have varying degrees of histamine-releasing potential. The mechanism by which this compound maintains ICP stability relates to its lack of effect on cerebral vasculature, allowing for preservation of the autoregulatory mechanisms that maintain constant cerebral blood flow across a range of perfusion pressures. This pharmacological profile makes this compound particularly suitable for patients with intracranial pathology, such as those with brain tumors, traumatic brain injury, or aneurysmal subarachnoid hemorrhage, where even transient elevations in ICP can compromise cerebral perfusion and worsen neurological outcomes [2].

Table 1: Comparative Effects of Neuromuscular Blocking Agents on Cerebral Hemodynamics in Neurosurgical Patients

Agent Effect on ICP Effect on MAP Effect on CPP Histamine Release Potential
This compound No significant change No significant change No significant change Low
Vecuronium No significant change No significant change No significant change Low
Succinylcholine Increase reported in some studies Variable Potential decrease Moderate
Atracurium No significant change Possible decrease Possible decrease Moderate
Cisatracurium No significant change No significant change No significant change Minimal

Clinical Applications in Neurosurgery

General Neurosurgical Procedures

For craniotomies involving supratentorial or infratentorial approaches, this compound provides the necessary muscle relaxation to prevent patient movement during critical dissection near eloquent brain areas. The ability to maintain profound paralysis during dural opening, brain retraction, and vascular dissection minimizes the risk of sudden patient movement that could result in catastrophic surgical complications. Similarly, in skull base surgeries that often require prolonged operative times, this compound can be administered as repeated boluses or continuous infusion (with appropriate monitoring) to maintain surgical conditions while avoiding the accumulation associated with longer-acting agents. The intermediate duration of this compound allows for greater titratability compared to long-acting neuromuscular blockers, enabling anesthesiologists to tailor the degree of blockade to surgical requirements.

Procedures with Neuromonitoring Requirements

The use of this compound in neurosurgical procedures requiring neurophysiological monitoring represents a special application that requires careful management. Techniques such as motor evoked potentials (MEPs) and transcranial motor evoked potentials (TcMEPs) are highly sensitive to neuromuscular blockade, as they assess the functional integrity of descending motor pathways by stimulating the motor cortex and recording responses from peripheral muscles. While complete neuromuscular blockade obliterates these signals, partial blockade can be used to prevent patient movement while still allowing for interpretable monitoring. A randomized controlled trial comparing this compound-sugammadex versus cisatracurium in spine surgery found that the this compound-sugammadex group demonstrated significantly higher MEP amplitudes and shorter MEP latency at all time points from baseline until 30 minutes, with train-of-four (TOF) recovery being significantly faster in the this compound group [3].

Dosing and Administration Protocols

Standard Dosing Guidelines for Neurosurgical Patients

Dosing of this compound in neurosurgical patients follows general principles of neuromuscular blockade administration but requires special consideration of the unique goals of neuroanesthesia. The following standardized dosing protocol is recommended for adult neurosurgical patients:

  • Endotracheal intubation: 0.6 mg/kg IV as a single dose provides adequate intubating conditions within 60-90 seconds with a clinical duration of 30-45 minutes.
  • Rapid sequence intubation: 1.0-1.2 mg/kg IV for a single dose produces complete paralysis within 60-75 seconds, with a duration of action extending to 60-75 minutes.
  • Maintenance of neuromuscular blockade: 0.1-0.2 mg/kg IV bolus doses administered when the train-of-four (TOF) count returns to 2-3 twitches, or continuous infusion at 0.3-0.6 mg/kg/hr titrated to maintain 1-2 twitches on TOF monitoring.

Table 2: this compound Dosing Protocol for Neurosurgical Procedures

Clinical Scenario Dose Onset Time Clinical Duration Special Considerations
Routine Intubation 0.6 mg/kg 60-90 seconds 30-45 minutes Standard for most elective neurosurgical cases
Rapid Sequence Intubation 1.0-1.2 mg/kg 45-60 seconds 60-75 minutes Reserve for patients at high risk of aspiration
Maintenance Bolus 0.1-0.2 mg/kg 1-2 minutes 15-25 minutes Administer when TOF count returns to 2-3
Continuous Infusion 0.3-0.6 mg/kg/hr - - Titrate to maintain 1-2 twitches on TOF
MEP Monitoring Cases Single dose 0.6-1.0 mg/kg 60-90 seconds 30-75 minutes Allow spontaneous recovery to TOF ≥0.9 or reverse with sugammadex
Management of Neuromuscular Blockade Reversal

Reversal of neuromuscular blockade is particularly critical in neurosurgical patients to ensure adequate respiratory function and permit immediate neurological assessment postoperatively. The introduction of sugammadex, a selective relaxant binding agent, has revolutionized reversal of this compound-induced blockade by encapsulating the molecule and rapidly terminating its action. The recommended dosing of sugammadex is based on the depth of neuromuscular blockade at the time of reversal:

  • Reversal of moderate blockade (appearance of T2 in response to TOF stimulation): 2 mg/kg IV
  • Reversal of deep blockade (post-tetanic count of 1-2 but no response to TOF stimulation): 4 mg/kg IV
  • Immediate reversal (soon after administration of this compound for emergency situations): 16 mg/kg IV

For neurosurgical patients, sugammadex offers advantages over traditional acetylcholinesterase inhibitors (neostigmine) because it provides more predictable and rapid reversal regardless of the depth of blockade, does not require co-administration of anticholinergic agents that might affect cerebral hemodynamics, and produces complete reversal (TOF ratio ≥0.9) within 2-3 minutes in most cases. This rapid and complete reversal minimizes the risk of postoperative residual curarization (PORC), which is associated with respiratory complications and delayed extubation—particularly undesirable outcomes in neurosurgical patients where early neurological assessment is crucial.

Monitoring Requirements and Safety Considerations

Neuromuscular Function Monitoring Protocol

Objective monitoring of neuromuscular function is essential during this compound administration in neurosurgical patients to ensure adequate surgical conditions while minimizing the risk of residual paralysis. The Anesthesia Patient Safety Foundation (APSF) strongly recommends using quantitative peripheral nerve stimulators to monitor depth of neuromuscular blockade during surgery and after reversal agent administration. The following monitoring protocol is recommended:

  • Site selection: The ulnar nerve-adductor pollicis muscle complex is the standard monitoring site, with electrodes placed along the course of the ulnar nerve at the wrist. The facial nerve-orbicularis oculi complex serves as an alternative site when the upper extremities are inaccessible.
  • Stimulation patterns: Train-of-four (TOF) is the primary monitoring modality, delivering four supra-maximal stimuli at 2 Hz every 0.5 seconds. The TOF ratio (amplitude of fourth twitch relative to first) is the gold standard for assessing recovery, with a value ≥0.9 indicating adequate reversal.
  • Monitoring schedule: Baseline measurements should be obtained before this compound administration. During surgery, TOF should be assessed every 5-15 minutes depending on the phase of surgery and stability of blockade. After reversal administration, continuous monitoring should occur until TOF ratio ≥0.9 is confirmed.

Additional stimulation patterns such as tetanic stimulation (50 Hz for 5 seconds), double-burst stimulation (DBS), and post-tetanic count (PTC) can provide information about profound levels of blockade beyond what TOF can assess. For neurosurgical procedures where even slight patient movement could be catastrophic, maintaining a PTC of 1-5 during critical phases provides profound paralysis while still allowing monitoring of blockade depth. The transition to less profound blockade (TOF count of 1-2) is appropriate during less critical phases or when neurophysiological monitoring is required.

Adverse Effect Management and Safety Considerations

While this compound is generally well-tolerated with a favorable safety profile, several adverse effects and special considerations warrant attention in neurosurgical patients:

  • Allergic reactions: this compound has been implicated in IgE-mediated anaphylaxis in the perioperative setting, with an incidence of approximately 1 in 2,500 patients. Manifestations may include sudden cardiovascular collapse, bronchospasm, and cutaneous signs. Management follows standard anaphylaxis protocols with epinephrine as first-line treatment.
  • Cardiovascular effects: this compound is generally cardiac stable with minimal effects on heart rate or blood pressure, though transient hypotension, hypertension, and tachycardia have been reported. When combined with opioids like fentanyl, there may be an increased risk of bradycardia and hypotension, necessitating close hemodynamic monitoring [5].
  • Drug interactions: Several medications can potentiate or antagonize this compound's effects. Aminoglycosides, tetracyclines, vancomycin, magnesium, and volatile anesthetics may prolong the intensity and duration of paralysis. Conversely, patients receiving chronic phenytoin or carbamazepine therapy may require higher infusion rates and experience reduced duration of action [6] [7].

Of particular relevance to neurosurgery is the finding that chronic phenytoin therapy increases the plasma clearance of this compound from 0.26 to 0.75 L/min, potentially necessitating higher doses or more frequent administration to maintain adequate paralysis [6]. Additionally, renal failure significantly prolongs this compound's duration due to reduced clearance (by 39%) and increased mean residence time (by 84%), requiring careful dose adjustment and extended monitoring in these patients [8].

Special Population Considerations

Patients with Comorbid Conditions

Neurosurgical patients often present with comorbid conditions that significantly alter this compound's pharmacokinetics and pharmacodynamics, necessitating individualized dosing regimens:

  • Renal impairment: Patients with end-stage renal disease exhibit prolonged clinical duration (49 vs. 32 minutes in healthy patients) and extended recovery time to TOF 70% (88 vs. 55 minutes) after a 0.6 mg/kg dose. While no specific dose adjustment is recommended for single bolus administration, reduced maintenance dosing or extended dosing intervals are advised, with close monitoring of neuromuscular function [8].
  • Hepatic impairment: this compound is primarily eliminated hepatically through biliary excretion, with patients with severe liver disease showing an increased volume of distribution and prolonged elimination half-life. Dosing in hepatic impairment is undefined, but caution is advised, with recommendations for reduced bolus doses and careful titration based on objective monitoring.
  • Burns: Patients with significant burns develop resistance to non-depolarizing neuromuscular blocking agents, requiring higher doses and/or more frequent administration to achieve desired paralysis. The extent of altered response correlates with burn size and time post-injury.
  • Cardiovascular disease: While this compound has minimal direct cardiovascular effects, its use in patients with significant cardiac disease requires careful attention to associated medications and fluid status. The drug's slight vagolytic effect may cause mild tachycardia, which could be undesirable in patients with coronary artery disease.
  • Elderly patients: Patients over 65 years experience prolonged this compound duration (51 minutes compared to 31 minutes in younger patients) due to reduced clearance, necessiring careful dosing and monitoring to prevent residual paralysis [7].
Pediatric and Geriatric Neurosurgical Patients

Special consideration must be given to age extremes in neurosurgical patients receiving this compound:

  • Pediatric patients: Infants and children have different responses to this compound compared to adults. In infants aged 4-12 months, the choice of maintenance anesthetic significantly influences this compound's duration, with sevoflurane prolonging recovery to TOF ratio >0.9 to 136 minutes compared to 61.5 minutes with propofol maintenance [9]. Standard pediatric dosing for neuromuscular blockade induction is 0.6 mg/kg IV, with maintenance doses of 0.1-0.2 mg/kg IV as needed.
  • Geriatric patients: Aging produces significant changes in this compound pharmacokinetics and pharmacodynamics, with patients over 65 years exhibiting nearly double the duration of action (51 minutes) compared to younger adults (31 minutes). This prolongation results from age-related decreases in hepatic blood flow and reduced clearance. Dosing should be cautiously approached with lower initial bolus doses (0.4-0.5 mg/kg for intubation) and extended intervals between maintenance doses, guided by objective neuromuscular monitoring.

The following diagram illustrates the metabolic pathway and elimination of this compound in special populations:

G cluster_normal Normal Physiology cluster_special Special Populations This compound This compound Normal_Biliary Biliary Excretion This compound->Normal_Biliary Normal_Renal Renal Excretion (30%) This compound->Normal_Renal Normal_Hepatic Normal_Hepatic This compound->Normal_Hepatic Hepatic Hepatic Metabolism Metabolism , shape=rectangle, fillcolor= , shape=rectangle, fillcolor= Dysfunction Dysfunction Renal_Impairment Renal Failure Renal_Impairment->Normal_Renal Prolonged Effect Elderly Elderly Patients Elderly->Normal_Hepatic Reduced Clearance AED_Therapy Chronic AED Therapy AED_Therapy->Normal_Hepatic Increased Clearance Hepatic_Impairment Hepatic_Impairment Hepatic_Impairment->Normal_Hepatic Prolonged Effect

Figure 1: this compound Metabolism and Elimination in Special Populations

Experimental Protocols for Research Applications

Protocol for Studying this compound's Effects on Intracranial Pressure

Objective: To evaluate the effects of this compound on intracranial pressure (ICP), mean arterial pressure (MAP), cerebral perfusion pressure (CPP), and heart rate (HR) in neurosurgical patients.

Methodology:

  • Study Design: Prospective, randomized clinical trial
  • Participants: Neurosurgical patients with monitored ICP undergoing mechanical ventilation
  • Sample Size: 20 patients minimum, randomized to receive this compound 0.6 mg/kg or comparator agent
  • Anesthesia Protocol: Standardized induction with propofol (2-3 mg/kg) and fentanyl (3-5 μg/kg) with continuous sedation using sufentanil and midazolam
  • Monitoring Setup: Continuous ICP monitoring via intraventricular catheter or parenchymal probe, continuous arterial blood pressure monitoring for MAP and CPP calculation, ECG for heart rate
  • Intervention: Administration of this compound 0.6 mg/kg IV as single bolus dose
  • Data Collection:
    • Baseline measurements of ICP, MAP, CPP, HR before this compound administration
    • Continuous recording for 15 minutes post-administration
    • Assessment of neuromuscular blockade using train-of-four monitoring
    • Documentation of any adverse events or histamine release signs
  • Statistical Analysis: Paired t-tests for within-group comparisons, ANOVA for between-group comparisons, significance set at p<0.05

Expected Outcomes: Based on previous research, this compound administration should not produce statistically significant changes in ICP, MAP, or CPP, with possibly a slight increase in heart rate (approximately 7%) but no clinical evidence of histamine release [1].

Protocol for Assessing this compound with Neuromonitoring

Objective: To evaluate the compatibility of this compound-sugammadex regimen with motor evoked potential (MEP) monitoring during spine surgery compared to cisatracurium.

Methodology:

  • Study Design: Double-blinded, randomized controlled trial
  • Participants: 60 patients undergoing elective thoracic or lumbar spine surgery with MEP monitoring
  • Intervention Groups:
    • Group R: this compound 0.6 mg/kg with sugammadex reversal
    • Group C: Cisatracurium 0.15 mg/kg
  • Primary Outcomes: MEP amplitude and latency at 5, 10, 20, 30, and 60 minutes post-obtaining the fourth twitch in TOF
  • Secondary Outcomes: TOF recovery times, intraoperative adverse events, total propofol dosage
  • Monitoring Protocol:
    • Standard anesthesia induction with propofol and fentanyl
    • Quantitative neuromuscular monitoring throughout procedure
    • MEP recordings at predetermined timepoints
    • Assessment of surgical conditions and patient movements
  • Statistical Analysis: Student's t-test for normally distributed continuous variables, Chi-square for categorical variables, significance at p<0.05

Expected Outcomes: Based on similar research, the this compound-sugammadex group should demonstrate significantly higher MEP amplitudes and shorter MEP latency at most time points, with faster TOF recovery compared to cisatracurium [3].

Conclusion and Future Directions

This compound represents a valuable agent in the neurosurgical anesthesiologist's armamentarium, offering favorable characteristics for patients with compromised intracranial compliance. Its minimal effects on ICP, cardiovascular stability, and predictable pharmacokinetics make it particularly suitable for a wide range of neurosurgical procedures. The development of sugammadex as a selective reversal agent has further enhanced its safety profile by enabling rapid and complete reversal of neuromuscular blockade, facilitating immediate postoperative neurological assessment.

Future research directions should focus on optimizing this compound dosing protocols for specific neurosurgical populations, including those with blood-brain barrier disruption where the drug's pharmacokinetics may be altered. Further investigation is needed into the complex interactions between this compound, anesthetic agents, and antiepileptic drugs commonly used in neurosurgical patients. As neuromonitoring techniques continue to advance, refining protocols for maintaining partial neuromuscular blockade while preserving interpretable signals will remain an important area of study. With appropriate dosing, monitoring, and reversal protocols, this compound serves as an excellent neuromuscular blocking option for neurosurgical procedures requiring stable intracranial dynamics and optimal surgical conditions.

References

Comprehensive Application Notes and Protocols for Rocuronium in Laparoscopic Surgery with Deep Neuromuscular Block

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

Deep neuromuscular block (DNMB) has emerged as a valuable technique in laparoscopic surgery, significantly enhancing surgical conditions and potentially improving patient outcomes. The administration of rocuronium bromide, a non-depolarizing neuromuscular blocking agent (NMBA), when carefully titrated to achieve DNMB, facilitates optimal surgical space conditions by promoting profound abdominal wall relaxation and preventing sudden muscle contractions that could compromise surgical safety. This approach is particularly beneficial in laparoscopic procedures where adequate working space is critical for visualization and instrument manipulation. The physiological basis for this benefit stems from the complete suppression of spontaneous muscle activity, which allows for reduced intra-abdominal pressure during pneumoperitoneum establishment, potentially decreasing postoperative pain and improving recovery parameters.

The growing body of evidence supports the routine implementation of DNMB in laparoscopic surgery. A systematic review and meta-analysis demonstrated that DNMB during laparoscopic surgeries significantly improves surgical space conditions compared to moderate neuromuscular block (MNMB), with a mean difference of 0.65 on a 1-5 point surgical rating scale. Additionally, DNMB was associated with reduced postoperative pain scores in the post-anesthesia care unit (PACU), with a mean difference of -0.52 [1]. These advantages translate to clinical benefits, including potentially fewer intraoperative complications and enhanced quality of recovery, though further studies are ongoing to fully elucidate these relationships.

Quantitative vs. Qualitative Monitoring Methods

Technical Comparison and Clinical Implications

The method of neuromuscular monitoring represents a critical factor in optimizing this compound administration during laparoscopic surgery. Quantitative neuromuscular monitoring (qNMM) utilizes objective measurement devices such as acceleromyographs (e.g., TOFScan) to provide precise, numerical data on the degree of neuromuscular blockade. In contrast, qualitative monitoring (tactile NMM) relies on the clinician's subjective assessment of muscle response to nerve stimulation, typically at the adductor pollicis muscle via ulnar nerve stimulation. Evidence strongly supports the superiority of quantitative methods, as demonstrated by a retrospective analysis of 539 patients which found that quantitative monitoring resulted in significantly lower this compound dosing (0.008 ± 0.006 mg/kgBW/min versus 0.01 ± 0.007 mg/kgBW/min, p < 0.001) and fewer repeated this compound applications (71% versus 83%, p = 0.007) compared to tactile assessment [2].

The implications of monitoring method selection extend beyond drug dosing efficiency. The same study revealed that patients monitored with quantitative techniques had reduced postoperative oxygen requirements (43% versus 57%, p = 0.002), suggesting improved respiratory recovery [2]. This finding is particularly relevant in the context of preventing residual neuromuscular blockade, a known risk factor for postoperative pulmonary complications. Quantitative monitoring provides objective data that guides more precise this compound titration and reversal administration, potentially enhancing patient safety throughout the perioperative period.

Comparative Analysis of Monitoring Modalities

Table 1: Comparison of Quantitative versus Qualitative Neuromuscular Monitoring

Parameter Quantitative Monitoring Qualitative Monitoring
Technology Acceleromyography (e.g., TOFScan) Tactile assessment of muscle response
Primary Output Objective numerical data (TOF ratio, PTC) Subjective assessment of muscle contraction
This compound Dosage 0.008 ± 0.006 mg/kgBW/min [2] 0.01 ± 0.007 mg/kgBW/min [2]
Repeated Dosing 71% of patients required repeats [2] 83% of patients required repeats [2]
Postoperative Oxygen Demand 43% of patients [2] 57% of patients [2]
Sugammadex Utilization 20% of patients [2] 24% of patients [2]
Clinical Advantages Precose dosing, objective reversal metrics Lower cost, no specialized equipment needed
Limitations Equipment cost, learning curve Inter-observer variability, overestimation of recovery

This compound Dosing Protocols for Deep Neuromuscular Block

Procedure-Specific Dosing Guidelines

Laparoscopic colorectal surgery requires distinct this compound dosing strategies to maintain optimal surgical conditions. A randomized clinical trial comparing deep versus moderate neuromuscular blockade revealed that maintaining DNMB necessitated significantly higher this compound doses compared to MNMB approaches [3]. For DNMB, the protocol should include an initial bolus of 0.6 mg/kg followed by continuous infusion titrated between 0.3-0.6 mg/kg/h to maintain a post-tetanic count (PTC) of 1-2 with zero train-of-four (TOF) count [4]. This regimen ensures consistent deep block levels throughout the critical surgical phases, particularly during pneumoperitoneum when stable surgical field conditions are most valuable.

For gynecological laparoscopic procedures, evidence supports a modified dosing approach. A randomized clinical trial demonstrated that a bolus dose of 1.2 mg/kg followed by maintenance infusion of 0.3-0.6 mg/kg/h effectively maintained DNMB and resulted in superior surgical conditions compared to moderate blockade (average surgical condition score of 4 versus 3, p < 0.01) [4]. The higher initial bolus facilitates rapid onset for timely intubation and surgical readiness, while the continuous infusion maintains stable drug concentrations, minimizing fluctuations in block depth that could compromise surgical conditions or lead to inadequate reversal.

Dosing Considerations for Special Populations and Clinical Situations

Table 2: this compound Dosing Protocol for Deep Neuromuscular Block in Laparoscopic Surgery

Clinical Scenario Induction Dose Maintenance Dose Target Monitoring Parameters Special Considerations
Standard Adult Laparoscopy 0.6 mg/kg [3] 0.3-0.6 mg/kg/h infusion [4] PTC 1-2, TOF 0 [4] Use ideal body weight for dosing in obese patients
Gynecological Laparoscopy 1.2 mg/kg [4] 0.3-0.6 mg/kg/h infusion [4] PTC 1-2, TOF 0 [4] Higher bolus may improve surgical conditions
Rapid Sequence Induction 0.6-1.2 mg/kg 0.3-0.6 mg/kg/h infusion PTC 1-2, TOF 0 Adjust based on clinical urgency
Elderly Patients Reduce by 20-30% 0.2-0.4 mg/kg/h infusion PTC 1-2, TOF 0 Prolonged duration expected; monitor carefully
Hepatic/Renal Impairment 0.6 mg/kg 0.2-0.4 mg/kg/h infusion PTC 1-2, TOF 0 Consider alternative agents (cisatracurium)

Several patient-specific factors must be considered when implementing this compound dosing protocols for DNMB. Advanced age necessitates dose reductions of 20-30% due to altered pharmacokinetics and increased sensitivity. Patients with significant obesity should be dosed based on ideal body weight rather than total body weight to avoid overdosing and prolonged blockade. Concomitant administration of medications known to potentiate neuromuscular blockade, such as magnesium sulfate, aminoglycoside antibiotics, or local anesthetics, may require further dose adjustments [5]. Experimental models have demonstrated that magnesium chloride pretreatment significantly increases this compound potency, potentially reducing requirement by 30-50% depending on magnesium concentration [5].

Reversal Strategies and Postoperative Management

Sugammadex versus Neostigmine Reversal Protocols

The selection of reversal agents for this compound-induced DNMB represents a critical decision point in anesthetic management. Sugammadex, a selective relaxant binding agent, offers rapid and reliable reversal of deep neuromuscular blockade. For DNMB reversal (PTC 1-2), the recommended sugammadex dose is 4 mg/kg administered intravenously, while for moderate blockade (reappearance of T2), 2 mg/kg is sufficient [4]. The efficacy of this approach was demonstrated in a clinical trial where both deep and moderate blockade were effectively reversed, facilitating rapid tracheal extubation and reducing PACU stay to approximately 13 minutes for the DNMB group [4].

Neostigmine presents a cost-effective alternative for reversal of moderate neuromuscular blockade, though its efficacy in reversing deep block is limited. A protocol for qualitative monitoring and neostigmine reversal demonstrated a significant reduction in severe residual neuromuscular blockade (from 58% to 14% incidence) when implemented systematically [6]. However, neostigmine should only be administered after confirmation of at least a TOF count of 4 at the thumb, with doses adjusted based on the degree of recovery (typically 0.04-0.07 mg/kg) and accompanied by an anticholinergic agent such as glycopyrrolate or atropine. The protocol should ensure a minimum of 10 minutes between neostigmine administration and tracheal extubation to allow adequate time for effect [6]. Recent evidence from porcine models indicates that neostigmine effectively reverses both this compound and cisatracurium at 0.04 mg/kg, shortening recovery time to 50% EMG amplitude from 26.5 to 16.5 minutes and enhancing maximum recovery degree from 57.1% to 85.6% [7].

Postoperative Monitoring and Complication Prevention

Vigilant postoperative monitoring is essential following this compound administration, particularly after DNMB. Despite appropriate reversal, patients remain at risk for recurarization (recurrent paralysis) and residual neuromuscular blockade. Standardized assessments in the PACU should include routine evaluation of neuromuscular function using quantitative monitors when available, clinical signs of muscle weakness (inability to sustain head lift for 5 seconds, inadequate cough), and continuous pulse oximetry to detect oxygen desaturation potentially related to respiratory muscle weakness. The implementation of a structured protocol for postoperative assessment significantly reduces the incidence of severe residual neuromuscular blockade, as demonstrated by a reduction from 58% to 14% with systematic management [6].

Analgesic strategies should consider the potential interaction between local anesthetics and neuromuscular function. The combination of moderate neuromuscular blockade with transverse abdominal plane block (TAPB) using 0.375% ropivacaine (20 mL each side) has been shown to provide surgical conditions comparable to DNMB while reducing this compound requirements and improving postoperative pain scores [3]. This approach highlights the value of multimodal techniques in optimizing patient recovery while minimizing pharmacological interventions. Patients receiving this combined approach reported significantly lower pain scores at 8 hours postoperatively compared to those receiving DNMB alone [3].

Experimental Protocols and Implementation Guidelines

Detailed Experimental Methodology for Research Applications

For research investigations evaluating this compound efficacy in laparoscopic surgery, standardized protocols ensure consistent and comparable results. A typical experimental setup for clinical trials should include: (1) randomization of participants to either DNMB or MNMB groups; (2) standardized anesthesia induction with propofol (2 mg/kg) and opioids (fentanyl 4 mcg/kg or sufentanil 0.3 mcg/kg); (3) this compound administration according to group assignment (0.6 mg/kg for MNMB, 0.6-1.2 mg/kg for DNMB); (4) maintenance with volatile anesthetics or propofol infusion to maintain MAC 0.7-1.0 or BIS 40-60; and (5) continuous neuromuscular monitoring with TOF-Watch or similar device [3] [4].

The primary endpoint assessment should include surgical condition evaluation using a validated 5-point Likert scale [4]:

  • 1 point: Extremely poor conditions - surgeon unable to work due to inadequate relaxation
  • 2 points: Poor conditions - visible field but severely hampered by contractions
  • 3 points: Acceptable conditions - wide visible field but regular contractions cause interference
  • 4 points: Good conditions - wide working field with sporadic contractions
  • 5 points: Optimal conditions - wide working field without any movement

Secondary endpoints should encompass time to discharge from PACU, intraoperative hemodynamic instability, postoperative pain scores, opioid consumption, and respiratory complications. Assessment should occur at standardized time points: every 15 minutes during surgery for surgical conditions, upon PACU arrival, at 30-minute intervals in PACU, and at 24 hours postoperatively for follow-up metrics [4].

Clinical Implementation Workflow

The following workflow diagram illustrates the decision pathway for implementing this compound deep neuromuscular block in laparoscopic surgery:

G Start Patient Scheduled for Laparoscopic Surgery Preop Preoperative Assessment: - Exclusion criteria check - ASA classification - Ideal body weight calculation Start->Preop Decision1 Determine NMB Depth Requirement Preop->Decision1 ModBlock Moderate NMB Protocol Decision1->ModBlock Standard case DeepBlock Deep NMB Protocol Decision1->DeepBlock Complex laparoscopy or poor visualization expected Monitor Intraoperative Monitoring: - Quantitative TOF/PTC - Surgical condition scoring ModBlock->Monitor DeepBlock->Monitor Decision2 Adequate Surgical Conditions? Monitor->Decision2 Adjust Adjust this compound Infusion Rate Decision2->Adjust No Reversal Administer Reversal: - Sugammadex (PTC 1-2) - Neostigmine (TOF≥4) Decision2->Reversal Yes Adjust->Monitor Extubate Extubation Criteria: - TOF ratio ≥0.9 - Adequate ventilation - Return of consciousness Reversal->Extubate PACU PACU Monitoring: - Residual NMB assessment - Pain scores - Oxygen requirement Extubate->PACU

Conclusion and Future Directions

The implementation of systematic this compound protocols for deep neuromuscular blockade in laparoscopic surgery represents a significant advancement in anesthetic management. The evidence demonstrates that DNMB improves surgical conditions, facilitates low-pressure pneumoperitoneum, reduces postoperative pain, and may enhance recovery parameters. The critical components for success include: (1) appropriate patient selection; (2) quantitative neuromuscular monitoring; (3) weight-based this compound dosing with continuous infusion for stable blockade; and (4) protocol-based reversal with sugammadex or neostigmine.

Future research directions should focus on long-term recovery metrics, cost-effectiveness analyses of quantitative monitoring versus standardized reversal protocols, and the development of closed-loop infusion systems for automated this compound delivery. Additionally, further investigation is needed to establish procedure-specific recommendations for DNMB across various laparoscopic surgeries and to validate the combination of moderate blockade with regional techniques as an alternative to DNMB. As evidence continues to evolve, these protocols should be regularly updated to incorporate new findings and technological advancements.

References

preventing rocuronium induced withdrawal movement RIWM

Author: Smolecule Technical Support Team. Date: February 2026

Understanding RIWM & Prevention Strategies

RIWM is a common issue during anesthesia induction. The table below summarizes the most effective pharmacological and non-pharmacological interventions identified in meta-analyses and clinical studies.

Intervention Method Efficacy on RIWM Incidence (Risk Ratio, RR) Key Details & Comparative Efficacy
Lidocaine RR 0.60 (95% CI 0.49-0.74) [1] Effective regardless of tourniquet use; often used in combination with other agents [1] [2].
Opioids RR 0.28 (95% CI 0.18-0.44) [1] Oxycodone, alfentanil, and remifentanil are highly effective. Oxycodone ranked most effective for preventing withdrawal response [2].
Sodium Bicarbonate (NaHCO₃) Not separately quantified Highly effective when mixed directly with rocuronium; also effective in combination with lidocaine [2].
Hypnotics (e.g., Thiopental, Ketamine) RR 0.36 (95% CI 0.25-0.52) [1]
Dilution of this compound RR 0.47 (95% CI 0.39-0.56) [1] Dilution to 1 mg/mL with 0.9% saline or Ringer's lactate [3].
Slow Injection RR 0.34 (95% CI 0.17-0.70) [1] Injection over 1 minute vs. a 5-second bolus [4] [3].
Novel Formulation (MR13A10A) A generic this compound with glycine buffer (pH 3) showed reduced vascular irritation and withdrawal reflex compared to the original formulation [5].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies for key non-pharmacological and pharmacological interventions.

Protocol 1: Combined Dilution and Slow Injection (Pediatric Patients) [3] This protocol demonstrates a simple, effective non-pharmacological method that does not require additional drugs.

  • Study Design: Prospective, randomized, double-blinded.
  • Subjects: 171 pediatric patients (ASA I or II), aged 1-15 years.
  • Intervention Groups:
    • Group CF: Fast injection (5 sec) of non-diluted this compound (10 mg/mL).
    • Group CS: Slow injection (1 min) of non-diluted this compound.
    • Group DF: Fast injection (5 sec) of diluted this compound (1 mg/mL).
    • Group DS: Slow injection (1 min) of diluted this compound (1 mg/mL).
  • Anesthesia: Induced with thiopental sodium (5 mg/kg). After loss of consciousness, mask ventilation with 2 vol% sevoflurane was started.
  • RIWM Assessment: A blinded observer graded movement on a 4-point scale (1=no response, 4=generalized movement). A grade ≥2 was considered significant.
  • Key Outcome: The DS group (slow injection of diluted this compound) showed the lowest incidence of withdrawal movement (21.7%).

Protocol 2: Pretreatment with Opioids or Lidocaine [1] [2] This common pharmacological approach involves administering the preventive drug shortly before this compound.

  • Study Design: Randomized controlled trial (RCT).
  • Subjects: Adult patients undergoing general anesthesia.
  • Common Pretreatment Agents & Doses (from various studies):
    • Lidocaine: 0.1-0.5 mg/kg [1].
    • Remifentanil: 0.5-1.0 µg/kg.
    • Alfentanil: 10-20 µg/kg.
    • Fentanyl: 1-2 µg/kg.
  • Procedure:
    • Insert IV cannula on the dorsum of the hand.
    • Induce anesthesia with a standard agent (e.g., propofol).
    • Administer the pretreatment agent IV.
    • Inject the standard dose of this compound (e.g., 0.6 mg/kg) 30-60 seconds later.
  • RIWM Assessment: Withdrawal movement is assessed immediately after this compound injection using a defined scale, similar to Protocol 1.

Protocol 3: Mixing this compound with Sodium Bicarbonate [2] This method alters the physical characteristics of the this compound solution itself.

  • Procedure:
    • Draw the intended dose of this compound into a syringe.
    • Mix with an equal volume of 8.4% sodium bicarbonate (NaHCO₃) immediately before administration [2].
  • Mechanism: This admixture is thought to potentially modify the pH of the solution, which may be a factor in reducing irritation upon injection.
  • Efficacy: This method was ranked as one of the most effective for reducing both pain and withdrawal responses in a network meta-analysis [2].

Experimental Workflow & RIWM Mechanism

The following diagram illustrates a generalized experimental workflow for evaluating RIWM interventions, integrating the protocols described above.

riwm_workflow start Subject Enrollment (ASA I-II, Exclusion Criteria) randomization Randomization start->randomization group_pharma Pharmacological Arm randomization->group_pharma group_non_pharma Non-Pharmacological Arm randomization->group_non_pharma group_control Control Arm randomization->group_control sub_pharma Intervention Application group_pharma->sub_pharma sub_non_pharma Intervention Application group_non_pharma->sub_non_pharma sub_control Placebo/Standard Care group_control->sub_control anesthesia Anesthesia Induction (e.g., Propofol/Thiopental) sub_pharma->anesthesia sub_pharma_details e.g., Lidocaine Pretreatment or this compound-NaHCO₃ Mix sub_non_pharma->anesthesia sub_non_pharma_details e.g., Dilution to 1 mg/mL or Slow Injection over 1 min sub_control->anesthesia sub_control_details e.g., Fast injection of standard solution intervention Apply Intervention & Administer this compound anesthesia->intervention assessment Blinded Outcome Assessment (Withdrawal Movement Scale) intervention->assessment data_analysis Data Analysis & Comparison assessment->data_analysis

The exact mechanism of RIWM is not fully elucidated, but several hypotheses exist, as shown in the diagram below.

riwm_mechanism rocuronium_injection This compound IV Injection hypothesis1 Activation of Venous Nociceptors rocuronium_injection->hypothesis1 hypothesis2 Release of Endogenous Mediators (Histamine, Bradykinin) rocuronium_injection->hypothesis2 hypothesis3 Direct Allogenic Effect of Aminosteroid Structure rocuronium_injection->hypothesis3 cause1 Possible Triggers: • Low pH • Unphysiological Osmolality hypothesis1->cause1 cause2 Inflammatory Response hypothesis2->cause2 cause3 Direct Chemical Irritation hypothesis3->cause3 outcome Outcome: Pain & Withdrawal Movement (Withdrawal Reflex) cause1->outcome cause2->outcome cause3->outcome

Key Technical Considerations for Researchers

When designing experiments around RIWM, please consider the following:

  • Population Variability: The incidence and severity of RIWM are often higher in pediatric populations compared to adults [3]. Ensure your subject population is well-defined.
  • Blinding and Randomization: As shown in the protocols, a robust RCT design with proper blinding of assessors is crucial for reliable results [3] [5].
  • Standardized Assessment: Use a validated grading scale (e.g., the 4-point scale) to ensure consistent and quantifiable measurement of the withdrawal response [3].
  • Intervention Combination: The most effective strategy in one study was a combination of dilution and slow injection [3]. Exploring synergistic effects of combined interventions (e.g., lidocaine + slow injection) could be a fruitful research area.
  • Formulation Development: Research into modified formulations of this compound itself, such as MR13A10A, presents a promising approach to solving the problem at its source [5].

References

managing rocuronium injection pain prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Prevention Strategies & Efficacy

Intervention Dose & Method Key Efficacy Findings Reported Adverse Effects

| Lidocaine [1] [2] [3] | 20-40 mg IV with venous occlusion for 1-2 minutes prior to rocuronium [1] [3]. | • 74.3% pain incidence with placebo vs. 34.3% with lidocaine (20 mg) [3]. • Risk Ratio of pain vs. placebo: 0.23 (95% CI 0.17-0.31) [2]. | Minimal when used as pretreatment; may cause pain on its own injection if not properly diluted or used without venous occlusion [1]. | | IV Paracetamol (Acetaminophen) [1] | 50 mg (5 mL of 10 mg/mL) IV with venous occlusion for 2 minutes prior to this compound [1]. | • Relieved pain better than saline, but was not as effective as lidocaine [1]. • Severe pain: 6% (Paracetamol) vs. 46% (Saline) [1]. | No reports of blurred vision, respiratory depression, or local complications in the study [1]. | | Ketorolac [3] | 10 mg IV with venous occlusion for 2 minutes prior to this compound [3]. | • 74.3% pain incidence with placebo vs. 40% with Ketorolac [3]. • Efficacy comparable to lidocaine (20 mg) [3]. | No adverse effects (e.g., pain, edema, inflammation) at the injection site were reported within 24 hours [3]. | | Lidocaine + Ketorolac [3] | Lidocaine 20 mg + Ketorolac 10 mg IV with venous occlusion for 2 minutes [3]. | • Most effective: pain incidence reduced to 8.6% [3]. • Significantly better than either drug alone [3]. | No adverse effects at the injection site were reported in the study [3]. | | Opioids (Fentanyl, Remifentanil) [2] | Administered prior to this compound injection [2]. | • Risk Ratio of pain for Remifentanil vs. placebo: 0.10 (95% CI 0.04-0.26) [2]. • Risk Ratio of pain for Fentanyl vs. placebo: 0.42 (95% CI 0.26-0.70) [2]. | Increased reports of cough, chest tightness, and breath-holding [2]. |

Experimental Protocols for Researchers

Here are detailed methodologies from key studies for your experimental design.

Protocol: Lidocaine vs. Paracetamol Pretreatment [1]
  • Objective: To investigate the effectiveness of intravenous paracetamol pretreatment compared with lidocaine and normal saline.
  • Subjects: 150 ASA I-II patients.
  • Study Groups:
    • Group I: Lidocaine (40 mg diluted to 5 mL)
    • Group II: IV Paracetamol (50 mg, 5 mL of 10 mg/mL)
    • Group III: Normal Saline (5 mL)
  • Method:
    • A 20-gauge cannula was inserted into the dorsum of the hand.
    • The intravenous line was drained by gravity, and a tourniquet was inflated to 70 mmHg on the upper arm for venous occlusion.
    • The pretreatment solution was injected.
    • After 2 minutes of stasis, the tourniquet was released.
    • This compound (0.6 mg/kg) was injected over 10 seconds.
  • Pain Assessment: A blinded anesthetist evaluated pain using a 4-point scale (0: no pain, to 3: severe pain) based on patient response and behavioral signs [1].
Protocol: Lidocaine-Ketorolac Combination [3]
  • Objective: To compare the efficacy of lidocaine, ketorolac, and their combination.
  • Subjects: 140 patients, randomly allocated to one of four groups.
  • Study Groups: Placebo (saline), Lidocaine (20 mg), Ketorolac (10 mg), or both.
  • Method:
    • A 20-gauge cannula was placed in the largest vein on the dorsum of the hand.
    • The study drug was administered with venous occlusion using a rubber tourniquet.
    • The tourniquet was released after 2 minutes.
    • Anesthesia was induced with thiopental sodium (5 mg/kg).
    • When the eyelash reflex was abolished, this compound (0.6 mg/kg) was injected over 10 seconds.
  • Withdrawal Movement Assessment: A blinded investigator observed and graded the response on a 4-point scale (1: none, to 4: severe/ generalized response) [3].
Protocol: Dilution Strategy [4]
  • Objective: To examine the influence of diluted administration on vascular pain and onset time.
  • Subjects: 39 patients assigned to three groups.
  • Study Groups:
    • Group 1: this compound stock solution (10 mg/mL)
    • Group 2: Two-fold dilution (5 mg/mL)
    • Group 3: Three-fold dilution (3.3 mg/mL)
  • Method:
    • A 20-gauge needle was placed in the largest vein of the forearm.
    • Anesthesia was induced with propofol.
    • This compound (0.6 mg/kg) was administered over 10 seconds.
  • Assessment:
    • Vascular Pain: Evaluated by observing escape behaviors using a 4-point scale.
    • Onset Time: The time from this compound administration until maximum blockade of T1 via Train-of-Four (TOF) stimulation was measured [4].

Experimental Workflow and Pain Mechanism

The following diagram illustrates the general experimental workflow for evaluating this compound injection pain interventions, synthesizing the common elements from the cited protocols.

cluster_0 Intervention Groups (Examples) Start Patient Recruitment & Inclusion Criteria Met Randomize Randomized Group Allocation Start->Randomize Cannulation IV Cannulation (Dorsum of Hand/Large Forearm Vein) Randomize->Cannulation p1 Randomize->p1 Intervention Administer Pretreatment with Venous Occlusion Cannulation->Intervention Wait 2-Minute Stasis (Tourniquet Inflated) Intervention->Wait Release Release Tourniquet & Induce Anesthesia Wait->Release This compound Administer this compound (0.6 mg/kg over 10 sec) Release->this compound Assess Assess Primary Outcome This compound->Assess End Data Analysis Assess->End Lido Lidocaine (20-40 mg) p2 Lido->p2 Para IV Paracetamol (50 mg) Para->p2 Keto Ketorolac (10 mg) Keto->p2 Combo Lidocaine + Ketorolac Combo->p2 Placebo Placebo (Normal Saline) Placebo->p2 p1->Lido p1->Para p1->Keto p1->Combo p1->Placebo p2->Cannulation

Diagram 1: Experimental workflow for evaluating this compound injection pain interventions.

The diagram below visualizes the proposed kinin cascade pathway, a leading theory for the mechanism of this compound-induced pain.

This compound This compound KininogenRelease Kininogen Release from Vein Wall This compound->KininogenRelease Triggers KininCascade Activation of Local Kinin Cascade KininogenRelease->KininCascade Bradykinin Production of Bradykinin KininCascade->Bradykinin Prostaglandins Release of Prostaglandins (PGE2) Bradykinin->Prostaglandins Stimulates Nociceptor Sensitization & Activation of Polymodal Nociceptors Bradykinin->Nociceptor Directly Activates Prostaglandins->Nociceptor Sensitizes e1 Nociceptor->e1 Pain Perception of Burning Pain e1->Pain

Diagram 2: Proposed kinin cascade mechanism for this compound injection pain.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced pain? The exact mechanism is not fully proven but is an area of active research. The leading hypothesis suggests that this compound injection triggers a local kinin cascade, leading to the release of mediators like bradykinin and prostaglandins, which activate and sensitize vascular nociceptors [3] [5]. The low pH of the solution is unlikely to be the sole cause [4].

Q2: Does diluting this compound reduce injection pain? The evidence is mixed and suggests dilution may not be effective in all cases. One study found that diluting this compound to 5 mg/mL or 3.3 mg/mL did not significantly reduce escape behaviors from pain compared to the stock solution (10 mg/mL) when a large forearm vein was used. Furthermore, a three-fold dilution significantly slowed the onset of muscle relaxation [4].

Q3: What are the key considerations for designing a study on this topic?

  • Blinding: Use a double-blind design where both the assessor and patient are unaware of the treatment allocation. Preparations should be made by independent personnel and delivered in identical syringes [1] [3].
  • Venous Access and Occlusion: The size and location of the vein (e.g., dorsum of hand vs. large forearm vein) can influence pain perception [4]. The venous occlusion technique (typically 1-2 minutes) is critical for allowing pretreatment drugs to act locally [1] [3].
  • Outcome Measures: Define your primary endpoint clearly. Common measures include a 4-point verbal pain score in awake patients [1] or a 4-point withdrawal movement scale in anesthetized patients [3] [4].

References

rocuronium dilution slow injection venous occlusion

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Methodologies

Here are the detailed methodologies for the primary techniques investigated to mitigate rocuronium-induced withdrawal movements.

Technique Protocol Details Key Experimental Findings

| Simple Dilution & Slow Injection [1] | - Dilution: this compound (10 mg/mL) diluted with maintaining solution (0.9% NaCl or Ringer's lactate) to 1 mg/mL.

  • Slow Injection: Administered over 1 minute.
  • Population: Pediatric patients (1-15 years). | - Fast, undiluted: 95.3% withdrawal incidence.
  • Slow, diluted: 21.7% withdrawal incidence (most effective).
  • Slow (undiluted) or Fast (diluted): ~50% withdrawal incidence. | | Pharmacological Pretreatment (Venous Occlusion) [2] | - Venous Occlusion: Tourniquet applied 10 cm above IV site for 60 seconds after pretreatment injection.
  • Pretreatment Drugs: Lidocaine 1% (0.5 mg/kg), Remifentanil (1 µg/kg), Fentanyl (1 µg/kg), all diluted to 5 mL with normal saline.
  • Population: Children and adolescents. | - Lidocaine: Most effective in suppressing withdrawal.
  • Remifentanil: More effective than Fentanyl.
  • Fentanyl: Less effective than Lidocaine or Remifentanil. | | Drug Interactions & Synergistic Effects [3] [4] | - Synergistic NMBAs: Aminoglycosides, Clindamycin, Tetracyclines, Vancomycin.
  • Prolonged Blockade: General anesthetics (e.g., Enflurane, Isoflurane).
  • Increased Dosage Requirement: Long-term Phenytoin or Carbamazepine. | - Coadministration may intensify neuromuscular blockade, increasing apnea or respiratory depression risk.
  • Dose reduction of this compound may be required.
  • Higher this compound infusion rates may be needed. |

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the proposed mechanism behind this compound-induced withdrawal movements? The exact cause is not fully elucidated, but it is primarily attributed to the activation of nociceptors and pain. Proposed mechanisms include the unphysiological osmolality or low pH of the solution, the release of endogenous mediators like histamine or bradykinin, or a direct allogenic effect of the aminosteroidal compound on nociceptive nerve endings [1].

Q2: Why is preventing these withdrawal movements particularly important in pediatric populations? Severe movement can dislodge the intravenous cannula. Re-cannulation in children is often difficult due to tiny vessels and subcutaneous fat tissue. Furthermore, in unstable patients, this delay can be harmful. Generalized movement has also been linked to cases of pulmonary aspiration following gastric regurgitation [1].

Q3: Are the techniques of dilution and slow injection applicable and effective in adult patients? The study results are from a pediatric population. The incidence of this compound-induced withdrawal movement is generally lower in adults (reported to be 12-28%), so the effect of this specific technique may differ. Further studies are needed to evaluate its efficacy in adult patients [1].

Q4: What are the critical drug interaction risks for this compound that should be considered in experimental design? this compound can have serious pharmacodynamic interactions. Concomitant use with other neuromuscular blocking agents (e.g., vecuronium) or drugs that synergize (e.g., aminoglycosides, clindamycin, opioids) can lead to enhanced neuromuscular blockade, respiratory depression, and apnea. Concurrent use of general anesthetics like enflurane and isoflurane can also potentiate its effects [3] [4].

Visualized Workflows

The following diagrams summarize the core experimental workflows and findings.

rocuronium_techniques cluster_method1 Method 1: Physical Technique cluster_method2 Method 2: Pharmacological Pretreatment Start Start: this compound IV Injection Method1 Dilution & Slow Injection Start->Method1 Method2 Venous Occlusion Technique Start->Method2 M1_Step1 Dilute this compound (10 mg/mL) to 1 mg/mL with 0.9% NaCl Method1->M1_Step1 M2_Step1 Apply tourniquet 10 cm above IV site Method2->M2_Step1 M1_Step2 Inject slowly over 1 minute M1_Step1->M1_Step2 M1_Result Result: Withdrawal Movement Incidence: 21.7% M1_Step2->M1_Result M2_Step2 Inject pretreatment drug (Lidocaine 0.5 mg/kg) M2_Step1->M2_Step2 M2_Step3 Maintain occlusion for 60 seconds M2_Step2->M2_Step3 M2_Step4 Release tourniquet & inject This compound over 5 seconds M2_Step3->M2_Step4 M2_Result Result: Lidocaine is most effective M2_Step4->M2_Result

Comparative Workflow of Two Key Techniques

rocuronium_interactions This compound This compound Synergy Aminoglycosides Tetracyclines Clindamycin Vancomycin Opioids This compound->Synergy  Pharmacodynamic  Synergism Prolong Volatile General Anesthetics (Enflurane, Isoflurane) This compound->Prolong  Potentiation Antagonism Long-term Phenytoin Long-term Carbamazepine This compound->Antagonism  Antagonism /  Increased Requirement Effect1 Enhanced Neuromuscular Blockade • Risk of apnea • Risk of respiratory depression Synergy->Effect1 Effect2 Prolonged Duration of Action Prolong->Effect2 Effect3 Reduced Efficacy / Shorter Duration (Higher infusion rates may be needed) Antagonism->Effect3

This compound Drug Interaction Pathways

References

lidocaine pretreatment rocuronium pain prevention

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. What is the evidence that lidocaine is effective for preventing rocuronium-induced injection pain (RIIP)? Numerous randomized controlled trials and a systematic review with network meta-analysis have confirmed that lidocaine pretreatment is a highly effective strategy for reducing both the incidence and severity of RIIP [1] [2] [3]. It is considered one of the standard interventions for this issue.

2. Does intravenous lidocaine interact with this compound's neuromuscular blocking effects? A key study indicates that a continuous intravenous infusion of lidocaine has no significant impact on the onset time, clinical duration, or recovery profile of a standard intubation dose of this compound. This suggests that lidocaine can be used without altering the primary therapeutic effect of the neuromuscular blocker [4].

3. Are there non-pharmacological methods to reduce RIIP? Yes, research supports two simple non-drug techniques:

  • Venous Occlusion (Tourniquet): Applying a tourniquet (e.g., inflated to 70 mmHg) for a short period (1-2 minutes) after lidocaine administration but before this compound injection helps to retain the lidocaine in the vein, enhancing its local anesthetic effect [2] [3].
  • Site of Injection: Injecting this compound into a large-diameter vein in the antecubital fossa (forearm) rather than a small vein on the dorsum of the hand can significantly reduce the incidence and severity of pain [5].

4. How does lidocaine compare to other pretreatment drugs? Lidocaine is a benchmark against which other drugs are often measured.

  • vs. Paracetamol (Acetaminophen): Intravenous paracetamol is more effective than a placebo (normal saline) but has been found to be less effective than lidocaine in preventing RIIP [3].
  • vs. Parecoxib: A study found that 40 mg of lidocaine was as effective as 40 mg of parecoxib (a COX-2 inhibitor) in reducing the frequency and intensity of pain, and both were superior to a lower 20 mg dose of parecoxib [6].
  • Overall Hierarchy: A network meta-analysis ranked a combination of lidocaine and sodium bicarbonate, as well as certain opioids like oxycodone and alfentanil, among the most effective pharmacological interventions [1].

Efficacy Data & Experimental Protocols

Summary of Lidocaine Dosing and Efficacy

The table below summarizes key quantitative findings on lidocaine dose response and comparative effectiveness from clinical studies.

Intervention Comparison / Dose Key Efficacy Findings Study Details

| Lidocaine (with tourniquet) [2] | 10 mg, 20 mg, 30 mg, 40 mg vs. Saline | Pain incidence: 40 mg (32%), 30 mg (46%), 20 mg (64%), 10 mg (70%) vs. Saline (88%). Showed a clear dose-dependent effect. | N=250 adults, double-blinded. | | Lidocaine (with tourniquet) [3] | 40 mg vs. Paracetamol vs. Saline | Pain incidence: Lidocaine (52%), Paracetamol (78%) vs. Saline (98%). Lidocaine was superior to both. | N=150 adults, double-blinded. | | Lidocaine (with tourniquet) [6] | 40 mg vs. Parecoxib 20 mg & 40 mg | Pain incidence: Lidocaine 40 mg (25%) was as effective as Parecoxib 40 mg (20%), and both were better than Parecoxib 20 mg (55%). | N=160 adults, double-blinded. | | Combination: Lidocaine + NaHCO₃ [1] | Mixed with this compound or co-administered | Ranked among the most effective methods for preventing RIIP in a network meta-analysis. | Analysis of 43 RCTs (N=5,291 patients). |

Detailed Experimental Protocol

The following workflow visualizes a standard methodology for assessing the efficacy of lidocaine pretreatment in preventing RIIP, as used in several cited clinical trials.

G cluster_0 Intervention Phase start Patient Enrollment & Randomization a1 IV Cannulation (Dorsum of Hand) start->a1 a2 Apply Venous Tourniquet (70 mmHg) a1->a2 a3 Administer Pretreatment (e.g., Lidocaine 40 mg in 2-5 mL) a2->a3 a4 Maintain Tourniquet for 1-2 Minutes a3->a4 a5 Release Tourniquet & Inject this compound (0.6 mg/kg) a4->a5 a6 Blinded Observer Assesses Pain Response a5->a6 end Data Analysis a6->end

Key Protocol Steps:

  • Patient Preparation: Enroll adult patients (ASA I-II) and obtain informed consent. Exclude patients with neurological deficits, relevant drug allergies, or recent analgesic use [7] [3].
  • Randomization & Blinding: Randomly assign patients to groups (e.g., lidocaine, placebo, other comparators). Use identical syringes prepared by a third party to ensure the observer and patient are blinded to the treatment [2] [3].
  • Intervention:
    • Insert an IV cannula, typically on the dorsum of the hand [7] [5].
    • Apply a venous tourniquet to the forearm [2] [3].
    • Administer the pretreatment drug over a defined period.
    • Maintain venous occlusion for a specific time (e.g., 1-2 minutes) to allow the local anesthetic to act on the vessel wall [3].
    • Release the tourniquet and immediately inject the standard dose of this compound (e.g., 0.6 mg/kg) over ~10 seconds [2] [3].
  • Outcome Assessment: A blinded observer assesses the patient's pain response immediately during and after the this compound injection using a standardized pain scale, such as the 4-point scale below [7] [3]:
    • 0: None - Negative response to questioning.
    • 1: Mild - Pain reported only in response to questioning.
    • 2: Moderate - Pain reported spontaneously or accompanied by a behavioral sign.
    • 3: Severe - Strong vocal response, facial grimacing, arm withdrawal, or tears.

Troubleshooting & Safety Guide

The following diagram outlines a decision-making pathway for addressing common issues related to RIIP and lidocaine pretreatment.

G start High RIIP Incidence Despite Lidocaine q1 Was venous occlusion (tourniquet) used? start->q1 q2 Was injection via a small hand vein? q1->q2 No end1 Issue Likely Resolved q1->end1 Yes q3 Is the lidocaine dose sub-therapeutic? q2->q3 No end2 Switch to Antecubital Vein Injection q2->end2 Yes end3 Increase Lidocaine Dose (e.g., to 40 mg) q3->end3 Yes end4 Consider Alternative: Lidocaine+NaHCO3 or Opioid q3->end4 No

Addressing Specific Scenarios:

  • Inadequate Pain Prevention: If RIIP is not sufficiently reduced, verify the protocol was followed correctly. As shown in the troubleshooting guide, ensure the use of a venous tourniquet, consider using a larger vein (e.g., in the antecubital fossa) [5], and confirm an adequate lidocaine dose (e.g., 40 mg is more effective than 20 mg) [2].
  • Considering Alternative Agents: For cases where lidocaine is insufficient or contraindicated, evidence supports the efficacy of other options:
    • Opioids: Remifentanil (0.5-1 µg/kg), alfentanil, and fentanyl have proven effective [7] [8]. A network meta-analysis found oxycodone to be particularly effective [1].
    • NSAIDs: Intravenous parecoxib (40 mg) has shown efficacy comparable to lidocaine [6].
    • Combination Therapies: Combining lower doses of different agents (e.g., an inhalation agent with an intravenous opioid) can be effective while minimizing the side effects of high doses of a single drug [8].
  • Managing Suspected Allergic Reaction: True IgE-mediated allergy to amide-type local anesthetics like lidocaine is very rare (<1%) [9]. Most reactions are psychogenic (vasovagal syncope) or due to anxiety. Symptoms like urticaria, edema, bronchospasm, or cardiovascular collapse should be managed as a medical emergency. It is critical to distinguish these from toxicity caused by inadvertent intravascular injection or overdose, which primarily affects the Central Nervous System (CNS) and Cardiovascular System (CVS) [9].

References

Mechanism of Action: How Opioids Prevent the Withdrawal Response

Author: Smolecule Technical Support Team. Date: February 2026

The rocuronium-induced withdrawal reflex is a common issue, occurring in 50% to 84% of patients without preventive measures [1]. The precise mechanism is still under investigation, but it is believed to involve the stimulation of nociceptors via a local kinin cascade, leading to pain and an involuntary movement response [2].

Opioids primarily prevent this response through central nervous system-mediated analgesia. They activate opioid receptors (primarily the μ-subtype) within the descending pain modulation pathway. This pathway originates in the brainstem and sends signals down the spinal cord to inhibit the transmission of pain signals from the periphery [3]. By reducing the central perception of the painful stimulus caused by this compound, opioids effectively prevent the resulting withdrawal movement.

Efficacy Data: Comparing Pretreatment Strategies

The table below summarizes the effectiveness of various pharmacological strategies, including opioids, for preventing this compound-induced injection pain or withdrawal movements (IPWM), based on a meta-analysis of 37 studies [4] [5].

Pretreatment Strategy Number of Studies (Patients) Risk Ratio (RR) for IPWM 95% Confidence Interval
Opioids (without venous occlusion) -- 0.16 0.09 to 0.29
Sodium Bicarbonate (mixed with this compound) -- 0.15 0.06 to 0.34
Lidocaine -- 0.47 0.35 to 0.64
Ketamine -- 0.41 0.22 to 0.77
Lidocaine (with venous occlusion) -- 0.40 0.32 to 0.49
Opioids (with venous occlusion) -- 0.77 0.61 to 0.96

> Note: A Risk Ratio (RR) of less than 1 indicates the treatment is effective. The lower the RR, the more effective the intervention. Opioid pretreatment without venous occlusion is among the most effective strategies [4] [5].

Specific study findings for opioid pretreatment include:

  • Oxycodone: A study on 120 patients found that pretreatment with 0.05 mg/kg oxycodone 2 minutes before anesthesia induction significantly reduced the total frequency of involuntary movements from 90% (placebo group) to 28.3%. It also drastically reduced the severity of both etomidate-induced myoclonus and this compound-induced withdrawal movements [6].
  • Fentanyl and Remifentanil: These opioids have also been shown in multiple studies to effectively reduce the withdrawal response [4] [5] [7].

Experimental Protocol: Opioid Pretreatment for this compound Administration

Here is a detailed methodology from a clinical trial that you can adapt for experimental research purposes [6].

1. Study Design and Subjects

  • Type: Randomized, double-blind, placebo-controlled trial.
  • Participants: 120 patients, American Society of Anesthesiologists (ASA) physical status I or II.
  • Groups: Patients are randomly divided into two groups (n=60 each):
    • Treatment Group: Receives opioid pretreatment (e.g., 0.05 mg/kg oxycodone).
    • Control Group: Receives an equivalent volume of placebo (e.g., saline).

2. Drug Preparation and Administration

  • Prepare the opioid and placebo in identical 5-ml syringes.
  • An researcher not involved in the subsequent induction and assessment should perform the randomization and drug preparation to maintain blinding.
  • Administration Timeline:
    • Insert IV cannula on the dorsum of the hand.
    • Administer the pretreatment drug (opioid or placebo) intravenously.
    • Wait for 2 minutes.
    • Induce anesthesia with 0.3 mg/kg etomidate injected over 30 seconds.
    • After 2 minutes (or once myoclonus ceases), inject 0.6 mg/kg this compound over 5 seconds.

3. Assessment of Withdrawal Response

  • A researcher blinded to the group assignment observes and grades the patient's response.
  • For This compound-induced withdrawal movements, use a 4-point scale [6]:
    • Grade 0: No movement.
    • Grade 1: Movement at wrist only.
    • Grade 2: Movements involving arm and shoulder.
    • Grade 3: Generalized movements in more than one extremity, cough, or breath-holding.

4. Data Collection and Analysis

  • Record the incidence (frequency) and severity (grade) of withdrawal movements for each patient.
  • Compare the outcomes between the treatment and control groups using appropriate statistical tests (e.g., Chi-square test for incidence, Mann-Whitney U test for severity grades).

The following diagram illustrates this experimental workflow.

Start Patient Recruitment & Randomization Prep Drug Preparation (Opioid or Placebo) Start->Prep Admin IV Pretreatment Administration Prep->Admin Wait 2-Minute Waiting Period Admin->Wait Anesthesia Anesthesia Induction (e.g., Etomidate) Wait->Anesthesia This compound This compound Injection (0.6 mg/kg) Anesthesia->this compound Assess Blinded Assessment of Withdrawal Response This compound->Assess Analyze Data Analysis Assess->Analyze

Frequently Asked Questions (FAQs)

Q1: Are there effective non-opioid alternatives for preventing this withdrawal response? A: Yes, several non-opioid options are also effective, though the meta-analysis suggests opioids are among the most effective [4] [5].

  • Lidocaine: Pretreatment with lidocaine (RR 0.47) is a common alternative [4] [2].
  • Sodium Bicarbonate: Mixing NaHCO₃ with this compound is highly effective (RR 0.15) [4] [5].
  • Ketamine: Small-dose ketamine is another option (RR 0.41) [4].
  • Novel Formulations: A generic this compound (MR13A10A) with a novel, less irritating buffer solution has been shown to significantly reduce the withdrawal reflex compared to the original formulation (19.7% vs. 54.8%) [1].

Q2: Why is a 2-minute interval used between pretreatment and this compound injection? A: This interval allows sufficient time for the opioid to circulate, bind to central nervous system receptors, and exert its analgesic effect before the noxious stimulus (this compound injection) occurs [6].

Q3: What are the primary advantages of using opioid pretreatment? A: The key advantages are:

  • High Efficacy: Opioids are one of the most effective pharmacological classes for preventing this response [4] [5].
  • Convenience: They do not require venous occlusion, simplifying the protocol [4] [5].
  • Dual Benefit: Some opioids like oxycodone can simultaneously reduce side effects from other induction drugs, such as etomidate-induced myoclonus [6].

References

reversing rocuronium neuromuscular blockade sugammadex

Author: Smolecule Technical Support Team. Date: February 2026

Sugammadex Reversal: Dosing, Monitoring & Protocols

For researchers designing studies on neuromuscular blockade (NMB) reversal, the tables below summarize key quantitative data on dosing and clinical context.

Table 1: Sugammadex Dosing Guide Based on Neuromuscular Monitoring

Depth of Block (Monitoring Result) Recommended Sugammadex Dose Key Findings from Recent Research
Moderate Block (TOF count ≥ 2) 2 mg/kg (manufacturer) Titration can use significantly less drug (median 1.0-1.5 mg/kg) without increasing residual paralysis risk [1].
Deep Block (TOF count < 2, PTC ≥1) 4 mg/kg (manufacturer) Titration can use significantly less drug (median 2.5-3.5 mg/kg) without increasing residual paralysis risk [1].
Titration Method 50 mg boluses every 5 min until TOF ratio ≥0.9 [1] Effective for all block depths; reduces total drug use and cost versus single bolus [1].

Table 2: Clinical Context & Evidence for Reversal Strategies

Clinical Scenario Preferred Reversal Strategy Evidence & Rationale
General Population (Quantitative monitoring available) Selective use: Sugammadex for deep block, Neostigmine for moderate block [2] Protocol resulted in 0% incidence of post-op residual NMB. Selective use reduced drug costs by 41% vs. universal sugammadex [2].
Renal Impairment (eGFR < 60 mL/min) Shift towards Rocuronium/Sugammadex [3] Use increased from 4.9% (2016) to 96.3% (2022) in moderate impairment, and to 86.9% in severe impairment, despite being non-standard practice historically [3].
Myasthenia Gravis (MG) This compound/Sugammadex (with caution) [4] Case reports exist of sugammadex failure (800 mg ineffective), with successful reversal by neostigmine. Highlights unpredictability and mandatory need for quantitative monitoring in MG patients [4].

Detailed Experimental Protocols

Here are methodologies you can adapt for your research on NMB reversal.

Protocol 1: Titrated vs. Bolus Sugammadex Administration

This protocol is based on a 2025 randomized controlled trial [1].

  • Objective: To compare the efficacy of a titrated dose of sugammadex versus the manufacturer-recommended single bolus for reversing this compound-induced NMB.
  • Patient Preparation: Enroll adults (ASA I-II) under general anesthesia with this compound. Apply standard monitoring (ECG, NIBP, SpO₂) and use an acceleromyograph (e.g., TOF-Watch SX) on the adductor pollicis with continuous TOF stimulation.
  • Intervention Groups:
    • Titrated Group: Administer an initial 50 mg sugammadex bolus. Repeat 50 mg every 5 minutes until the TOF ratio is consistently ≥0.9.
    • Recommended Group: Administer a single bolus of 2 mg/kg (if TOF count ≥2) or 4 mg/kg (if TOF count <2 with PTC ≥1).
  • Primary Outcome Measure: Total dose of sugammadex required to achieve a TOF ratio ≥0.9.
  • Secondary Outcomes: Incidence of residual paralysis (TOF ratio <0.9) in PACU, time from drug administration to recovery, and extubation time.
Protocol 2: Quantitative Monitoring-Guided Agent Selection

This protocol is based on a 2023 prospective cohort study [2].

  • Objective: To implement a protocol for managing this compound blockade and reversal, using quantitative monitoring to guide the choice of reversal agent.
  • Methods:
    • Induce and maintain NMB with this compound.
    • Use electromyography-based quantitative monitoring throughout.
    • At the end of surgery, assess the TOF ratio:
      • If TOF ratio is between 0.4 and 0.89, administer neostigmine (typically with glycopyrrolate).
      • If the block is deeper (TOF ratio <0.4), administer sugammadex.
    • Before extubation, confirm a TOF ratio ≥0.9 in all cases.
  • Data Collection: Record the incidence of postoperative residual NMB, the proportion of patients receiving each reversal agent, and pharmacoeconomic data.

Troubleshooting Common Research Scenarios

  • Scenario: Inadequate Reversal After Sugammadex

    • Assessment: Confirm with quantitative monitoring (TOF ratio). Do not rely on clinical signs alone [5].
    • Action: Consider redosing. In populations with special sensitivity (e.g., Myasthenia Gravis), be prepared to use neostigmine (2 mg) as a rescue agent, as sugammadex may unpredictably fail [4].
  • Scenario: High Inter-Patient Variability in Dose Response

    • Mitigation: Implement a titration protocol. This accounts for individual pharmacodynamic differences and can reduce total drug usage [1]. Ensure consistent, calibrated quantitative monitoring at the adductor pollicis.
  • Scenario: Managing Costs in Large-Scale Studies

    • Strategy: Adopt a selective reversal strategy. Using quantitative monitoring to guide the use of lower-cost neostigmine for moderate blocks and reserving sugammadex for deep blocks can significantly reduce total drug acquisition costs [2].

Experimental Workflow & Signaling Pathways

The following diagram illustrates the core experimental workflow for monitoring and reversing neuromuscular blockade, as described in the protocols.

NMB Reversal Experimental Workflow Start Start: Anesthetized Patient with this compound NMB Monitor Quantitative NMB Monitoring (TOF Watch SX) Start->Monitor Decision_TOF Evaluate TOF Count/Ratio Monitor->Decision_TOF Action_Moderate Moderate Block (TOF 0.4-0.89) Administer Neostigmine Decision_TOF->Action_Moderate TOF 0.4-0.89 Action_Deep Deep Block (TOF <0.4) Administer Sugammadex Decision_TOF->Action_Deep TOF < 0.4 Confirm Confirm TOF Ratio ≥ 0.9 Action_Moderate->Confirm Action_Deep->Confirm Confirm->Monitor No End Endpoint: Safe for Extubation/ Proceed with Experiment Confirm->End Yes

This workflow highlights the critical role of quantitative monitoring in guiding decision-making and ensuring a definitive endpoint for reversal.

Key Takeaways for Researchers

  • Quantitative Monitoring is Non-Negotiable: It is the cornerstone for accurate blockade assessment, guiding reversal agent choice, confirming recovery, and collecting reliable experimental data [4] [2] [5].
  • Titration is a Viable Strategy: Dosing sugammadex in small, incremental boluses (e.g., 50 mg) can significantly reduce the total quantity required without compromising efficacy, which is crucial for pharmacoeconomic studies [1].
  • Context Matters in Agent Selection: The choice between sugammadex and neostigmine can be strategically guided by the depth of the block, offering a balance between efficacy, safety, and cost in study designs [2].

References

neostigmine reversal rocuronium block recovery time

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Recovery Data Summary

The table below synthesizes key quantitative findings on recovery times from controlled studies, providing a basis for experimental comparison and benchmarking.

Study Population & Context Reversal Agent & Dose Mean Time to TOF ≥0.9 (minutes) Key Comparative Finding Citation
General elective surgery (Chinese subjects) Neostigmine (50 µg/kg) 9.1 5.7x slower than sugammadex [1]
General elective surgery (Caucasian subjects) Neostigmine (50 µg/kg) 6.7 4.8x slower than sugammadex [1]
Liver transplantation surgery Neostigmine (50 µg/kg) 34.6 ± 24.9 Significantly more variable and prolonged in complex surgery [2]
Clinical study (ASA I-II patients) Neostigmine (0.05 mg/kg) 12.4 ± 3.1 Extubation and PACU stay also significantly longer [3]
Visual vs. objective recovery Neostigmine (50 µg/kg) 13.3 ± 5.7 (to TOF≥0.9) "Unsafe period" (loss of visual fade to TOF≥0.9) was 10.3 min [4]

Abbreviations: TOF (Train-of-Four); PACU (Post-Anesthesia Care Unit); ASA (American Society of Anesthesiologists)

Mechanism of Action: Neostigmine vs. Sugammadex

Understanding the fundamental pharmacological differences is crucial for troubleshooting experimental outcomes. The diagram below illustrates the distinct pathways of the two main reversal agents.

G cluster_neostigmine Neostigmine Pathway (Indirect) cluster_sugammadex Sugammadex Pathway (Direct) node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow N1 Administration of Neostigmine N2 Inhibits Acetylcholinesterase (AChE) in the synapse N1->N2 N3 Increased Acetylcholine (ACh) concentration N2->N3 N4 Competes with Rocuronium for Nicotinic Receptors N3->N4 N5 Neuromuscular Transmission Restored N4->N5 S1 Administration of Sugammadex S2 Encapsulates Free This compound in Plasma S1->S2 S3 Creates Concentration Gradient S2->S3 S4 This compound dissociates from Receptor & is encapsulated S3->S4 S5 Neuromuscular Transmission Restored S4->S5 Start This compound Blockade (Neuromuscular Transmission Inhibited) Start->N1 Reversal Start->S1 Reversal

Key Pharmacological Differences:

  • Neostigmine: As an acetylcholinesterase inhibitor, it works indirectly by increasing the concentration of acetylcholine to compete with this compound at the nicotinic receptors. It does not remove this compound from the system [5] [3].
  • Sugammadex: This agent works directly by forming a tight, 1:1 complex with the this compound molecule itself, effectively removing it from circulation and creating a gradient that draws the drug away from the neuromuscular junction [5] [6].

Standardized Experimental Protocol for Reversal

For consistent and reproducible results in your studies, adhere to this detailed protocol derived from clinical research methodologies [1].

1. Pre-Study Setup

  • Subjects: Use approved animal models or human subjects with strict inclusion/exclusion criteria. Document demographics and health status.
  • Neuromuscular Monitoring: Calibrate a quantitative monitor (e.g., TOF-Watch SX) before administering any neuromuscular blocking agent (NMBA). Stabilize the signal with repetitive TOF stimulation for 3-4 minutes pre-rocuronium.
  • Anesthesia: Maintain standardized general anesthesia, typically with propofol and opioid infusion, to avoid interference with neuromuscular monitoring.

2. Neuromuscular Blockade Induction & Maintenance

  • Intubation Dose: Administer this compound 0.6 mg/kg as a fast IV bolus.
  • Maintenance: Provide additional doses of 0.1–0.2 mg/kg or use a continuous infusion to maintain the desired depth of block (e.g., T1 < 10% of baseline).

3. Reversal Agent Administration & Endpoints

  • Trigger Point: Administer the reversal agent at the reappearance of the second twitch (T2) in the TOF pattern, indicating a moderate block.
  • Dosing:
    • Neostigmine: 50 µg/kg (or 0.05 mg/kg) IV, co-administered with an anticholinergic like glycopyrrolate (10 µg/kg) or atropine to mitigate muscarinic side effects [2] [1] [3].
    • Reference: Sugammadex 2 mg/kg IV.
  • Primary Efficacy Endpoint: The time from the start of reversal agent administration to recovery of the TOF ratio to 0.9. Continuously record data until this endpoint is reached.

Troubleshooting Common Experimental Issues

Issue 1: Prolonged or Unpredictable Recovery Time with Neostigmine

  • Potential Cause: The depth of the block was too profound at the time of reversal. Neostigmine is only effective if recovery has already commenced (at least 1-2 post-tetanic counts or 2 TOF twitches) [5].
  • Solution: Ensure precise neuromuscular monitoring. Time the administration of neostigmine strictly at the T2 trigger point. Note that even at the correct depth, neostigmine takes at least 8 minutes to achieve its maximal effect, and full recovery can be variable [5] [4].

Issue 2: Residual Neuromuscular Blockade After Reversal

  • Potential Cause: Incomplete antagonism by neostigmine, which has a ceiling effect. This is a known risk factor for postoperative complications [5] [3].
  • Solution:
    • Confirm recovery with objective, quantitative monitoring (TOF ratio ≥0.9) before concluding the experiment or extubating. Do not rely on clinical signs or subjective fade detection with a peripheral nerve stimulator, as these are unreliable [4].
    • Be aware that factors like hypothermia (body temp < 35°C), acidosis (pH < 7.30), and concurrent use of certain antibiotics can potentiate blockade and delay reversal [2].

Issue 3: Hemodynamic Instability or Adverse Events

  • Potential Cause: Neostigmine's muscarinic effects, even when co-administered with an anticholinergic, can cause bradycardia, increased secretions, or bronchospasm [5] [3].
  • Solution: Monitor heart rate and secretions closely. The co-administration of glycopyrrolate or atropine is mandatory. These side effects contribute to its inferior safety profile compared to sugammadex in some studies [3].

References

rocuronium anaphylaxis allergic reaction management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the incidence of rocuronium-induced anaphylaxis? The incidence of perioperative anaphylaxis in general is estimated to be between 1 in 10,000 to 1 in 20,000 anesthetic procedures [1]. Neuromuscular blocking agents (NMBAs) are the most common cause, responsible for 62% of anesthesia-related anaphylaxis cases [1]. One study reported the incidence for this compound specifically to be 1:2,499 [1].

  • What are the common clinical signs and how are they graded? Clinical signs can vary widely. The Ring and Messmer scale is the most widely accepted tool for grading severity [2]. The table below summarizes the grading system and observed frequencies from a large audit (NAP6) [2].

    | Grade | Clinical Severity | Key Clinical Manifestations | Reported Frequency (NAP6) | | :--- | :--- | :--- | :--- | | I | Cutaneous | Skin signs only (erythema, urticaria) | Not specified for grade I/II | | II | Measurable, not life-threatening | Tachycardia, hypotension, cough, nausea | Not specified for grade I/II | | III | Life-threatening | Cardiovascular collapse, severe bronchospasm | ~90% of reported cases | | IV | Cardiac/Respiratory arrest | Cardiac and/or respiratory arrest | ~10% of reported cases |

    > Important Note: Up to 10% of cases may present without cutaneous manifestations (e.g., no rash or hives), making recognition challenging. Cardiovascular collapse may be the sole presenting sign [3].

  • What is the underlying pathophysiology? this compound-induced anaphylaxis is primarily an IgE-mediated (Type I) immediate hypersensitivity reaction [2]. In a sensitized individual, this compound cross-links specific IgE antibodies bound to mast cells and basophils, triggering the release of pre-formed (e.g., histamine, tryptase) and newly synthesized inflammatory mediators (e.g., leukotrienes, prostaglandins) [2]. These mediators cause the systemic effects of anaphylaxis. Alternative, non-IgE-mediated pathways (e.g., direct mast cell activation via MRGPRX2 receptors) have also been proposed [2] [3].

    The following diagram illustrates the primary IgE-mediated pathway:

G A Initial Exposure (Sensitization) B IgE Antibody Production A->B C IgE binds to FcεRI receptors on Mast Cells/Basophils B->C D Re-exposure to this compound C->D E Allergen cross-links IgE receptors D->E F Mast Cell/Basophil Degranulation E->F G Release of Mediators: - Histamine - Tryptase - Leukotrienes F->G H Clinical Anaphylaxis: - Vasodilation (Hypotension) - Bronchospasm - Increased Vascular Permeability G->H

  • How is this compound anaphylaxis managed acutely? The cornerstone of immediate management includes [2] [4]:

    • Stop the trigger: Immediately discontinue administration of this compound and any other potential allergens.
    • Call for help.
    • Maintain airway and administer 100% oxygen.
    • Fluid resuscitation: Give a rapid intravenous crystalloid bolus (e.g., 500-1000 mL).
    • Epinephrine (Adrenaline) is the first-line drug:
      • Dose: For hypotension or bronchospasm, administer 50-100 mcg (0.05-0.1 mg) IV for Grade III/IV reactions. This can be repeated or followed by an infusion (e.g., 0.05-0.2 mcg/kg/min) [2] [4].
    • Adjuncts: Consider bronchodilators (e.g., inhaled beta-2 agonists) for persistent bronchospasm and corticosteroids to prevent biphasic reactions.
  • What is the evidence for using sugammadex as a rescue therapy? Sugammadex, a modified gamma-cyclodextrin, is a selective reversal agent for this compound. It encapsulates the this compound molecule, forming a stable complex and preventing it from binding to the nicotinic acetylcholine receptor [1] [5] [4]. Multiple case reports describe its successful use as an adjunct to standard therapy, with hemodynamic improvement observed shortly after administration [1] [4] [3].

    • Proposed Mechanism: By rapidly removing free, unbound this compound from the circulation, sugammadex may prevent further activation of the anaphylactic cascade [3].
    • Reported Dosing: Doses used in case reports range from 4 mg/kg to 16 mg/kg [4] [3]. A common reported dose is 200 mg (approximately 4 mg/kg) [1] [4].
    • Theoretical Dose Calculation: Based on a 1:1 molar ratio, 3.57 mg of sugammadex is theoretically required to encapsulate 1 mg of this compound [3].
  • How is the culprit agent confirmed after the event? Post-operative diagnosis relies on a combination of tests [1] [2] [4]:

    • Serum Tryptase: Measure levels during the reaction (30-120 min after onset) and a baseline level (e.g., 24 hours later). An elevated acute tryptase supports mast cell activation.
    • Skin Testing: Intradermal skin tests (IDT) or skin prick tests (SPT) are the gold standard. They are typically performed 3-6 weeks after the reaction to avoid false negatives.
    • In vitro Tests: The basophil activation test (BAT) can detect this compound-specific basophil activation and is useful when skin testing is not feasible [3].

Experimental Protocols for Researchers

Protocol 1: Intradermal Skin Testing (IDT)

This protocol is adapted from methods described in clinical case reports [1] [4].

  • Objective: To identify IgE-mediated hypersensitivity to this compound and other NMBAs in a patient who experienced a perioperative anaphylactic event.
  • Materials:
    • Stock solution of this compound bromide (10 mg/mL).
    • Sterile normal saline for dilution.
    • Positive control: Histamine solution (e.g., 1 mg/mL or 0.1 mg/mL).
    • Negative control: Sterile normal saline.
    • Tuberculin syringes (1 mL) with 26-30 gauge needles.
    • Timer and ruler (mm).
  • Method:
    • Timing: Perform the test 4-6 weeks after the anaphylactic episode.
    • Drug Dilution: Prepare a 1:100 dilution of this compound (resulting in 0.1 mg/mL) using sterile normal saline [1]. Further dilutions (e.g., 1:1000) may be tested if the initial test is positive to determine threshold.
    • Injection: Inject 0.02-0.05 mL of the diluted this compound, positive control, and negative control intradermally on the volar aspect of the forearm, creating a small bleb.
    • Reading: Assess the injection sites at 15-20 minutes.
      • A positive reaction is typically defined as a wheal diameter ≥ 3 mm larger than the negative control and/or the presence of pseudopodia with surrounding erythema [4].
  • Safety Considerations: Resuscitation equipment and drugs (especially epinephrine) must be immediately available due to the risk of provoking a systemic reaction.
Protocol 2: Basophil Activation Test (BAT)

This in vitro protocol is based on its use in confirming this compound allergy in clinical cases [3].

  • Objective: To detect this compound-specific activation of basophils from a patient's whole blood sample.
  • Materials:
    • Fresh whole blood sample from the patient (and an atopic control, if possible) collected in heparin or EDTA tubes.
    • This compound bromide solution.
    • Stimulation buffer.
    • Anti-human IgE antibody (positive control).
    • Stimulation buffer alone (negative control).
    • Antibody cocktail for flow cytometry: e.g., anti-CD63, anti-CD203c, anti-CCR3, anti-IgE.
    • Flow cytometer.
  • Method:
    • Stimulation: Incubate 100 μL of whole blood with various concentrations of this compound, positive control, and negative control for 15-30 minutes at 37°C.
    • Staining: Add the antibody cocktail and incubate in the dark.
    • Erythrocyte Lysis and Fixation: Process the samples using a standard lyse/wash protocol.
    • Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze basophils by gating on CCR3+ and/or IgE+ cells.
    • Interpretation: The test is considered positive if there is a significant increase in the percentage of activated basophils (e.g., CD63+ and/or CD203c+) in the this compound-stimulated sample compared to the negative control. A stimulation index (SI) >2 is often used as a cutoff [3].

The following workflow summarizes the diagnostic confirmation process:

G Start Suspected Anaphylactic Event A Acute Phase Sampling: Serum Tryptase (30-120 min) Start->A B Convalescent Phase (3-6 weeks post-event) A->B C Skin Testing (Intradermal) B->C D In vitro Testing (e.g., Basophil Activation Test) B->D E Confirm Diagnosis & Identify Cross-reactivity C->E D->E

Quantitative Data Summary for Pre-clinical Assessment

The following table consolidates key quantitative data from the literature for risk assessment and study design.

Data Point Value Context / Source
Overall Incidence (Anesthesia) 1:10,000 - 1:20,000 Estimated range [1]
NMBA Contribution 62% Of anesthesia-related anaphylaxis [1]
This compound Incidence 1:2,499 Compared to 1:22,451 for atracurium [1]
Mortality Rate 3.8% - 4% French & UK data [2]
Cases without Skin Signs ~10% Can exceed 20% for this compound-specific cases [1] [3]
Common Clinical Grade Grade III (90%) UK NAP6 audit data [2]
Sugammadex Dose (Reported) 4 - 16 mg/kg Range from case reports [3]
Theoretical Molar Ratio 1:1 (Sugammadex:this compound) 3.57 mg sugammadex per 1 mg this compound [3]

References

Pharmacological Prevention of Rocuronium-Induced Withdrawal Movements

Author: Smolecule Technical Support Team. Date: February 2026

Rocuronium-induced withdrawal movement (RIRM) is a common clinical issue, with an overall incidence rate of up to 74% [1]. The movement is not a reflex to pain but a nociceptive-induced withdrawal reaction that can be prevented with appropriate pharmacological pretreatment [2] [1].

The table below summarizes the efficacy of various pharmacological interventions based on a meta-analysis of randomized controlled trials.

Intervention Risk Ratio (RR) for RIRM 95% Confidence Interval Efficacy Notes
Opioids (General) 0.16 0.09 – 0.29 Most effective category [1].
Alfentanil - - Time interval critical; see dosing table below [2].
Remifentanil - - Effective via target-controlled infusion; EC50 varies by population [3].
Lidocaine 0.47 0.35 – 0.64 Effective alternative [1].
Lidocaine + Venous Occlusion 0.40 0.32 – 0.49 Slightly enhanced efficacy with occlusion [1].
Ketamine 0.41 0.22 – 0.77 Effective alternative [1].
Sodium Bicarbonate (Mixed) 0.15 0.06 – 0.34 Highly effective when mixed directly with this compound [1].

Key Pretreatment Agent Protocols and Data

For the most effective agents—opioids—specific dosing and timing data are critical for experimental design.

Alfentanil Pretreatment

The probability of preventing RIRM is highly dependent on the time interval between alfentanil and this compound administration, with significant differences observed between sexes. Alfentanil 15 μg/kg was administered before this compound 0.6 mg/kg [2].

Patient Group TimeAR50 (Probit Analysis) 95% CI TimeAR95 (Probit Analysis) 95% CI
Male 4.7 s 1.2 – 7.6 s 10.6 s 7.7 – 25.3 s
Female 20.3 s 7.7 – 26.1 s 35.0 s 28.1 – 95.5 s
Remifentanil Pretreatment

Remifentanil is effective when administered via target-controlled infusion (TCI). The required effect-site concentration (EC50) to prevent RIRM in 50% of patients varies across populations [3].

Patient Group Remifentanil EC50 95% CI
Children (6-12 yrs) 2.8 ng/ml 2.1 – 3.5 ng/ml
Female Adults (20-60 yrs) 2.3 ng/ml 1.3 – 3.2 ng/ml
Male Adults (20-60 yrs) 1.8 ng/ml 1.3 – 2.2 ng/ml
Elderly (>65 yrs) 0.5 ng/ml 0.2 – 0.8 ng/ml

Experimental Workflow for Assessing RIRM Interventions

The following diagram outlines a standardized experimental protocol for evaluating the efficacy of interventions to prevent this compound-induced withdrawal movements, based on methodologies used in clinical studies [2] [3].

workflow start Patient Preparation & Consent group Stratify by Age/Gender start->group monitor Apply Standard Monitors (ECG, SpO₂, NIBP) group->monitor baseline Record Baseline Hemodynamics monitor->baseline preoxy Pre-oxygenation baseline->preoxy anesthesia Induce General Anesthesia (e.g., Propofol) preoxy->anesthesia intervention Administer Test Intervention (e.g., Opioid TCI) anesthesia->intervention This compound Administer this compound 0.6 mg/kg intervention->this compound assess Blinded Assessment of Withdrawal Movement (4-point scale) This compound->assess analyze Data Analysis (e.g., Dixon's Up-and-Down) assess->analyze

Key Methodology Notes:

  • Anesthesia Induction: Studies typically use propofol for loss of consciousness before this compound administration [2] [3].
  • Blinded Assessment: A researcher blinded to the pretreatment intervention should assess the withdrawal response using a standardized 4-point scale [2] [3]. A grade of 2 or higher is often defined as a significant "response" [3].
  • Dosing Determination: The Dixon's up-and-down method is a robust statistical approach for determining the effective dose (ED50) or concentration (EC50) of a pretreatment drug. The dose for each subsequent subject is determined by the response (movement/no movement) of the previous one [2] [3].

FAQs for Researchers

Q1: What is the proposed mechanism behind this compound-induced withdrawal movements? The mechanism is not fully understood but is believed to be a chemical irritation mediated by the direct activation of C-nociceptors in the venous endothelium, rather than a classic allergic reaction. This is supported by the high efficacy of targeted pharmacological pretreatments that modulate pain pathways [1] [3].

Q2: Why is there a significant gender difference in the effective timing for alfentanil? The research shows a significantly longer required interval between alfentanil and this compound for females (TimeAR50 of 20.3 s) compared to males (TimeAR50 of 4.7 s). The study authors concluded that the pharmacodynamic effects of alfentanil itself may differ between sexes, but the exact physiological or hormonal reasons remain a subject for further investigation [2].

Q3: Are there any special considerations for pediatric or geriatric populations? Yes, population pharmacokinetics and pharmacodynamics are crucial. For example, elderly patients require a much lower EC50 of remifentanil (0.5 ng/ml), likely due to age-related changes in volume of distribution and clearance. Conversely, children require a higher EC50 (2.8 ng/ml), necessitating adjusted dosing strategies in these distinct groups [3].

References

Comprehensive Comparative Guide: Rocuronium vs. Vecuronium

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Comparative Pharmacodynamics

The following table summarizes the key comparative pharmacodynamic and clinical properties of rocuronium and vecuronium, synthesized from the analyzed studies.

Table 1: Pharmacodynamic and Clinical Profile Comparison

Parameter This compound Vecuronium
Onset of Action Fast (approx. 45-60 seconds) [1] [2] Moderate (approx. 90-120 seconds) [1] [3]
Clinical Duration Intermediate (20-35 min with 0.6 mg/kg) [2] Intermediate (25-40 min to 25% recovery) [3]
Hemodynamic Stability Cardiostable (no significant impact on HR or BP) [2]; Transient HR increase at 1-5 min [4] Cardiostable (no vagolytic effects) [3] [5]; No statistically significant HR change [4]
Mean Arterial Pressure (MAP) Transient decrease at 1 min post-administution [4] No statistically significant change at any time [4]
Potency (ED95) 0.3 mg/kg [2] Approximately 0.05 mg/kg [6]
Reversal Agent Sugammadex (highly effective) [7] [8] Sugammadex (highly effective) [7] [5]; Neostigmine [3] [5]
Cumulative Effect Minimal [4] [6] Minimal with single doses; possible with prolonged infusion due to active metabolites [3] [5]

Detailed Experimental Data on Hemodynamics and Duration

Hemodynamic Stability in General Surgery

A 2016 prospective, randomized cohort study by Anesth Essays Res provides direct comparative data on intraoperative hemodynamics [4].

  • Methodology: 100 patients under general anesthesia were randomized to receive either 0.6 mg/kg this compound (Group A) or 0.1 mg/kg vecuronium (Group B). Hemodynamic parameters (Heart Rate and Mean Arterial Pressure) were monitored before drug administration and at 1, 5, 10, 15, and 20 minutes after administration [4].
  • Key Findings on Heart Rate (HR):
    • This compound: Caused a statistically significant increase in HR at 1 minute (83.76 ± 10.37 bpm) and 5 minutes (86.8 ± 9.98 bpm) after administration. The HR gradually declined toward normal, and changes were not significant beyond 10 minutes [4].
    • Vecuronium: Showed no statistically significant change in HR at any monitored time point [4].
  • Key Findings on Mean Arterial Pressure (MAP):
    • This compound: Resulted in a statistically significant decrease in MAP at 1 minute after administration (96.68 ± 7.57 mm Hg), which later showed a gradual increasing trend [4].
    • Vecuronium: Demonstrated no statistically significant change in MAP at any time [4].
Hemodynamic Stability in Cardiac Surgery

A 2020 prospective randomized study in Journal of Cardiac Critical Care TSS compared these agents in patients undergoing elective off-pump coronary artery bypass graft (CABG) surgery, a population where hemodynamic stability is critical [9].

  • Conclusion: The study concluded that this compound is a good alternative to vecuronium in cardiac surgery patients, as it is reasonably cardiostable and provides excellent intubating conditions [9].

Pharmacological Properties and Mechanisms

Mechanism of Action

Both this compound and vecuronium are aminosteroid, non-depolarizing neuromuscular blocking agents [3] [2]. They act by competitively binding to post-junctional nicotinic cholinergic receptors at the motor endplate, preventing acetylcholine from binding and initiating depolarization. This competition is reversible with acetylcholinesterase inhibitors or sugammadex [8] [3].

The following diagram illustrates the mechanism of action and reversal pathway.

G A Nondepolarizing NMBAs (this compound, Vecuronium) B Competitive Antagonism at Nicotinic ACh Receptors A->B Primary Mechanism C Prevention of Muscle Contraction F Reversal: Sugammadex C->F Pathway 2 D Reversal: Acetylcholinesterase Inhibitors (Neostigmine, Edrophonium) C->D Pathway 1 G Encapsulation of NMBA Removal from Receptors F->G Selective Binding B->C Result E Increased Synaptic [ACh] D->E E->B Competes with NMBA G->B Reduces Free [NMBA] Start Start Start->A

Pharmacokinetics and Metabolism

Table 2: Comparative Pharmacokinetic Profiles

Parameter This compound Vecuronium
Metabolism Hepatic (to 17-desacetyl-rocuronium, less active) [8] [2] Hepatic (to 3-desacetylvecuronium, 50-80% active) [3] [5]
Primary Elimination Liver (bile) [8] [2] Liver (bile) [3]
Renal Excretion ~30% [2] ~30% (unchanged drug and metabolites) [3] [5]
Half-Life 1.4 - 2.4 hours [2] 51 - 80 minutes [5]
Effect of Renal Impairment No significant prolongation; no dose adjustment needed [2] Prolonged effect with accumulation of active metabolite in failure [3] [5]
Effect of Hepatic Impairment Prolonged effect (half-life nearly doubled) [8] [2] Prolonged effect [3]

Key Clinical and Research Implications

  • Onset vs. Stability Trade-off: this compound offers a significant advantage in rapid sequence intubation due to its fast onset, making it a preferred alternative when succinylcholine is contraindicated [1] [2]. Vecuronium may be preferred in scenarios where absolute hemodynamic stability from the moment of administration is paramount, as it demonstrated no significant fluctuations in HR or MAP in the studied cohort [4].
  • Cumulation and Prolonged Use: For short procedures or single bolus doses, both drugs show minimal cumulative effects [4] [6]. However, for long-term infusion in the ICU, vecuronium poses a higher risk of prolonged paralysis due to the accumulation of its active metabolite, 3-desacetylvecuronium, particularly in patients with renal impairment [3] [5]. This compound, which lacks a highly active metabolite, may be more predictable in this context [6].
  • Reversal Strategies: The introduction of sugammadex provides a highly effective reversal pathway for both agents by forming a tight complex with the drug [7]. This has improved the safety profile of this compound, especially when used in high doses for rapid sequence intubation.

References

rocuronium sugammadex reversal vs neostigmine reversal

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Findings

For researchers, the methodology and outcomes of pivotal studies are critical. The following table outlines the design and results of key clinical trials comparing the two reversal agents.

Study Focus (Population) Intervention & Dosing Primary Outcome: Time to TOF ≥0.9 (Mean/Median) Key Findings

| Reversal of Profound Blockade (Multi-center) [1] | Sugammadex: 4.0 mg/kg at PTC 1-2 Neostigmine: 70 µg/kg + glycopyrrolate at PTC 1-2 | Sugammadex: 2.9 min (geometric mean) Neostigmine: 50.4 min (geometric mean) | Sugammadex provided significantly faster reversal from profound block (p<0.0001). 97% of sugammadex patients recovered within 5 minutes. | | Reversal in Chinese & Caucasian Subjects (Multi-center) [2] | Sugammadex: 2 mg/kg at T2 reappearance Neostigmine: 50 µg/kg + atropine at T2 reappearance | Sugammadex (Chinese): 1.6 min Neostigmine (Chinese): 9.1 min Sugammadex (Caucasian): 1.4 min Neostigmine (Caucasian): 6.7 min | Sugammadex led to ~5.7 times faster recovery in Chinese subjects and was well-tolerated in both ethnicities. | | Protocol-Guided Reversal (Orthopedic/Abdominal Surgery) [3] | Protocol: Qualitative monitoring. Neostigmine if no fade detected; Sugammadex for deeper blocks. | Not a primary outcome. | The protocol resulted in a very low incidence of postoperative residual neuromuscular blockade (PRNB) of 3%, demonstrating the effectiveness of selective reversal. | | Reversal in Asthmatic Patients [4] | Sugammadex: 4 mg/kg Neostigmine: 0.05 mg/kg + atropine | Sugammadex: 2.5-3 min Neostigmine: 21-25.3 min | Sugammadex showed a highly significant shorter reversal time. Benefits deemed superior in asthmatic patients due to avoidance of cholinergic stimulation. |

Mechanisms of Action

The fundamental difference between the two drugs lies in their mechanisms of action, which is the primary reason for the disparity in their efficacy and speed.

The following diagram illustrates the distinct pathways through which sugammadex and neostigmine achieve neuromuscular block reversal.

G Start Rocuronium molecules bound to Nicotinic Receptors Mech1 Sugammadex Administration Start->Mech1 Mech2 Neostigmine Administration Start->Mech2 Action1 1. Encapsulates free This compound in plasma 2. Creates concentration gradient 3. Draws this compound out of neuromuscular junction Mech1->Action1 Action2 1. Inhibits Acetylcholinesterase (AChE) 2. Increases Acetylcholine (ACh) levels 3. Competes with this compound for receptor sites Mech2->Action2 Result1 Rapid & Direct Reversal (TOF ≥0.9 in minutes) Effective at any depth of block Action1->Result1 Result2 Slower & Indirect Reversal (TOF ≥0.9 in >10 min) Ineffective for profound block Action2->Result2

Key Considerations for Clinical & Research Settings

  • Strategic Use of Both Agents: A 2023 study demonstrated that a protocol using qualitative monitoring to guide the selective use of sugammadex (for deeper blocks) or neostigmine (when no fade is detected) can achieve a very low incidence of Postoperative Residual Neuromuscular Blockade (PRNB) of 3% [3]. This suggests a cost-effective model that reserves sugammadex for situations where neostigmine is ineffective or slow.
  • Special Populations: Sugammadex shows particular benefit in high-risk patients, such as those with asthma, where neostigmine's cholinergic effects (e.g., bronchospasm, increased secretions) are undesirable [4]. It is also critical in procedures like thyroid surgery with neural monitoring [5] and neurointerventions [6], where rapid, predictable recovery is essential.
  • Safety Profile: While sugammadex is generally well-tolerated with a lower incidence of adverse events like bradycardia and PONV, clinicians and researchers must be aware of the potential for hypersensitivity reactions [7] [8]. A meta-analysis has confirmed that neostigmine, when properly administered with an anticholinergic, is also safe and effective for routine reversal [9].

References

rocuronium cost effectiveness analysis surgical procedures

Author: Smolecule Technical Support Team. Date: February 2026

Cost and Cost-Effectiveness Comparisons

The following table synthesizes data from various studies that directly compare costs or perform cost-effectiveness analyses on rocuronium and its alternatives.

Agent Compared Clinical Context Key Findings on Cost/Cost-Effectiveness Supporting Experimental Data & Source
Atracurium Anesthesia in laboratory pigs (2025 study) This compound was more cost-effective. While the maintenance infusion rate (mg/kg/h) for atracurium was ~40% lower, its total cost (CFH/kg/h) was significantly higher [1]. Prospective, blinded, randomized, crossover study (n=12): Equipotent doses were determined by titrating infusion to maintain a Train-of-Four (TOF) count. Costs were calculated and compared using the Wilcoxon signed rank test [1].
Atracurium, Cisatracurium, Vecuronium Operating room (2000 study) Atracurium was the cheapest per surgery. The analysis found no significant cost difference between this compound, cisatracurium, and vecuronium, but all were more expensive than atracurium [2]. Retrospective chart review (n=151): A cost analysis was performed from the hospital's perspective. A multiple linear regression was conducted to isolate the cost of the drugs, adjusting for other factors [2].
Spontaneous Recovery & Neostigmine Reversal Reversal of neuromuscular blockade (2010 analysis) Sugammadex (Bridion) was cost-effective vs. neostigmine. Despite a higher acquisition cost, sugammadex reduced costs associated with complications (e.g., hypoxia: 7.9% vs. 13.5%) and residual blockade, making it cost-effective [3]. Economic model analysis: A cost-effectiveness analysis used a model that incorporated clinical outcomes, including rates of residual neuromuscular blockade and associated complications [3].
Succinylcholine Rapid Sequence Induction (RSI) (2015 Cochrane Review) Succinylcholine was clinically superior for excellent intubation conditions. this compound is an alternative when succinylcholine is contraindicated, but its longer duration can be a disadvantage in brief procedures [4] [5]. Meta-analysis of 50 RCTs (n=4,151 participants): Intubating conditions were assessed and graded as "excellent" or "clinically acceptable." The relative risk (RR) was calculated using a random-effects model [4] [5].

Detailed Experimental Protocols

For researchers designing similar studies, here are the methodologies from key analyses cited above.

  • Protocol for Management and Reversal of this compound Block [6]

    • Study Design: Prospective descriptive cohort study.
    • Dosing: this compound administration was guided by surgical requirements and based on ideal body weight, with dose reductions for women and/or patients over 55 years.
    • Monitoring: Anesthesia providers used qualitative monitoring (tactile assessment of TOF response via a peripheral nerve stimulator).
    • Reversal Protocol: Neostigmine was administered if no fade was detected in the TOF response. Deeper blocks were reversed with sugammadex.
    • Primary Outcome: Incidence of Postoperative Residual Neuromuscular Blockade (PRNB), defined as a normalized TOF ratio (nTOFR) < 0.9 upon arrival in the Post-Anesthesia Care Unit (PACU).
  • Equipotent Dosing Study in Pigs [1]

    • Study Design: Prospective, blinded, randomized, crossover trial.
    • Method: For each drug, the infusion rate was adjusted using an up-and-down titration method to maintain a TOF count between 3 and 4. This established the equipotent maintenance infusion rate for each agent.
    • Cost Calculation: The cost per kg per hour was calculated based on the equipotent infusion rates and the drug prices within the Swiss healthcare system.

The workflow for the this compound management and reversal protocol can be visualized as follows:

start Patient Receives this compound monitor Qualitative TOF Monitoring start->monitor decision Assess TOF Count & Fade monitor->decision no_fade No Fade Detected decision->no_fade No Fade fade Fade Detected (Deeper Block) decision->fade Fade Present reverse_neostigmine Reverse with Neostigmine no_fade->reverse_neostigmine reverse_sugammadex Reverse with Sugammadex fade->reverse_sugammadex outcome Assess for PRNB (TOFR < 0.9 in PACU) reverse_neostigmine->outcome reverse_sugammadex->outcome

Critical Analysis for Researchers

When evaluating the cost-effectiveness of this compound for your own protocols or research, consider these key factors derived from the evidence:

  • Context is Crucial: The 2000 analysis [2] and the 2025 animal study [1] reached different conclusions about the cheapest agent. This highlights that the "most cost-effective" choice depends heavily on the clinical scenario (e.g., species, surgical duration) and local drug pricing.
  • Factor in Reversal Costs: The acquisition cost of this compound is only one part of the equation. As shown in [6] and [3], the strategy for reversing its effects is a major driver of overall cost-effectiveness. Protocols using quantitative monitoring and selective sugammadex for deeper blocks can significantly reduce costly complications from PRNB.
  • Weigh Onset vs. Duration: For Rapid Sequence Induction (RSI), the evidence is clear that succinylcholine provides statistically superior intubation conditions [4] [5]. This compound (especially at a dose of 1.2 mg/kg) is a viable alternative, but its longer duration of action may be a disadvantage for short procedures.

The available data provides a strong foundation for comparison, though some economic analyses are several years old. Local drug acquisition costs and institutional protocols for reversal agents will be critical for a precise, current cost-effectiveness calculation.

References

rocuronium clinical outcomes postoperative complications

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Outcomes of Muscle Relaxants

The table below summarizes key clinical outcomes for rocuronium compared to succinylcholine and cisatracurium, based on recent clinical studies and meta-analyses.

Comparison & Study Type Primary Outcomes Key Secondary Outcomes Patient Population

| This compound vs. Succinylcholine [1] [2] [3] (Cochrane Meta-analysis & RCTs) | • Excellent Intubating Conditions: Succinylcholine superior (RR 0.86, 95% CI 0.81-0.92) [1]. • Onset of Paralysis: Succinylcholine significantly faster (65 sec) vs. This compound 0.9 mg/kg (102 sec) [2] [3]. | • First-Attempt Success & Severe Complications: No significant difference in critically ill patients [4]. • MgSO₄ Pretreatment: With this compound 0.9 mg/kg, improves intubation conditions vs. This compound alone and speeds onset to 82 sec [2] [3]. | Adults requiring RSI in operating rooms, emergency departments, or ICUs [1] [4]. | | This compound/Sugammadex vs. Cisatracurium/Neostigmine [5] [6] (Retrospective Cohort Studies) | • Postop Pulmonary Complications (PPCs): Conflicting results.

  • Lower PPCs with this compound/sugammadex in TA-TAVI surgery (45.1% vs. 61.6%) [6].
  • Higher PPCs with this compound/sugammadex in Chronic Kidney Disease patients [5]. | • Respiratory Failure: Higher risk with this compound/sugammadex in CKD (RR 1.98) [5]. • Extubation Time & Hospital Stay: Shorter with this compound/sugammadex in TA-TAVI [6]. • 30-Day Mortality: Higher with this compound/sugammadex in CKD (RR 1.31) [5]. | • TA-TAVI surgery patients [6]. • Patients with Chronic Kidney Disease (CKD) [5]. |

Detailed Experimental Protocols and Methodologies

To critically appraise the data, understanding the design of the key experiments is crucial.

Cochrane Meta-Analysis: this compound vs. Succinylcholine for RSI [1]
  • Objective: To determine if this compound creates intubating conditions comparable to succinylcholine during Rapid Sequence Induction (RSI).
  • Methods:
    • Design: Systematic review and meta-analysis of Randomized Controlled Trials (RCTs).
    • Search: Covered CENTRAL, MEDLINE, and EMBASE up to February 2015. The review included 50 RCTs with 4,151 participants.
    • Intervention: this compound (minimum dose 0.6 mg/kg) compared to succinylcholine (minimum dose 1 mg/kg).
    • Outcomes: The primary outcome was the risk ratio (RR) for achieving "excellent" and "clinically acceptable" intubating conditions.
  • Key Limitation: A high incidence of detection bias was noted, as the fasciculations caused by succinylcholine could unblind the outcome assessors.
RCT: this compound with Magnesium Sulphate Pretreatment [2] [3]
  • Objective: To compare the onset of paralysis and intubation conditions of this compound (0.9 mg/kg) with magnesium sulphate pretreatment against standard succinylcholine and this compound alone.
  • Methods:
    • Design: Prospective, single-centre, double-blinded, parallel-arm RCT.
    • Participants: 135 patients, ASA I-II, aged 18-60.
    • Groups:
      • Group S: Succinylcholine 1 mg/kg.
      • Group R: this compound 0.9 mg/kg.
      • Group MgR: Magnesium sulphate 60 mg/kg infusion, followed by this compound 0.9 mg/kg.
    • Outcomes:
      • Primary: Time to onset of paralysis (disappearance of 3 twitches in Train-of-Four (TOF)).
      • Secondary: Intubation conditions scored by ease of laryngoscopy, vocal cord position, and reaction to cuff inflation.
  • Blinding: The intubating anesthesiologist was called in after succinylcholine-induced fasciculations had subsided to maintain blinding.
Retrospective Cohort: this compound vs. Cisatracurium in CKD [5]
  • Objective: To compare acute cardiopulmonary complications between this compound/sugammadex and cisatracurium/neostigmine in patients with Chronic Kidney Disease (CKD).
  • Methods:
    • Design: Retrospective propensity-matched study using the TriNetX database.
    • Cohorts:
      • Cohort A (n=95,740): CKD patients given this compound and reversed with sugammadex.
      • Cohort B (n=10,708): CKD patients given cisatracurium and reversed with neostigmine.
    • Matching: Groups were propensity-matched for age, ethnicity, comorbidities (e.g., heart disease, COPD), and CKD stage.
    • Outcomes: Analyzed risk of respiratory failure, heart failure, and 30-day mortality within 7 days of drug administration (30 days for mortality).

Pharmacological and Decision-Making Considerations

The clinical outcomes are deeply rooted in the pharmacology of the drugs and reversal agents. The following diagram illustrates the core mechanism of action and the crucial reversal pathways that impact recovery and complication risks.

G ACh Acetylcholine (ACh) nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds to MuscleContraction Muscle Contraction nAChR->MuscleContraction Triggers ROC This compound ROC->nAChR Competitively Blocks Sux Succinylcholine Sux->nAChR Depolarizes & Desensitizes Suga Sugammadex Suga->ROC Encapsulates Neo Neostigmine Neo->ACh Increases

Key Pharmacological Insights:

  • Mechanism of Action: this compound is a non-depolarizing agent that competitively blocks acetylcholine from binding to nicotinic receptors at the neuromuscular junction [7] [8]. In contrast, succinylcholine is a depolarizing agent that causes initial depolarization followed by prolonged desensitization of the receptor [5].
  • Reversal Agents: This is a critical differentiator. Sugammadex directly encapsulates this compound, rapidly removing it from the neuromuscular junction [7] [6]. Neostigmine, used to reverse cisatracurium, works indirectly by inhibiting acetylcholinesterase, increasing acetylcholine levels to out-compete the blocker. This mechanism can lead to muscarinic side effects (e.g., bradycardia, bronchospasm) that require co-administration of an anticholinergic like atropine [6].
  • Impact on Complications: The superior reversal profile of sugammadex is likely responsible for the reduced residual paralysis, faster extubation, and lower PPCs seen in the general surgical TA-TAVI study [6]. Conversely, in CKD patients, the renal excretion of both this compound and sugammadex may lead to drug accumulation and inadequate reversal, explaining the higher complication rates [5]. Cisatracurium, eliminated independently of renal function via Hofmann elimination, is a safer choice in this population [5].

Key Takeaways for Clinical & Research Decisions

  • For Rapid Sequence Intubation (RSI): Succinylcholine remains the gold standard for the fastest onset and best intubating conditions [1]. This compound (especially at higher doses of 1.0-1.2 mg/kg) is an effective alternative when succinylcholine is contraindicated [8]. Magnesium sulphate pretreatment is a promising strategy to improve the onset and quality of this compound-induced paralysis [2] [3].
  • For Postoperative Complication Risk: The choice is context-dependent. The This compound-sugammadex combination generally offers faster, more predictable recovery and may reduce PPCs in many surgical populations [6]. However, in patients with significant renal impairment (CKD), cisatracurium-neostigmine appears to be the safer option with a lower risk of severe cardiopulmonary complications and mortality [5].
  • Future Research Needs: The conflicting data on PPCs, especially in high-risk subgroups, underscores the need for large, prospective, randomized controlled trials (RCTs) to establish definitive evidence [5].

References

rocuronium international consensus monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Neuromuscular Blockade Monitoring Guidelines

The following table summarizes quantitative monitoring recommendations from major anesthesiology societies, which are critical for objectively comparing drug performance and minimizing complications like residual neuromuscular blockade.

Aspect Recommendation Supporting Rationale / Data
General Principle Quantitative monitoring preferred over qualitative (clinical) assessment [1]. Clinical assessment is insensitive for detecting residual paralysis [1].
Primary Method Use Train-of-Four (TOF) stimulation [2] [1]. Standardized method to assess depth of block; see Experimental Protocol section below.
Key Metric for Recovery Confirm a TOF ratio ≥ 0.9 before extubation [1]. TOF ratio <0.9 indicates residual neuromuscular blockade [1].
Preferred Monitoring Site Adductor pollicis muscle (via ulnar nerve stimulation) [1]. Correlates better with recovery of airway muscles; avoid ocular muscles [1].
Monitoring Deep Block Use Post-Tetanic Count when TOF count is zero [2]. Allows monitoring when no response to TOF stimulation is present [2].

Rocuronium vs. Alternatives: Performance Data

The table below provides a comparative summary of this compound against other neuromuscular blocking agents, based on clinical studies and trial data.

Drug (Class) Key Comparative Findings Clinical Context & Experimental Data
Succinylcholine (Depolarizing) Superior for excellent intubating conditions (RR 0.86, 95% CI 0.81-0.92) [3] [4]. Evidence Quality: Moderate (Cochrane Review of 50 RCTs, n=4,151) [3] [4]. Shorter duration is clinically superior for brief procedures where rapid spontaneous recovery is expected [3].
Cisatracurium (Non-depolarizing) Potentially safer profile in CKD patients [5]. Evidence Quality: Retrospective cohort study. In CKD patients, this compound+sugammadex associated with significantly higher risk of respiratory failure (RR 1.98), heart failure (RR 1.14), and 30-day mortality (RR 1.31) vs. cisatracurium+neostigmine [5].
This compound (Non-depolarizing) Fastest onset among non-depolarizing agents; intermediate duration; reversible with sugammadex [2] [6]. Dosing: Standard intubation dose 0.6 mg/kg; rapid-sequence intubation 1.0-1.2 mg/kg [2]. Onset at 0.6 mg/kg is 90-120 seconds; 1.0 mg/kg provides acceptable conditions in ~60 seconds [6].

Experimental Protocols for Monitoring

For researchers designing studies, here are detailed methodologies for key monitoring techniques.

Protocol for Train-of-Four Monitoring

This is the standard method for monitoring non-depolarizing blocks [1] [7].

  • Stimulation Parameters: Four consecutive 2 Hz electrical stimuli are delivered to a peripheral nerve (most commonly the ulnar nerve) [1] [7].
  • Measurement: The "TOF count" is the number of observable twitches (from 0 to 4). The "TOF ratio" (TOR) is calculated by dividing the amplitude of the fourth twitch (T4) by the amplitude of the first twitch (T1) [1].
  • Clinical Endpoints:
    • Deep Block: TOF count = 0 (no twitches observed) [7].
    • Adequate Recovery: TOF ratio ≥ 0.9, which must be confirmed before tracheal extubation [1].
Protocol for Electromyographic Single Twitch & Vocal Cord Correlation

A recent RCT investigated a novel method for predicting optimal intubation conditions [7].

  • Objective: To correlate the electromyographic (EMG) single twitch (ST) amplitude with vocal cord aperture.
  • Setup: After anesthesia induction, an EMG electrode is placed on the forearm to monitor the abductor digiti minimi muscle. A video laryngoscope is inserted to record the vocal cords [7].
  • Stimulation & Measurement: A single twitch stimulus (0.3 ms duration, frequency 0.1 Hz) is applied. The ST amplitude (in mV) and the vocal cord area (via video analysis) are simultaneously recorded after this compound administration [7].
  • Outcome: The study found a strong negative correlation (Pearson's coefficient up to -0.74) between ST amplitude and vocal cord opening, suggesting ST can predict intubation readiness [7].

Mechanistic Pathways and Workflow

The following diagrams illustrate the core concepts of neuromuscular blockade and monitoring.

G cluster_NMBA This compound Effect ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Motor Endplate) ACh->nAChR Depol Membrane Depolarization nAChR->Depol AP Muscle Action Potential Depol->AP Contraction Muscle Contraction AP->Contraction ND Competitive Antagonism ND->nAChR  Binds to nAChR  Prevents ACh binding

Diagram 1: Mechanism of Non-Depolarizing Block. This compound competitively inhibits acetylcholine at the nicotinic receptor, preventing depolarization and muscle contraction [2] [8].

G Start Patient Under Anesthesia Place Place NM Monitor (Ulnar Nerve/Adductor Pollicis) Start->Place Stim Apply TOF Stimulation (4 stimuli at 2 Hz) Place->Stim Assess Assess Response Stim->Assess Deep Deep Block (TOF Count = 0) Assess->Deep No twitches Moderate Moderate Block (TOF Count 1-3) Assess->Moderate 1-3 twitches Recover Recovery Phase (TOF Count = 4) Assess->Recover 4 twitches Extubate Confirm TOF Ratio ≥ 0.9 Safe for Extubation Recover->Extubate

Diagram 2: Clinical Monitoring Workflow. Standardized procedure for monitoring neuromuscular blockade depth and ensuring safe recovery using a peripheral nerve stimulator [2] [1].

Key Insights for Drug Development

  • Reversal Agents Matter: The safety profile of a neuromuscular blocking agent is intrinsically linked to its reversal agent. The finding of increased risks with this compound+sugammadex in CKD patients, compared to cisatracurium+neostigmine, highlights the need to study the drug-reversal pair as a system [5].
  • Beyond the Adductor Pollicis: Different muscles have varying sensitivity to NMBAs. Research into correlates for laryngeal muscles (like the single twitch method) can optimize intubation protocols and improve generalizability of study results [7].
  • Quantitative Monitoring is Non-Negotiable: Consensus strongly advocates for objective, quantitative monitoring (TOF ratio) over subjective assessment to reduce postoperative complications, a key endpoint for evaluating real-world drug performance [1].

References

×

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

529.40053318 Da

Monoisotopic Mass

529.40053318 Da

Heavy Atom Count

38

UNII

WRE554RFEZ

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 24 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 22 of 24 companies with hazard statement code(s):;
H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.82%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (77.27%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For inpatients and outpatients as an adjunct to general anesthesia to facilitate both rapid sequence and routine tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation.
Rocuronium is a non-depolarizing neuromuscular blocker widely used to produce muscle relaxation to help facilitate surgery and ventilation of the lungs in elective and emergent situations. Rocuonium is one of many non-depolarizing neuromuscular blockers available, but it has the advantage of being fast-acting and reversible.

Drug Classes

Breast Feeding; Lactation; Muscle Relaxants; Neuromuscular Nondepolarizing Agents

Pharmacology

Rocuronium Bromide is the bromide salt form of rocuronium, an intermediate-acting quaternary aminosteroid with muscle relaxant property. Rocuronium bromide competitively binds to the nicotinic receptor at the motor end plate, and antagonizes acetylcholine binding, which results in skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03A - Muscle relaxants, peripherally acting agents
M03AC - Other quaternary ammonium compounds
M03AC09 - Rocuronium bromide

Mechanism of Action

Rocuronium acts by competing for cholinergic receptors at the motor end-plate. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium. Rocuronium acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. Evidence also suggests that nondepolarizing agents can affect ACh release. It has been hypothesized that nondepolarzing agents bind to postjunctional ("curare") receptors and may therefore interfere with the sodium and potassium flux, which is responsible for depolarization and repolarization of the membranes involved in muscle contraction.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

119302-91-9

Absorption Distribution and Excretion

Poorly absorbed from the GI tract.
Studies of distribution, metabolism, and excretion in cats and dogs indicate that rocuronium is eliminated primarily by the liver.
0.3 L/kg [3 to <12 mos]
0.26 L/kg [1 to <3 yrs]
0.21 L/kg [3 to <8 yrs]
0.25 L/kg/hr [Adults (Ages 27 to 58 years)]
0.21 L/kg/hr [Geriatrics (>=65 yrs)]
0.16 L/kg/hr [Normal ewnal and hepatice function]
0.13 L/kg/hr [Renal transplant patients]
0.13 L/kg/hr [Hepatic dysfunction patients]
0.35 +/- 0.08 L/kg/hr [Pediatric Patients 3 to <12 mos]
0.32 +/- 0.07 L/kg/hr [Pediatric Patients 1 to 3 yrs]
0.44 +/- 0.16 L/kg/hr [Pediatric Patients 3 to 8 yrs]

Metabolism Metabolites

Rocuronium is metabolized to a less active metabolite, 17-desacetyl-rocuronium, and is eliminated primarily by the liver.

Wikipedia

Rocuronium_bromide

Biological Half Life

The rapid distribution half-life is 1-2 minutes and the slower distribution half-life is 14-18 minutes. Renal impairment has no net effect on half-life, however, half-life is almost doubled in patients with impaired liver function.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

Explore Compound Types